Product packaging for Gentamicin C2(Cat. No.:CAS No. 25876-11-3)

Gentamicin C2

Numéro de catalogue: B014158
Numéro CAS: 25876-11-3
Poids moléculaire: 463.6 g/mol
Clé InChI: XUFIWSHGXVLULG-IDLVJFIQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gentamicin C2 is a major congener of the Gentamicin complex, a broad-spectrum aminoglycoside antibiotic produced by Micromonospora species. As a component of this critically important antibiotic, it serves as a vital tool for advanced research in microbiology, pharmacology, and toxicology. Key Research Applications: Antibacterial Mechanism and Resistance Studies: this compound is used to investigate the structure-activity relationships of aminoglycosides. Its specific methylation pattern at the 6' position of the purpurosamine ring makes it a valuable subject for studying bacterial resistance mechanisms, particularly the efficacy of aminoglycoside-modifying enzymes (AMEs) like AAC(6')-Ib, which can have variable effects on different gentamicin congeners . Pharmacokinetic and Pharmacodynamic (PK/PD) Research: Studies reveal that the individual gentamicin congeners, including C1, C1a, and C2, display distinct pharmacokinetic behaviors. Research shows this compound accounts for a significant portion (40-42%) of the total exposure in the gentamicin mixture and exhibits a higher clearance rate compared to other components, highlighting the importance of studying single congeners to understand the overall activity and disposition of the drug . Toxicity Profiling: A primary area of research interest involves the comparative toxicity of gentamicin components. Evidence suggests that the ototoxic and nephrotoxic potential may not be uniform across the gentamicin complex. Some studies indicate that this compound may have a different toxicity profile compared to congeners like C1a and C2b, making it essential for investigations aimed at separating antibiotic efficacy from adverse side effects . This product is intended for research purposes by qualified professionals. For Research Use Only. Not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H41N5O7 B014158 Gentamicin C2 CAS No. 25876-11-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-IDLVJFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023093
Record name Gentamicin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25876-11-3
Record name Gentamicin C2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25876-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentamicin C2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentamicin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P99H114B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Gentamicin C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of Gentamicin (B1671437) C2, a key component of the broader Gentamicin C complex. Gentamicin is an aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea.[1] The therapeutic form of gentamicin is a mixture of several related components, primarily Gentamicin C1, C1a, and C2, which together constitute approximately 80% of the complex and exhibit the highest antibacterial activity.[1] Understanding the precise structure of each component is critical for structure-activity relationship (SAR) studies, analytical method development, and the engineering of novel antibiotic derivatives.

Core Molecular Framework

The fundamental backbone of all gentamicin components is the aminocyclitol, 2-deoxystreptamine (B1221613). This central ring is a 4,6-disubstituted aminocyclitol.[2] Attached to the 2-deoxystreptamine core at position 4 is a purpurosamine sugar, and at position 6 is a garosamine (B1245194) sugar.[1][2]

The differentiation among the major components of the Gentamicin C complex arises from the pattern of methylation at the C-6' position of the purpurosamine ring. These substitutions define the specific identity of Gentamicin C1, C1a, C2, C2a, and C2b.

The Specific Structure of Gentamicin C2

This compound is distinguished from the other C-series components by its specific substitutions at the 6'-position of the purpurosamine moiety. In this compound, the carbon at the 6' position (C-6') is substituted with a methyl group and a primary amine group (-CH(CH3)NH2). This is distinct from Gentamicin C1, which has two methyl groups on the 6'-carbon and a secondary amine (-C(CH3)2NHCH3), and Gentamicin C1a, which has a primary amine but no methyl groups on the 6'-carbon (-CH2NH2).

Below is a diagram illustrating the general structure of the Gentamicin C complex, highlighting the variable R-group positions that define each component.

Gentamicin_C_Complex_Structure cluster_purpurosamine Purpurosamine cluster_deoxystreptamine 2-Deoxystreptamine (Core) cluster_garosamine Garosamine purpurosamine_ring purpurosamine_ring deoxystreptamine_ring deoxystreptamine_ring purpurosamine_ring->deoxystreptamine_ring O (C4) garosamine_ring garosamine_ring deoxystreptamine_ring->garosamine_ring O (C6) R1 R1 R2 R2 R3 R Gentamicin_Components cluster_main Gentamicin C Complex Differentiation at C-6' C1a Gentamicin C1a (R1=H, R2=H, R=H) C2 This compound (R1=CH3, R2=H, R=H) C1a->C2 Methylation C2b Gentamicin C2b (R1=H, R2=H, R=CH3) C1a->C2b N-Methylation C1 Gentamicin C1 (R1=CH3, R2=CH3, R=H) C2->C1 Methylation HPLC_Workflow cluster_workflow HPLC Analysis Workflow for Gentamicin Components A 1. Gentamicin Sample (Mixture of C1, C1a, C2, etc.) B 2. HPLC Injection A->B C 3. Separation on Column (e.g., Reversed-Phase C18) B->C D 4. Post-Column Derivatization (e.g., with OPA) C->D E 5. Fluorescence Detection D->E F 6. Chromatogram (Separated Component Peaks) E->F

References

An In-depth Technical Guide to the Mechanism of Action of Gentamicin C2 on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the antibacterial activity of Gentamicin (B1671437) C2, a key component of the aminoglycoside antibiotic Gentamicin. By targeting the bacterial ribosome with high affinity, Gentamicin C2 disrupts protein synthesis, leading to bacterial cell death. This document synthesizes crystallographic, biochemical, and genetic data to offer a comprehensive resource for researchers in microbiology, antibiotic development, and ribosomal biochemistry.

Executive Summary

This compound, a 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside, exerts its bactericidal effects primarily by binding to the decoding A site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1][2] This interaction interferes with critical steps of protein synthesis, including translation initiation, elongation, and ribosome recycling.[2][3] A hallmark of this compound's action is the induction of misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the synthesis of non-functional proteins.[1][4] Furthermore, it inhibits the translocation of the ribosome along the mRNA, stalling protein synthesis.[1][5] The structural basis of this interaction has been elucidated through high-resolution techniques like NMR and cryo-electron microscopy, revealing specific contacts between the drug and key nucleotides in the A site.[1][6][7] Understanding these molecular interactions is paramount for the development of novel aminoglycosides with improved efficacy and reduced toxicity.

This compound Binding to the Bacterial Ribosome

This compound binds with high affinity to the A site of the 16S rRNA in the 30S ribosomal subunit.[1][2] This binding is characterized by a multi-site interaction model, with a primary high-affinity, non-cooperative binding site and several classes of lower-affinity, cooperative binding sites.[8][9]

The Primary Binding Site: The A Site

The primary target of this compound is the decoding A site on the 16S rRNA, a highly conserved region responsible for codon-anticodon recognition.[1][3] Structural studies have identified the key nucleotides involved in this interaction.[1][5][10] Gentamicin C1a, a closely related component, binds in the major groove of the RNA, with its rings I and II directing specific interactions.[1][11] Ring III also forms specific contacts with conserved base pairs.[1][11] This binding displaces two universally conserved adenine (B156593) residues, A1492 and A1493, from helix 44 (h44), mimicking a conformational change that normally occurs upon correct codon-anticodon pairing.[2][10] This "locked" conformation stabilizes the binding of near-cognate aminoacyl-tRNAs, leading to translational errors.[4][5]

Quantitative Binding Data

The binding affinity of this compound and its related components to the bacterial ribosome has been determined using various biochemical assays. The following table summarizes key quantitative data from the literature.

Gentamicin ComponentTargetMethodDissociation Constant (Kd)Reference
This compoundE. coli 70S Ribosome (High-affinity site)Equilibrium Dialysis0.6 µM[8][9]
This compoundE. coli 70S Ribosome (Cooperative sites)Equilibrium Dialysis10 µM (mean)[8][9]
Gentamicin C1aE. coli 30S RibosomeChemical Probing-[1]
This compoundE. coli 30S RibosomeChemical Probing-[1]

Impact on Bacterial Protein Synthesis

The binding of this compound to the ribosomal A site triggers a cascade of events that severely impair protein synthesis at multiple stages.

Inhibition of Translation Initiation

This compound can interfere with the formation of the translation initiation complex.[2] By binding to the 30S subunit, it can impede the proper assembly of the 70S ribosome on the mRNA, thus preventing the start of protein synthesis.

Induction of Codon Misreading

A primary mechanism of this compound's bactericidal action is the induction of errors in translation.[1][4] By stabilizing the interaction of near-cognate aminoacyl-tRNAs with the A site, it dramatically increases the frequency of amino acid misincorporation.[4][5] This leads to the production of aberrant and non-functional proteins, which can be toxic to the bacterial cell.

Inhibition of Translocation

This compound also inhibits the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[1][5] This inhibition is thought to result from the stabilization of the pre-translocation state of the ribosome, preventing the movement of tRNAs from the A and P sites to the P and E sites, respectively.[5][12]

Inhibition of Ribosome Recycling

At the end of a round of translation, ribosome recycling is necessary to release the ribosome from the mRNA and allow it to initiate synthesis of a new protein. Gentamicin has been shown to inhibit this process, further disrupting the overall efficiency of protein synthesis.[13]

The following diagram illustrates the logical flow of this compound's mechanism of action:

Gentamicin_Mechanism_of_Action cluster_binding Ribosomal Binding cluster_effects Downstream Effects cluster_outcome Cellular Outcome This compound This compound 30S Subunit (A site) 30S Subunit (A site) This compound->30S Subunit (A site) High-affinity binding Inhibition of Initiation Inhibition of Initiation 30S Subunit (A site)->Inhibition of Initiation Codon Misreading Codon Misreading 30S Subunit (A site)->Codon Misreading Inhibition of Translocation Inhibition of Translocation 30S Subunit (A site)->Inhibition of Translocation Inhibition of Recycling Inhibition of Recycling 30S Subunit (A site)->Inhibition of Recycling Bacterial Cell Death Bacterial Cell Death Inhibition of Initiation->Bacterial Cell Death Aberrant Proteins Aberrant Proteins Codon Misreading->Aberrant Proteins Inhibition of Translocation->Bacterial Cell Death Inhibition of Recycling->Bacterial Cell Death Aberrant Proteins->Bacterial Cell Death

Caption: Logical flow of this compound's mechanism of action.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.

Ribosome Purification

Purification of active ribosomes is a prerequisite for most in vitro studies.

Protocol: Isolation of 70S Ribosomes from E. coli

  • Grow E. coli cells (e.g., MRE600 strain) to mid-log phase in a suitable rich medium.

  • Harvest cells by centrifugation and wash the pellet with a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 60 mM NH4Cl, and 6 mM β-mercaptoethanol.

  • Lyse the cells by sonication or with a French press in the same buffer.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Pellet the ribosomes by ultracentrifugation through a sucrose (B13894) cushion (e.g., 30% sucrose in the same buffer).

  • Resuspend the ribosome pellet in the buffer and store at -80°C.

  • For purification of 30S and 50S subunits, resuspend the 70S ribosomes in a low Mg2+ buffer (e.g., 1 mM MgCl2) to promote dissociation and separate the subunits by sucrose density gradient centrifugation.[14]

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on protein synthesis in a cell-free system.

Protocol: Luciferase-based Cell-Free Translation Assay [15][16]

  • Prepare a cell-free S30 extract from E. coli containing all the necessary components for translation.

  • Transcribe firefly luciferase mRNA in vitro using T7 RNA polymerase from a suitable plasmid template.

  • Set up reaction mixtures in a 96-well plate containing the S30 extract, luciferase mRNA, amino acids, an energy source (ATP and GTP), and varying concentrations of this compound.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Add a luciferase substrate (luciferin) to each well.

  • Measure the luminescence using a plate reader. The luminescence intensity is proportional to the amount of active luciferase synthesized.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

The following diagram outlines the workflow for this assay:

In_Vitro_Translation_Assay_Workflow S30 Extract S30 Extract Reaction Mix Reaction Mix S30 Extract->Reaction Mix Luciferase mRNA Luciferase mRNA Luciferase mRNA->Reaction Mix This compound This compound This compound->Reaction Mix Incubation Incubation Reaction Mix->Incubation Luciferase Assay Luciferase Assay Incubation->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

Caption: Workflow for an in vitro translation inhibition assay.

Ribosome Binding Assays

These assays directly measure the interaction of this compound with the ribosome.

Protocol: Nitrocellulose Filter Binding Assay [17][18]

  • Incubate purified 70S ribosomes or 30S subunits with radiolabeled [3H]this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 60 mM NH4Cl) for a specific time at a defined temperature (e.g., 30 minutes at 37°C).

  • Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosome-drug complexes will be retained on the filter, while unbound drug will pass through.

  • Wash the filter with cold binding buffer to remove non-specifically bound drug.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Perform the experiment with varying concentrations of this compound to determine the binding affinity (Kd).

Toeprinting Assay

This technique is used to map the precise binding site of a drug on the mRNA-ribosome complex.[19][20][21]

Protocol: Primer Extension Inhibition (Toeprinting) Assay [19][20]

  • Anneal a radiolabeled DNA primer to the 3' end of an mRNA template.

  • Form a translation initiation complex by incubating the mRNA-primer duplex with 30S ribosomal subunits, initiator tRNA (fMet-tRNAfMet), and initiation factors in the presence or absence of this compound.

  • Initiate reverse transcription by adding reverse transcriptase and dNTPs.

  • The reverse transcriptase will synthesize a cDNA complementary to the mRNA template until it is blocked by the bound ribosome.

  • Analyze the resulting cDNA products on a sequencing gel alongside a sequencing ladder generated from the same mRNA template.

  • The position of the "toeprint" (the prematurely terminated cDNA product) indicates the location of the ribosome on the mRNA, and a change in the toeprint pattern in the presence of this compound reveals its effect on ribosome positioning.

The following diagram illustrates the principle of the toeprinting assay:

Toeprinting_Assay_Principle cluster_mRNA mRNA Template cluster_complex Ribosome Complex cluster_rt Reverse Transcription mRNA 5' --- AUG --- [Coding Sequence] --- 3' Primer <-- 3' [Labeled Primer] 5' mRNA_bound 5' --- AUG --- [Coding Sequence] --- 3' mRNA->mRNA_bound Primer_bound <-- 3' [Labeled Primer] 5' Primer->Primer_bound Ribosome 30S Subunit RT Reverse Transcriptase Primer_bound->RT extends cDNA ---> [cDNA] Toeprint RT->Toeprint stalls

Caption: Principle of the toeprinting assay.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism that involves high-affinity binding to the ribosomal A site. This interaction leads to a cascade of disruptive events, including the inhibition of translation initiation, induction of codon misreading, and stalling of translocation. The detailed molecular understanding of this mechanism, supported by the experimental protocols outlined in this guide, provides a solid foundation for the rational design of new aminoglycoside antibiotics. Future research in this area may focus on developing derivatives with enhanced specificity for bacterial ribosomes and reduced off-target effects, thereby improving their therapeutic index.

References

The Biosynthesis of Gentamicin C2 in Micromonospora purpurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Gentamicin (B1671437) C2, a critical component of the gentamicin antibiotic complex produced by the actinomycete Micromonospora purpurea. This document details the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex pathway, offering valuable insights for researchers in antibiotic development and microbial biotechnology.

Introduction to Gentamicin and its Components

Gentamicin is a potent, broad-spectrum aminoglycoside antibiotic widely used to treat severe bacterial infections. It is not a single compound but a mixture of structurally related aminoglycosides, primarily the gentamicin C complex. This complex consists of five major components: Gentamicin C1, C1a, C2, C2a, and C2b. These components share a common 2-deoxystreptamine (B1221613) (2-DOS) core but differ in the methylation and stereochemistry of the purpurosamine (ring II) moiety. The relative abundance of these components can influence the overall efficacy and toxicity of the antibiotic preparation. Understanding the biosynthesis of each component is therefore crucial for optimizing production and potentially engineering strains to produce specific, more desirable congeners.

The Gentamicin C2 Biosynthetic Pathway

The biosynthesis of the gentamicin C complex, including this compound, originates from the central precursor, Gentamicin X2. From this key intermediate, the pathway bifurcates into two main branches, one of which leads to the synthesis of this compound and C2a. The epimerization of Gentamicin C2a to C2 is a critical step in this pathway.

The key enzymes involved in the conversion of Gentamicin X2 to this compound are encoded by the gen biosynthetic gene cluster. The primary steps are:

  • C-6' Methylation: The enzyme GenK, a radical S-adenosylmethionine (SAM)-dependent methyltransferase, catalyzes the methylation of Gentamicin X2 at the C-6' position of the purpurosamine ring to produce G418.

  • Oxidation: The dehydrogenase GenQ then oxidizes the 6'-hydroxyl group of G418 to a keto group, forming the intermediate 6'-dehydro-6'-oxo-G418.

  • Transamination: The pyridoxal-5'-phosphate (PLP)-dependent aminotransferase GenB1 catalyzes the transfer of an amino group to the 6'-keto position, yielding JI-20Ba.

  • Dideoxygenation: A series of enzymatic reactions involving GenP (a phosphotransferase) and other enzymes leads to the removal of the 3' and 4' hydroxyl groups, a key feature of the gentamicin C complex that confers resistance to certain aminoglycoside-modifying enzymes.

  • Epimerization: The final step in the formation of this compound is the epimerization of Gentamicin C2a at the C-6' position, a reaction catalyzed by the PLP-dependent enzyme GenB2.

The overall pathway leading to this compound and other C components is depicted in the following diagram:

Gentamicin_C2_Pathway X2 Gentamicin X2 G418 G418 X2->G418 GenK (Methylation) 6_oxo_G418 6'-dehydro-6'-oxo-G418 G418->6_oxo_G418 GenQ (Oxidation) JI20Ba JI-20Ba 6_oxo_G418->JI20Ba GenB1 (Transamination) C2a Gentamicin C2a JI20Ba->C2a GenP & other enzymes (Dideoxygenation) C2 This compound C2a->C2 GenB2 (Epimerization) C1 Gentamicin C1 C2->C1 GenL (Methylation)

Caption: Biosynthetic pathway from Gentamicin X2 to this compound.

Quantitative Analysis of Gentamicin C Components

The relative production of Gentamicin C components can be influenced by genetic and environmental factors. Metabolic engineering, particularly through gene knockouts, has been instrumental in understanding and manipulating the biosynthetic pathway.

Strain/ConditionGentamicin C1a (%)This compound + C2a (%)Gentamicin C1 (%)Gentamicin C2b (%)Reference
M. purpurea Wild TypeVariableVariableVariableVariable
M. purpurea ΔgenKIncreasedDecreasedDecreasedIncreased
M. purpurea ΔgenLIncreasedPresentAbsentAbsent
M. purpurea ΔgenKΔgenLSolely ProducedAbsentAbsentAbsent
Fermentation with CaCl242Not specifiedNot specifiedNot specifiedRecent advances in the biosynthesis and production optimization of gentamicin: A critical review

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Fermentation of Micromonospora purpurea for Gentamicin Production

This protocol is adapted from established methods for gentamicin fermentation.

Materials:

  • Micromonospora purpurea strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., containing soybean meal, glucose, and mineral salts)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a loopful of M. purpurea from a slant into a flask containing seed medium. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days. Monitor pH, cell growth, and gentamicin production periodically.

  • Harvest: After the fermentation period, harvest the broth by centrifugation to separate the mycelia from the supernatant containing the gentamicin.

Gene Knockout in Micromonospora purpurea (Adapted Protocol)

This protocol is a generalized approach for gene disruption in Micromonospora via homologous recombination, which would require optimization for M. purpurea.

Workflow Diagram:

Gene_Knockout_Workflow construct Construct knockout plasmid (with antibiotic resistance marker) transformation Transform protoplasts with plasmid construct->transformation protoplast Prepare M. purpurea protoplasts protoplast->transformation regeneration Regenerate protoplasts on selective medium transformation->regeneration screening Screen transformants by PCR and Southern blot regeneration->screening confirmation Confirm gene knockout and analyze phenotype screening->confirmation

Caption: Workflow for gene knockout in Micromonospora purpurea.

Procedure:

  • Construct Knockout Vector:

    • Amplify the upstream and downstream flanking regions (approx. 1-2 kb each) of the target gene (e.g., genK or genL) from M. purpurea genomic DNA using PCR.

    • Clone the flanking regions into a suitable E. coli - Streptomyces shuttle vector on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).

  • Protoplast Preparation:

    • Grow M. purpurea in a suitable medium (e.g., TSB with glycine) to the early to mid-logarithmic phase.

    • Harvest the mycelia by centrifugation and wash with a hypertonic buffer.

    • Resuspend the mycelia in a protoplasting buffer containing lysozyme (B549824) and incubate until protoplasts are formed.

  • Transformation:

    • Mix the prepared protoplasts with the knockout plasmid DNA.

    • Add polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.

    • Plate the transformation mixture onto a regeneration medium.

  • Selection and Screening:

    • Overlay the regeneration plates with a selective agent (the antibiotic corresponding to the resistance marker on the knockout plasmid) after a suitable incubation period.

    • Isolate colonies that grow on the selective medium.

    • Screen the potential double-crossover mutants by PCR using primers flanking the target gene. A successful knockout will result in a larger PCR product due to the insertion of the resistance cassette.

    • Confirm the gene knockout by Southern blot analysis.

Quantitative Analysis of Gentamicin C Components by HPLC-MS/MS

This protocol outlines a robust method for the separation and quantification of gentamicin C congeners.

Materials:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Gentamicin standards (C1, C1a, C2, C2a, C2b)

  • Fermentation broth supernatant

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute the filtered supernatant with mobile phase A to a suitable concentration.

  • HPLC Separation:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the prepared sample.

    • Elute the gentamicin components using a gradient of increasing mobile phase B.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for each gentamicin C component (Multiple Reaction Monitoring - MRM).

  • Quantification:

    • Generate a standard curve for each gentamicin component using the pure standards.

    • Quantify the concentration of each component in the samples by comparing their peak areas to the standard curves.

Conclusion

The biosynthesis of this compound in Micromonospora purpurea is a multi-step enzymatic process that is amenable to genetic manipulation. A thorough understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of strains with improved production characteristics. The ability to quantify the individual components of the gentamicin complex accurately is paramount for both research and industrial applications, enabling the development of next-generation aminoglycoside antibiotics with enhanced therapeutic profiles.

An In-depth Technical Guide to the Major Components of the Gentamicin Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437), a potent broad-spectrum aminoglycoside antibiotic, is not a single molecular entity but rather a complex mixture of structurally related components.[1][2][3] Produced by the fermentation of Micromonospora purpurea, this complex is highly effective against a variety of bacterial infections.[1][4] The therapeutic efficacy and toxicological profile of gentamicin are intrinsically linked to the specific composition of its constituent compounds. This guide provides a detailed examination of the major components of the gentamicin complex, their quantitative distribution, and the experimental methodologies employed for their analysis.

The Core Structure of Gentamicin

The fundamental framework of all gentamicin components is an aminocyclitol, 2-deoxystreptamine, linked to two amino sugars, purpurosamine and garosamine. Variations in the methylation pattern at the 6' position of the purpurosamine ring give rise to the different components within the complex.

Major Components of the Gentamicin Complex

The gentamicin complex is predominantly composed of the gentamicin C group of congeners, which are considered the most therapeutically active. These major components are essential for the antibiotic's potent bactericidal activity.

Gentamicin C Group

The primary components of the gentamicin C complex are:

  • Gentamicin C1

  • Gentamicin C1a

  • Gentamicin C2

  • Gentamicin C2a

  • Gentamicin C2b

These five components are structurally distinct due to substitutions at the C-6' position of the purpurosamine sugar moiety. The gentamicin C group collectively accounts for approximately 80% of the entire complex and exhibits the highest antibacterial activity.

Minor Components

Beyond the dominant C-group, the gentamicin complex also contains several minor components, which generally possess lower antibiotic activity. These include:

  • Gentamicin A

  • Gentamicin B

  • Gentamicin B1

  • Gentamicin X2

Quantitative Composition of the Gentamicin Complex

The relative abundance of the major gentamicin components can vary between different production batches and manufacturers. However, pharmacopeial standards provide specifications for the composition of gentamicin sulfate (B86663). The following table summarizes the typical and specified quantitative data for the major components.

ComponentTypical Abundance Range (%)U.S. Pharmacopeia (USP) Specification (%)European Pharmacopoeia (Ph. Eur.) Specification (%)
Gentamicin C1 25 - 5025.0 - 50.025.0 - 45.0
Gentamicin C1a 10 - 3510.0 - 35.010.0 - 30.0
This compound + C2a + C2b 25 - 5525.0 - 55.035.0 - 55.0 (sum of C2, C2a, and C2b)

Note: Data compiled from multiple sources indicating typical ranges and pharmacopeial limits.

Experimental Protocols for Component Analysis

The separation, identification, and quantification of the individual components of the gentamicin complex are critical for quality control and research. Due to the lack of a significant UV chromophore in their structures, traditional spectrophotometric methods are not suitable. The primary analytical techniques employed are high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other sensitive detection methods, and nuclear magnetic resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate and quantify the major gentamicin components.

Methodology:

  • Sample Preparation: A precisely weighed sample of gentamicin sulfate is dissolved in deionized water to create a stock solution. Working standards are prepared by serial dilution.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column or a porous graphitic carbon column is typically used.

    • Mobile Phase: A gradient elution is employed, commonly using a mixture of an ion-pairing agent (e.g., heptafluorobutyric acid) in water and an organic modifier like acetonitrile (B52724) or methanol. The gradient is optimized to achieve baseline separation of the C1, C1a, C2, C2a, and C2b peaks.

    • Flow Rate: A typical flow rate is maintained between 0.3 and 0.8 mL/min.

    • Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions [M+H]+ for each component.

    • Detection: A single quadrupole or triple quadrupole mass spectrometer is used to monitor the specific m/z values for each gentamicin congener.

    • Quantification: The peak area for each component is integrated from the extracted ion chromatogram. The concentration of each component is determined by comparing its peak area to that of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the gentamicin components without the need for reference standards for each component.

Methodology:

  • Sample Preparation: A sample of gentamicin sulfate is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D2O).

  • Data Acquisition:

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • For quantitative analysis, ¹³C NMR spectra are recorded under steady-state conditions to ensure accurate integration of signals.

  • Data Analysis:

    • Specific, well-resolved resonance signals in the ¹³C NMR spectrum that are unique to each major component (C1, C1a, C2, and C2a) are identified.

    • The molar ratios of the components are determined by measuring the relative peak heights or integrated intensities of these characteristic signals.

    • This method allows for the direct determination of the component composition without the need for individual component reference standards, as the signal intensity is directly proportional to the number of nuclei.

Visualizations

Biosynthesis of Gentamicin C Components

The following diagram illustrates the terminal steps in the biosynthetic pathway leading to the major components of the gentamicin C complex. The pathway highlights the key enzymatic modifications that differentiate the congeners.

Gentamicin_Biosynthesis cluster_products Gentamicin_X2 Gentamicin X2 G418 G418 (Gentamicin C2a precursor) Gentamicin_X2->G418 GenK (6'-C-methylation) Gentamicin_C1a Gentamicin C1a Gentamicin_X2->Gentamicin_C1a Unknown Pathway JI_20B JI-20B (this compound precursor) G418->JI_20B GenQ/GenB1 (Dehydrogenation & Amination) Gentamicin_C2 This compound JI_20B->Gentamicin_C2 GenL (6'-N-methylation) Gentamicin_C2b Gentamicin C2b Gentamicin_C1a->Gentamicin_C2b GenL (6'-N-methylation) Gentamicin_C1 Gentamicin C1 Gentamicin_C2->Gentamicin_C1 GenL (6'-N-methylation)

Caption: Simplified biosynthetic pathway of major gentamicin C components.

Experimental Workflow for Gentamicin Complex Analysis

This diagram outlines the typical workflow for the analysis of the gentamicin complex using HPLC-MS.

Experimental_Workflow Start Start: Gentamicin Sulfate Sample Sample_Prep Sample Preparation (Dissolution and Dilution) Start->Sample_Prep HPLC HPLC Separation (Reversed-Phase or PGC Column) Sample_Prep->HPLC ESI Electrospray Ionization (ESI) (Positive Ion Mode) HPLC->ESI MS_Detection Mass Spectrometry Detection (Quadrupole Analyzer) ESI->MS_Detection Data_Analysis Data Analysis (Peak Integration and Quantification) MS_Detection->Data_Analysis Report Final Report (Component Composition) Data_Analysis->Report

Caption: HPLC-MS workflow for gentamicin component analysis.

References

Role of the C6' methyl group in Gentamicin C2 activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the C6' Methyl Group in Gentamicin (B1671437) C2 Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gentamicin, a cornerstone aminoglycoside antibiotic for treating severe Gram-negative infections, is a mixture of several related congeners, primarily gentamicins C1, C1a, C2, and C2a. These components differ subtly in their chemical structure, specifically in the methylation pattern at the C6' position of the purpurosamine (ring I) moiety. This structural variation, particularly the presence and stereochemistry of a methyl group on the C6' carbon, has profound implications for the antibiotic's efficacy, ribosomal binding, and susceptibility to enzymatic inactivation. This technical guide provides a detailed examination of the pivotal role of the C6' methyl group in Gentamicin C2, synthesizing data from structural biology, microbiology, and biochemical assays to offer a comprehensive resource for researchers in antibiotic development.

Introduction: The Gentamicin C Complex

The gentamicin C complex, produced by the bacterium Micromonospora purpurea, is composed of four major, structurally similar compounds.[1] The key differentiator between these congeners lies in the substitution at the C6' position of ring I.

  • Gentamicin C1a: Lacks a methyl group at the C6' carbon (R¹=H, R²=H).

  • This compound: Possesses a methyl group at the C6' carbon (R¹=CH₃, R²=H).

  • Gentamicin C2a: The C6' epimer of this compound, with a different stereochemistry of the methyl group.[2]

  • Gentamicin C1: Features methyl groups at both the C6' carbon and the 6'-amino group (R¹=CH₃, R²=CH₃).

This guide focuses on the C6' methyl group that distinguishes this compound from C1a, exploring its influence on antibacterial activity.

G cluster_Gentamicin Gentamicin C Complex Core Structure cluster_Substituents Substituents at C6' Position (Ring I) Core C1a Gentamicin C1a R¹ = H R² = H Core->C1a No Methylation C2 This compound R¹ = CH₃ R² = H Core->C2 C6' Methylation C1 Gentamicin C1 R¹ = CH₃ R² = CH₃ Core->C1 C6' & N6' Methylation

Figure 1: Structural differences in the Gentamicin C complex.

Impact on Antibacterial Activity

Against wild-type bacterial strains, the various gentamicin C congeners generally exhibit comparable antibacterial activity, with only minor variations observed.[1][2] The presence of the C6' methyl group in this compound does not significantly enhance or diminish its intrinsic potency compared to Gentamicin C1a, which lacks this group. Studies have shown that the difference in minimum inhibitory concentration (MIC) between these components against susceptible pathogens is often within a two- to four-fold range, a variation considered relatively minor.[2]

Data Presentation: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of gentamicin congeners against various wild-type bacterial strains.

Bacterial StrainGentamicin C1a (μg/mL)This compound (μg/mL)Gentamicin C2a (μg/mL)Gentamicin C1 (μg/mL)Reference(s)
E. coli (ATCC 25922)1111
K. pneumoniae (ATCC 13883)1111
P. aeruginosa (ATCC 27853)2222
A. baumannii (ATCC 19606)0.50.50.51
S. aureus (ATCC 29213)0.250.250.250.25

Table 1: Comparative MIC values of gentamicin congeners against wild-type ESKAPE pathogens. Data compiled from literature.

Role in Ribosomal Binding

Aminoglycosides exert their bactericidal effect by binding to the A-site of the 16S ribosomal RNA (rRNA) in the bacterial 30S ribosomal subunit. This interaction disrupts protein synthesis by causing codon misreading and inhibiting translocation.

The C6' methyl group of this compound participates in the binding interaction within the major groove of the A-site RNA. While its absence in C1a does not abolish binding, the methyl group in C2 may introduce a conformational constraint, restricting rotation around the C5'-C6' bond. This entropic penalty could be offset by favorable hydrophobic interactions between the methyl group and the G1491 base of the rRNA. Biochemical studies have demonstrated that Gentamicin C1a and C2 bind to the A-site with similar affinities, suggesting that the addition of the C6' methyl group does not substantially alter the overall binding energy. In contrast, further methylation on the 6'-amino group (as in Gentamicin C1) leads to a 20- to 50-fold reduction in binding affinity, highlighting the greater importance of the N6' position for strong ribosomal interaction.

Ribosome_Binding cluster_Ribosome Bacterial 30S Ribosomal Subunit cluster_Gentamicin Gentamicin Congeners cluster_Effect Mechanism of Action A_Site A-Site (16S rRNA) Disruption Disruption of Protein Synthesis A_Site->Disruption Gentamicin_C2 This compound (with C6' Methyl) Gentamicin_C2->A_Site Binds with high affinity Gentamicin_C1a Gentamicin C1a (no C6' Methyl) Gentamicin_C1a->A_Site Binds with similar high affinity Miscoding Codon Miscoding Disruption->Miscoding Translocation Inhibition of Translocation Disruption->Translocation Bactericidal_Effect Bactericidal Effect Miscoding->Bactericidal_Effect Translocation->Bactericidal_Effect

Figure 2: Mechanism of action of Gentamicin at the ribosomal A-site.

Interaction with Aminoglycoside-Modifying Enzymes (AMEs)

The most significant role of the C6' methyl group is in mediating resistance to certain AMEs. The primary mechanism of clinical resistance to aminoglycosides is enzymatic modification, which chemically alters the antibiotic, preventing it from binding to its ribosomal target.

The aminoglycoside 6'-N-acetyltransferases (AAC(6')s) are a major class of AMEs that catalyze the transfer of an acetyl group to the 6'-amino group of ring I. The presence and stereochemistry of the C6' methyl group in this compound and C2a dramatically influence their susceptibility to these enzymes, particularly AAC(6')-Ib.

  • This compound: The C6' methyl group provides steric hindrance that protects it from modification by AAC(6')-Ib. It is presumed that the methyl group clashes with the active-site pocket of the enzyme, preventing effective binding and subsequent acetylation. This results in only a two- to four-fold loss of antibacterial activity in the presence of the enzyme.

  • Gentamicin C1a: Lacking the C6' methyl group, C1a is a substrate for AAC(6')-Ib and is inactivated.

  • Gentamicin C2a: This stereoisomer of C2 is a much better substrate for AAC(6')-Ib than C2. The MIC for C2a can increase by over 256-fold in strains expressing this enzyme. It is hypothesized that in C2a, the methyl group points away from the enzyme's active site wall, allowing the 6'-amino group to be acetylated.

This differential susceptibility is critically important, as AAC(6')-Ib is a prevalent resistance determinant in many multidrug-resistant Gram-negative pathogens.

Data Presentation: Activity Against AME-Producing Strains

The table below shows the MICs of gentamicin congeners against an isogenic E. coli strain and its counterpart expressing the AAC(6')-Ib resistance enzyme.

Bacterial StrainGentamicin C1a (μg/mL)This compound (μg/mL)Gentamicin C2a (μg/mL)Gentamicin C1 (μg/mL)Reference(s)
E. coli (Isogenic)1111
E. coli (+ aac(6')-Ib)324>2562

Table 2: Impact of AAC(6')-Ib on the MICs of gentamicin congeners. Data compiled from literature.

Resistance_Mechanism Gentamicin_C2 This compound (C6' Methyl Group) AAC AAC(6')-Ib Enzyme Gentamicin_C2->AAC Steric Hindrance (Clash with Active Site) Gentamicin_C2a Gentamicin C2a (C6' Methyl Epimer) Gentamicin_C2a->AAC No Steric Hindrance (Fits in Active Site) No_Modification This compound Remains Active AAC:n->No_Modification:w No Acetylation Modification Gentamicin C2a Gets Acetylated AAC:s->Modification:w Acetylation Occurs Inactive Inactive Drug Modification->Inactive

Figure 3: Role of C6' methyl stereochemistry in AAC(6')-Ib resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of gentamicin congeners, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after overnight incubation.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922)

  • Gentamicin congener stock solutions (prepared in sterile water)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from an agar (B569324) plate incubated overnight. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm. d. Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: a. Prepare a serial twofold dilution series of each gentamicin congener in MHB directly in the 96-well plate. b. For a typical range of 64 to 0.06 µg/mL, add 50 µL of MHB to wells 2 through 11. c. Add 100 µL of the starting antibiotic concentration (e.g., 128 µg/mL) to well 1. d. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (MHB only).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. Following incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) C 3. Inoculate wells with standardized bacteria (~5x10^5 CFU/mL) A->C B 2. Prepare Serial Dilutions of Gentamicin in 96-well plate B->C D 4. Incubate plate (35°C for 16-20h) C->D E 5. Read plate for turbidity D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Figure 4: Workflow for MIC determination by broth microdilution.

Ribosomal A-Site Binding Assay (Chemical Footprinting)

Principle: This method identifies the binding site of a ligand (gentamicin) on an RNA molecule (16S rRNA A-site construct). The bound ligand protects the RNA from chemical modification at specific bases. The protected sites are then identified by primer extension analysis, revealing the binding footprint.

Materials:

  • RNA oligonucleotide corresponding to the bacterial A-site.

  • Gentamicin congener solutions.

  • Dimethyl sulfate (B86663) (DMS) for chemical modification.

  • Reverse transcriptase.

  • Radiolabeled DNA primer (complementary to the 3' end of the RNA).

  • Denaturing polyacrylamide gel.

  • Buffers (e.g., sodium cacodylate, potassium borate).

Procedure:

  • RNA-Ligand Binding: a. Renature the A-site RNA construct by heating and slow cooling. b. Incubate the RNA with varying concentrations of the gentamicin congener at room temperature to allow binding equilibrium to be reached.

  • Chemical Modification: a. Add DMS to the RNA-gentamicin mixture. DMS methylates adenine (B156593) (N1) and cytosine (N3) bases that are not protected by the bound drug or involved in secondary structure. b. Quench the reaction after a short incubation period.

  • RNA Purification: a. Purify the modified RNA from the reaction mixture, typically by ethanol (B145695) precipitation.

  • Primer Extension: a. Anneal the radiolabeled primer to the purified, modified RNA. b. Perform reverse transcription. The reverse transcriptase will pause or stop at the sites of methylation.

  • Gel Electrophoresis: a. Separate the resulting cDNA fragments on a high-resolution denaturing polyacrylamide sequencing gel. b. Run a sequencing ladder alongside the samples to identify the exact nucleotide positions of modification.

  • Analysis: a. Visualize the gel by autoradiography. b. Compare the modification pattern in the presence and absence of gentamicin. Bases that show reduced modification in the presence of the drug constitute the "footprint" and represent the binding site. c. Quantitative analysis of the footprints can determine the binding affinity (Kd).

Conclusion

The C6' methyl group of this compound plays a nuanced but critical role in its overall activity profile. While it has a relatively minor influence on intrinsic antibacterial potency and ribosomal binding affinity compared to its non-methylated counterpart, Gentamicin C1a, its true significance emerges in the context of enzymatic resistance. The specific stereochemistry of this methyl group in this compound provides a crucial steric shield against inactivation by the widespread AAC(6')-Ib enzyme, allowing it to retain activity against many resistant bacterial strains. This structure-activity relationship underscores the importance of subtle chemical modifications in overcoming common resistance mechanisms and provides a valuable lesson for the rational design of next-generation aminoglycoside antibiotics. Understanding the precise role of each functional group, as exemplified by the C6' methyl, is paramount for developing novel therapeutics that can evade bacterial defenses and maintain clinical efficacy.

References

Gentamicin C2: A Technical Deep Dive into its Discovery and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437), a broad-spectrum aminoglycoside antibiotic, has been a cornerstone in the treatment of severe Gram-negative bacterial infections for decades. Discovered in 1963 by Marvin J. Weinstein and his team at the Schering Corporation, this antibiotic is not a single entity but a complex mixture of structurally related compounds produced by the fermentation of Micromonospora purpurea.[1][2][3] The clinically most important fraction of this mixture is the Gentamicin C complex, which accounts for approximately 80% of the total antibiotic activity and is composed of five major components: Gentamicin C1, C1a, C2, C2a, and C2b.[1] Among these, Gentamicin C2 has been a subject of significant scientific interest due to its potent antibacterial activity and its notable contribution to the overall efficacy and toxicity profile of the commercial gentamicin product.

This technical guide provides an in-depth exploration of the discovery, isolation, and historical significance of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aminoglycoside component. The guide details the experimental protocols for its separation and characterization, presents quantitative data in a structured format, and illustrates key biological and experimental pathways through detailed diagrams.

Historical Context and Discovery

The discovery of gentamicin was a significant milestone in the golden era of antibiotic research.[4] In their seminal 1963 publication, Weinstein et al. described the isolation of a new antibiotic complex from Micromonospora purpurea, which they named "gentamicin". This discovery was the result of extensive screening programs aimed at identifying novel antimicrobial agents from soil microorganisms. The initial work revealed that gentamicin was highly effective against a wide range of pathogenic bacteria, including strains resistant to other antibiotics available at the time.

Subsequent research focused on resolving the composition of this potent complex. Early chromatographic studies, including paper and thin-layer chromatography, revealed the presence of multiple components. The major, clinically significant components were designated as the Gentamicin C complex. Further separation and structural elucidation studies identified the individual congeners, including this compound.

Quantitative Composition of the Gentamicin C Complex

Commercial gentamicin sulfate (B86663) preparations are complex mixtures, and the relative abundance of the C components can vary. The United States Pharmacopeia (USP) provides specifications for the composition of gentamicin sulfate. These variations can have implications for both the efficacy and toxicity of the drug product.

Table 1: Typical Composition of Major Components in Gentamicin Sulfate (USP)

ComponentChemical FormulaMolar Mass ( g/mol )USP Specified Percentage
Gentamicin C1C21H43N5O7477.6025% - 50%
Gentamicin C1aC19H39N5O7449.5410% - 35%
This compoundC20H41N5O7463.5725% - 55% (C2 + C2a)
Gentamicin C2aC20H41N5O7463.5725% - 55% (C2 + C2a)
Gentamicin C2bC20H41N5O7463.57Minor Component

Data compiled from multiple sources.

Experimental Protocols

The isolation and purification of individual gentamicin components are crucial for detailed pharmacological and toxicological studies. Various chromatographic techniques have been developed for this purpose.

Isolation of Gentamicin C Components from Fermentation Broth

A common method for the initial isolation of the gentamicin complex from the fermentation broth of Micromonospora purpurea involves ion-exchange chromatography.

Protocol:

  • Culture and Fermentation: Micromonospora purpurea is cultured in a suitable fermentation medium containing carbon and nitrogen sources (e.g., starch, soybean meal) at an initial pH of 7.0-7.5. The fermentation is typically carried out with shaking for approximately 120 hours.

  • Harvesting: The fermentation broth is centrifuged to separate the mycelia from the supernatant containing the gentamicin complex.

  • Cation-Exchange Chromatography: The supernatant is applied to a cation-exchange resin column (e.g., Amberlite CG-50). The basic gentamicin components bind to the resin.

  • Elution: The column is washed with water to remove impurities. The gentamicin complex is then eluted with a solution of ammonium (B1175870) hydroxide (B78521) or a strong acid like sulfuric acid.

  • Concentration: The eluate is concentrated under reduced pressure to yield the crude gentamicin complex.

Separation of this compound by High-Performance Liquid Chromatography (HPLC)

Modern separation of the Gentamicin C components is predominantly achieved using reverse-phase HPLC with an ion-pairing agent.

Protocol:

  • Sample Preparation: The crude gentamicin complex is dissolved in the mobile phase.

  • Chromatographic System:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A typical mobile phase consists of an aqueous solution of an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), often with a small percentage of an organic modifier such as acetonitrile. The pH is typically acidic.

    • Detection: As gentamicin components lack a strong UV chromophore, detection is often achieved using pulsed amperometric detection (PAD), evaporative light scattering detection (ELSD), or mass spectrometry (MS). Pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) can also be used for fluorometric or UV detection.

  • Gradient Elution: A gradient of the organic modifier is often employed to achieve optimal separation of the closely related C components.

  • Fraction Collection: The eluent corresponding to the this compound peak is collected for further analysis.

Mandatory Visualizations

experimental_workflow cluster_fermentation Fermentation & Initial Isolation cluster_purification Purification of this compound cluster_analysis Characterization M_purpurea Micromonospora purpurea Fermentation Broth Centrifugation Centrifugation M_purpurea->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cation_Exchange Cation-Exchange Chromatography Supernatant->Cation_Exchange Crude_Gentamicin Crude Gentamicin Complex Cation_Exchange->Crude_Gentamicin HPLC_Prep Preparative HPLC (Reverse-Phase) Crude_Gentamicin->HPLC_Prep Fraction_Collection Fraction Collection HPLC_Prep->Fraction_Collection Pure_C2 Purified this compound Fraction_Collection->Pure_C2 NMR NMR Spectroscopy Pure_C2->NMR MS Mass Spectrometry Pure_C2->MS Bioassay Antibacterial Activity Assay Pure_C2->Bioassay

Caption: Experimental workflow for the isolation and characterization of this compound.

Biosynthesis of this compound

The biosynthesis of the gentamicin C complex is a complex enzymatic process. The pathway branches at the intermediate gentamicin X2, leading to the various C components. The formation of this compound involves a series of oxidation, transamination, and epimerization steps.

gentamicin_biosynthesis cluster_C2_pathway Pathway to this compound cluster_C1a_pathway Pathway to Gentamicin C1a/C2b Precursors Primary Metabolites Gentamicin_A2 Gentamicin A2 Precursors->Gentamicin_A2 Gentamicin_X2 Gentamicin X2 Gentamicin_A2->Gentamicin_X2 G418 G418 (Geneticin) Gentamicin_X2->G418 GenK JI20A JI-20A Gentamicin_X2->JI20A GenQ, GenB1 JI20Ba JI-20Ba G418->JI20Ba GenQ, GenB1 Gentamicin_C2a Gentamicin C2a JI20Ba->Gentamicin_C2a GenP, GenB3, GenB4 Gentamicin_C2 This compound Gentamicin_C2a->Gentamicin_C2 GenB2 (Epimerase) Gentamicin_C1a Gentamicin C1a JI20A->Gentamicin_C1a GenP, GenB3, GenB4 Gentamicin_C2b Gentamicin C2b Gentamicin_C1a->Gentamicin_C2b GenL

Caption: Biosynthetic pathway of the Gentamicin C complex, highlighting the formation of this compound.

Antibacterial Activity of this compound

The individual components of the gentamicin C complex exhibit potent antibacterial activity, although with some variations. Against wild-type Gram-negative bacteria, the minimum inhibitory concentrations (MICs) of the major C components are generally similar. However, significant differences in potency can be observed against bacterial strains that have acquired resistance mechanisms, such as the production of aminoglycoside-modifying enzymes (AMEs).

Table 2: Comparative In Vitro Antibacterial Activity (MIC, µg/mL) of Gentamicin C Components

OrganismGentamicin C1Gentamicin C1aThis compoundGentamicin C2a
Escherichia coli ATCC 259220.5 - 10.5 - 10.5 - 10.5 - 1
Pseudomonas aeruginosa ATCC 278531 - 21 - 21 - 21 - 2
Klebsiella pneumoniae (Wild-Type)0.5 - 10.5 - 10.5 - 10.5 - 1
E. coli expressing AAC(6')-Ib>1281612816

MIC values are representative and can vary depending on the specific strain and testing methodology.

Toxicological Profile of this compound

A significant limiting factor in the clinical use of gentamicin is its potential for nephrotoxicity and ototoxicity. Studies have shown that the individual C components contribute differently to the overall toxicity of the gentamicin complex. Notably, this compound has been identified as one of the more nephrotoxic components.

Table 3: Comparative Nephrotoxicity of Gentamicin C Components in a Rat Model

ComponentDose (mg/kg/day)Serum Creatinine (mg/dL) after 7 daysBlood Urea Nitrogen (BUN) (mg/dL) after 6 days
Saline Control-~0.4~20
Gentamicin C140~0.5-
Gentamicin C1a40~0.5-
This compound40~0.8~180
Gentamicin C2a--~80
Gentamicin Complex40~0.5~100

Data are approximations from multiple studies and are intended for comparative purposes.

These findings suggest that the relative concentration of this compound in a commercial preparation can significantly influence its nephrotoxic potential.

Historical Significance and Future Perspectives

The discovery and characterization of this compound and the other components of the gentamicin complex were pivotal in several respects:

  • Structure-Activity and Structure-Toxicity Relationships: The ability to isolate and study the individual components allowed for a deeper understanding of how subtle structural modifications influence antibacterial potency and toxicity. For example, the methylation patterns at the C-6' position of the purpurosamine ring were found to be critical determinants of activity against AME-producing bacteria and also to modulate toxicity.

  • Drug Development and Optimization: The knowledge gained from studying the individual congeners has guided efforts to develop semi-synthetic aminoglycosides with improved therapeutic indices. By understanding which structural features contribute to toxicity, medicinal chemists can design new derivatives with reduced side effects.

  • Quality Control and Pharmacopeial Standards: The recognition of the variable composition of the gentamicin complex and the differential activities and toxicities of its components led to the establishment of stringent quality control measures and pharmacopeial standards to ensure the consistency and safety of the drug product.

References

An In-depth Technical Guide to the Congeners of Gentamicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the gentamicin (B1671437) complex is crucial for optimizing therapeutic efficacy while minimizing toxicity. Gentamicin is not a single molecular entity but a mixture of structurally related aminoglycoside congeners, primarily produced by the fermentation of Micromonospora purpurea. The subtle structural variations among these congeners significantly influence their antibacterial activity, susceptibility to bacterial resistance mechanisms, and their potential for ototoxicity and nephrotoxicity. This guide provides a detailed exploration of the core gentamicin congeners, their mechanisms of action, and the experimental protocols used for their characterization.

The Gentamicin Complex: Major Congeners and Related Aminoglycosides

The commercial gentamicin sulfate (B86663) is predominantly composed of four major congeners: C1, C1a, C2, and C2a, along with a minor congener, C2b.[1][2] These congeners differ by the presence or absence of methyl groups at the 6' position of the purpurosamine ring.[1][2] Besides these, other related aminoglycosides such as sisomicin, isepamicin, and G418 (Geneticin) are often discussed in comparison due to their structural and functional similarities.

Table 1: Structures of Major Gentamicin Congeners [1]

CongenerR1R2
C1 CH3CH3
C1a HH
C2 CH3H
C2a HCH3
C2b HCH3 (N-methyl of C1a)

Note: The structural differences are located at the 6' position of the purpurosamine ring.

Comparative Antibacterial Activity

While all gentamicin congeners exhibit broad-spectrum activity against many Gram-negative bacteria, their potency can vary, particularly against strains harboring aminoglycoside-modifying enzymes (AMEs). AMEs are a primary mechanism of bacterial resistance and can inactivate specific congeners.

Table 2: Comparative In Vitro Activity of Gentamicin Congeners and Related Aminoglycosides

AntibioticOrganismActivity/Observation
Gentamicin C1, C1a, C2, C2a Wild-type Gram-negative pathogensGenerally comparable activities.
Gentamicin C1 Strains with AAC(3)-IIILeast potent congener.
Gentamicin C2a Strains with AAC(6')-IbActivity is reduced.
Sisomicin Pseudomonas sp., Klebsiella sp., indole-positive ProteusMore active than gentamicin on a weight basis.
Gentamicin Escherichia coli, Serratia sp., Enterobacter sp., Proteus mirabilisMore active than sisomicin.
Isepamicin Gram-negative bacilliShows 66.67% sensitivity, comparable to amikacin (B45834) (66.67%) and higher than gentamicin (41.66%) in one study.
G418 (Geneticin) Prokaryotic and eukaryotic cellsBlocks polypeptide synthesis by inhibiting the elongation step.

Mechanisms of Action and Toxicity

The primary mechanism of action for all gentamicin congeners is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding interferes with the translation process, leading to mistranslated proteins and eventual cell death.

However, this mechanism is not entirely specific to bacterial ribosomes. Aminoglycosides can also interact with eukaryotic ribosomes, particularly mitochondrial ribosomes, which share structural similarities with their prokaryotic counterparts. This off-target interaction is believed to be a key contributor to the ototoxicity and nephrotoxicity associated with gentamicin use.

Ototoxicity

Aminoglycoside-induced hearing loss is a significant clinical concern. The proposed mechanism involves the entry of gentamicin into the sensory hair cells of the inner ear, where it can trigger apoptotic pathways.

Ototoxicity_Signaling_Pathway cluster_entry Cellular Uptake cluster_intracellular Intracellular Events MET Mechanotransduction Channels Gentamicin Gentamicin MET->Gentamicin Endocytosis Endocytosis Endocytosis->Gentamicin Mitochondria Mitochondrial Ribosome Binding Gentamicin->Mitochondria Binds to 12S rRNA ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS JNK JNK Pathway Activation ROS->JNK Caspase Caspase Activation (e.g., Caspase-9, -3) JNK->Caspase Apoptosis Hair Cell Apoptosis Caspase->Apoptosis

Nephrotoxicity

Nephrotoxicity is another dose-limiting side effect of gentamicin therapy, occurring in 10-20% of patients. The mechanism involves the accumulation of gentamicin in the proximal tubule cells of the kidneys.

Nephrotoxicity_Signaling_Pathway cluster_uptake Cellular Uptake cluster_cellular_damage Intracellular Damage Megalin Megalin-mediated Endocytosis Gentamicin Gentamicin Accumulation in Proximal Tubule Cells Megalin->Gentamicin Lysosomal Lysosomal Dysfunction Gentamicin->Lysosomal Mitochondrial Mitochondrial Damage Gentamicin->Mitochondrial ER_Stress Endoplasmic Reticulum Stress Gentamicin->ER_Stress Apoptosis_Necrosis Apoptosis & Necrosis Lysosomal->Apoptosis_Necrosis Mitochondrial->Apoptosis_Necrosis ER_Stress->Apoptosis_Necrosis

Table 3: Comparative Toxicity of Gentamicin Congeners

CongenerToxicityObservation
Gentamicin C2/C2a/C2b NephrotoxicityIn neonates, this group showed the largest decrease in glomerular filtration rate in simulations.
Gentamicin C1 NephrotoxicityShowed the smallest decrease in glomerular filtration rate in simulations in neonates.
This compound NephrotoxicityClaimed to be non-nephrotoxic in one study, but this has not been confirmed at increasing doses or over prolonged periods.
Sisomicin Renal and AuditoryOne study reported fewer adverse renal and auditory effects compared to gentamicin.
Isepamicin Nephrotoxicity and OtotoxicityExperimentally shown to be less nephrotoxic than gentamicin or amikacin.

Experimental Protocols

The analysis and characterization of gentamicin congeners require specialized analytical techniques due to their high polarity and lack of a strong UV chromophore.

Separation and Quantification of Gentamicin Congeners

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of gentamicin congeners.

Protocol: HPLC-based Separation of Gentamicin Congeners

  • Sample Preparation:

    • For bulk drug substance, dissolve a known weight of gentamicin sulfate in the mobile phase.

    • For biological matrices (e.g., serum, tissue), perform a protein precipitation step (e.g., with acetonitrile (B52724) or trichloroacetic acid) followed by solid-phase extraction (SPE) for cleanup and concentration.

  • Derivatization (Optional but common):

    • Due to the lack of a UV chromophore, pre-column or post-column derivatization is often employed.

    • A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), which reacts with the primary amines of the aminoglycosides to form a fluorescent derivative.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used. Ion-pairing agents like heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape and retention.

    • Mobile Phase: A gradient elution is commonly used, with a mixture of an aqueous buffer (containing the ion-pairing agent) and an organic solvent like acetonitrile.

    • Detection:

      • If derivatized, a fluorescence detector is used.

      • For underivatized samples, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is required.

  • Quantification:

    • A calibration curve is constructed using certified reference standards of the individual gentamicin congeners.

    • The concentration of each congener in the sample is determined by comparing its peak area to the calibration curve.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution/Extraction) Derivatization Pre-column Derivatization (e.g., OPA) Sample_Prep->Derivatization HPLC HPLC Separation (Reversed-phase with Ion-pairing) Derivatization->HPLC Detection Detection (Fluorescence/ELSD/MS) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Assessment of In Vitro Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of each gentamicin congener in a suitable solvent (e.g., sterile water).

    • Perform serial two-fold dilutions of each congener in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the diluted antibiotic) with the prepared bacterial suspension.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Assessment of Nephrotoxicity

Both in vitro and in vivo models are used to evaluate the nephrotoxic potential of gentamicin congeners.

Protocol: In Vitro Cytotoxicity Assay in Renal Cells

  • Cell Culture:

    • Culture a suitable renal proximal tubule cell line (e.g., LLC-PK1 or HK-2) in appropriate culture medium until confluent.

  • Treatment:

    • Expose the cells to various concentrations of the individual gentamicin congeners for a specified period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • Use a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay (e.g., using calcein (B42510) AM and ethidium (B1194527) homodimer-1) to determine the percentage of viable cells compared to an untreated control.

  • Biomarker Analysis:

    • The release of kidney injury biomarkers into the cell culture supernatant can also be measured. These include Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Cystatin C.

Conclusion

The gentamicin complex represents a fascinating case study in how minor structural modifications can have profound impacts on the pharmacological and toxicological properties of a drug. For researchers and drug development professionals, a detailed understanding of the individual congeners is paramount. By employing robust analytical methods for separation and quantification, coupled with rigorous in vitro and in vivo assays for activity and toxicity, it is possible to gain a deeper insight into the structure-activity and structure-toxicity relationships of these important antibiotics. This knowledge is essential for the development of safer and more effective aminoglycoside therapies and for establishing more precise quality control standards for gentamicin-based pharmaceuticals.

References

Gentamicin C2's Core Function in Inhibiting Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the molecular mechanisms by which Gentamicin (B1671437) C2, a key component of the gentamicin complex, inhibits bacterial protein synthesis. This document provides a comprehensive overview of its interaction with the ribosomal machinery, the downstream consequences of this interaction, and the experimental methodologies used to elucidate these processes.

Executive Summary

Gentamicin C2 is a potent aminoglycoside antibiotic that primarily targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its bactericidal activity stems from its ability to disrupt the fidelity and efficiency of translation. By binding to a specific site on the 30S ribosomal subunit, this compound induces two primary effects: the misreading of the mRNA codon, leading to the incorporation of incorrect amino acids, and the inhibition of ribosomal translocation, the process by which the ribosome moves along the mRNA. These actions result in the production of non-functional or toxic proteins and a general halt in protein synthesis, ultimately leading to bacterial cell death.

Mechanism of Action: A Multi-faceted Inhibition

This compound's inhibitory effects on protein synthesis are a result of its high-affinity binding to the A-site of the 30S ribosomal subunit.[1][2][3] This binding pocket is primarily composed of a highly conserved sequence within the 16S rRNA.[2]

Binding to the Ribosomal A-Site

This compound binds to the major groove of helix 44 (h44) of the 16S rRNA in the decoding center.[4] Key interactions involve specific nucleotides, including A1408, G1494, and U1495. This binding event stabilizes a conformation of the A-site that mimics the state adopted during the recognition of a correct (cognate) tRNA-mRNA pairing.

Specifically, the binding of this compound induces a conformational change in two universally conserved adenine (B156593) residues, A1492 and A1493, causing them to flip out from their normal position within helix 44. This "flipped-out" conformation is crucial for monitoring the codon-anticodon helix. By locking these bases in this conformation, this compound lowers the accuracy of the decoding process.

Induction of Codon Misreading

The primary consequence of this compound's interaction with the A-site is a significant increase in the misreading of the genetic code. The stabilized "flipped-out" conformation of A1492 and A1493 allows for the accommodation of near-cognate aminoacyl-tRNAs, which have a single base mismatch in their anticodon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant and often non-functional proteins. The accumulation of these misfolded proteins triggers cellular stress responses.

Inhibition of Translocation

In addition to causing misreading, this compound also inhibits the translocation step of elongation. Translocation is the coordinated movement of the tRNAs and mRNA through the ribosome, which is catalyzed by the elongation factor G (EF-G). This compound binding to the A-site appears to interfere with the large-scale conformational changes of the ribosome that are necessary for translocation to occur, effectively stalling protein synthesis.

Secondary Binding Site and Inhibition of Ribosome Recycling

Evidence suggests a secondary binding site for gentamicin on the 50S ribosomal subunit, specifically involving helix 69 (H69) of the 23S rRNA. Binding at this site may interfere with ribosome recycling, the process by which the ribosome is disassembled from the mRNA after translation termination.

Quantitative Data on this compound Activity

The following table summarizes key quantitative data related to the inhibitory function of this compound. Direct comparative values for this compound are often presented in the context of the gentamicin C complex.

ParameterValueOrganism/SystemReference
Binding Affinity (Kd)
This compound to A-site RNA oligonucleotide~0.025 µM (at 4°C)In vitro
Gentamicin C1a to A-site RNA oligonucleotide~0.01 µM (at 4°C)In vitro
Gentamicin C1 to A-site RNA oligonucleotide~0.5 µM (at 4°C)In vitro
Inhibitory Concentration (IC50)
Gentamicin C Complex for in vitro protein synthesisVaries depending on the systemE. coli cell-free system
Minimum Inhibitory Concentration (MIC)
Gentamicin0.5–32 µg/mLE. coli

Experimental Protocols

The understanding of this compound's mechanism of action has been built upon a variety of sophisticated experimental techniques.

Ribosome Binding Assays (Chemical Probing)

Objective: To identify the binding site of this compound on the 16S rRNA.

Methodology:

  • Preparation of Ribosomes: Isolate 30S ribosomal subunits from a bacterial source (e.g., E. coli or Thermus thermophilus).

  • Binding Reaction: Incubate the 30S subunits with varying concentrations of this compound.

  • Chemical Modification: Treat the ribosome-drug complexes with a chemical probe, such as dimethyl sulfate (B86663) (DMS), which methylates adenine (N1) and guanine (B1146940) (N7) bases that are not protected by the bound drug or involved in secondary structures.

  • RNA Extraction: Extract the 16S rRNA from the treated samples.

  • Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a downstream sequence of the 16S rRNA. Perform reverse transcription. The reverse transcriptase will stop at the modified bases.

  • Gel Electrophoresis: Separate the resulting cDNA fragments on a denaturing polyacrylamide gel.

  • Analysis: The positions of the stops in the presence of this compound, compared to a drug-free control, reveal the nucleotides that are protected by the antibiotic and thus identify the binding site.

In Vitro Translation Assays

Objective: To quantify the effect of this compound on protein synthesis inhibition and misreading.

Methodology:

  • Preparation of Cell-Free Translation System: Prepare a cell-free extract (e.g., S30 extract from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and release factors).

  • Reaction Mixture: Set up reaction mixtures containing the cell-free extract, a specific mRNA template (e.g., encoding luciferase or GFP for easy detection), amino acids (one of which is radiolabeled, e.g., [³⁵S]-methionine), and an energy source (ATP, GTP).

  • Addition of Inhibitor: Add a range of concentrations of this compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

  • Quantification of Protein Synthesis:

    • Inhibition: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter. The decrease in radioactivity with increasing drug concentration allows for the determination of the IC50 value.

    • Misreading: Use a poly(U) mRNA template. In the absence of the drug, this template primarily codes for phenylalanine. In the presence of this compound, misreading will lead to the incorporation of other amino acids, such as isoleucine or leucine. By providing radiolabeled forms of these incorrect amino acids, their incorporation can be measured to quantify the level of misreading.

Structural Biology Techniques (X-ray Crystallography and Cryo-EM)

Objective: To determine the three-dimensional structure of this compound bound to the ribosome at atomic resolution.

Methodology:

  • Complex Formation: Prepare a stable complex of the 30S ribosomal subunit (or the entire 70S ribosome) with this compound and often with mRNA and a tRNA analog in the A-site.

  • Crystallization (X-ray Crystallography): Grow crystals of the ribosome-drug complex. This is a challenging step due to the size and flexibility of the ribosome.

  • Data Collection (X-ray Crystallography): Expose the crystals to a high-intensity X-ray beam (often from a synchrotron source) and collect the diffraction data.

  • Vitrification (Cryo-EM): Rapidly freeze the ribosome-drug complexes in a thin layer of vitreous ice.

  • Data Collection (Cryo-EM): Image the frozen particles using a transmission electron microscope.

  • Structure Determination:

    • X-ray Crystallography: Process the diffraction data to calculate an electron density map, into which the atomic model of the ribosome and the drug is built and refined.

    • Cryo-EM: Process the images of the individual particles to reconstruct a 3D density map, into which the atomic models are fitted.

  • Analysis: The resulting high-resolution structure reveals the precise interactions between this compound and the ribosomal RNA and proteins, providing a detailed understanding of the binding mode and the induced conformational changes.

Signaling Pathways and Downstream Cellular Effects

The production of aberrant proteins due to this compound-induced misreading triggers a cascade of downstream cellular events, primarily the unfolded protein response (UPR).

The Unfolded Protein Response (UPR)

Mistranslated and misfolded proteins, particularly those destined for the cell membrane, accumulate in the periplasm and cell envelope. This accumulation is sensed as a form of cellular stress, leading to the activation of stress response pathways, such as the Cpx two-component system in bacteria. This response aims to mitigate the damage by upregulating the expression of chaperones that assist in protein folding and proteases that degrade misfolded proteins. However, if the stress is too severe and prolonged, these pathways can ultimately trigger programmed cell death.

Visualizations

Signaling and Experimental Workflow Diagrams

Gentamicin_C2_Mechanism cluster_ribosome Bacterial Ribosome (30S Subunit) cluster_effects Inhibition of Protein Synthesis cluster_downstream Downstream Cellular Consequences A_site A-Site (h44 of 16S rRNA) A1492_A1493 A1492 & A1493 (Flipped-in, inactive) A_site->A1492_A1493 contains Translocation_Inhibition Inhibition of Translocation A_site->Translocation_Inhibition Contributes to A1492_A1493_flipped A1492 & A1493 (Flipped-out, active-like) A_site->A1492_A1493_flipped Induces conformational change Gentamicin_C2 This compound Gentamicin_C2->A_site Binds to Misreading Codon Misreading Misfolded_Proteins Accumulation of Misfolded Proteins Misreading->Misfolded_Proteins Cell_Death Bacterial Cell Death Translocation_Inhibition->Cell_Death Contributes to A1492_A1493_flipped->Misreading Leads to UPR Unfolded Protein Response (UPR) & Stress Responses Misfolded_Proteins->UPR Triggers UPR->Cell_Death Leads to

Caption: Mechanism of this compound-induced protein synthesis inhibition.

Experimental_Workflow_Ribosome_Binding cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Ribosome_Isolation Isolate 30S Ribosomal Subunits Binding Incubate 30S Subunits with this compound Ribosome_Isolation->Binding Gentamicin_Prep Prepare this compound Solutions Gentamicin_Prep->Binding Chemical_Probing Chemical Probing (e.g., DMS) Binding->Chemical_Probing RNA_Extraction Extract 16S rRNA Chemical_Probing->RNA_Extraction Primer_Extension Primer Extension with Labeled Primer RNA_Extraction->Primer_Extension Gel Denaturing Gel Electrophoresis Primer_Extension->Gel Data_Analysis Identify Protected Bases (Binding Site) Gel->Data_Analysis

Caption: Workflow for identifying this compound binding site via chemical probing.

UPR_Pathway Gentamicin This compound-induced Codon Misreading Misfolded_Proteins Accumulation of Misfolded Membrane Proteins Gentamicin->Misfolded_Proteins Envelope_Stress Envelope Stress Misfolded_Proteins->Envelope_Stress Cpx_System Activation of Cpx Two-Component System Envelope_Stress->Cpx_System Cellular_Damage Persistent Cellular Damage Envelope_Stress->Cellular_Damage If unresolved Chaperone_Upregulation Upregulation of Chaperones (e.g., DegP) Cpx_System->Chaperone_Upregulation Protective Response Protease_Upregulation Upregulation of Proteases Cpx_System->Protease_Upregulation Protective Response Cell_Death Apoptosis/Cell Death Cellular_Damage->Cell_Death

Caption: Downstream signaling cascade triggered by this compound.

Conclusion

This compound's efficacy as an antibiotic is rooted in its precise targeting of the bacterial ribosome's decoding center. By inducing codon misreading and inhibiting translocation, it effectively sabotages protein synthesis, leading to a cascade of events that culminate in bacterial cell death. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, continues to inform the development of novel antimicrobial agents and strategies to combat antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Gentamicin C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin, a broad-spectrum aminoglycoside antibiotic, is a complex mixture of structurally related components produced by Micromonospora purpurea. The major active components belong to the Gentamicin C group, which includes C1, C1a, C2, C2a, and C2b.[1][2][3][4] Among these, Gentamicin C2 is a key component with significant antibacterial activity.[1] This document provides detailed protocols for the isolation of this compound from a commercial mixture, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods, which are the current industry standard.

Introduction

The isolation and purification of individual Gentamicin components are crucial for structure-activity relationship studies, the development of new semi-synthetic derivatives, and for ensuring the quality and consistency of pharmaceutical formulations. While older methods like counter-current distribution and traditional column chromatography have been used, HPLC offers superior resolution, speed, and reproducibility. This protocol will detail the widely accepted ion-pairing reversed-phase liquid chromatography (IP-RPLC) technique.

Experimental Workflow

The overall workflow for the isolation of this compound is depicted below. This process begins with the preparation of the Gentamicin sulfate (B86663) sample and culminates in the collection of the purified C2 fraction.

Gentamicin_Isolation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collection Fraction Collection & Verification start Gentamicin Sulfate Mixture dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc Inject into HPLC System (IP-RPLC) filter->hplc separation Elution of Components (C1, C1a, C2, C2a, C2b) hplc->separation detect Monitor Eluent (e.g., CAD, MS) separation->detect collect Collect Fraction Corresponding to this compound Peak detect->collect verify Purity Analysis (e.g., Analytical HPLC, MS) collect->verify end Isolated this compound verify->end

Caption: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocol: Ion-Pairing Reversed-Phase HPLC (IP-RPLC)

This protocol is a composite based on several established methods for the separation of Gentamicin components.

1. Materials and Reagents

  • Gentamicin Sulfate USP reference standard or commercial mixture

  • Trifluoroacetic acid (TFA), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • Ammonium (B1175870) hydroxide (B78521) (for pH adjustment if needed)

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is recommended as Gentamicin lacks a strong UV chromophore. Post-column derivatization with o-phthalaldehyde (B127526) (OPA) can be used for UV or fluorescence detection.

3. Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the separation of Gentamicin C components.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Column Thermo Scientific™ Acclaim™ AmG C18 (or equivalent)C18 reverse-phase column
Mobile Phase A 100 mM Trifluoroacetic acid (TFA) in ultrapure water250 mM Ammonium hydroxide in water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode IsocraticGradient
Gradient Not Applicable8% to 16% Acetonitrile
Flow Rate 1.0 mL/min (analytical)250 mL/min (preparative)
Column Temperature 30 °CAmbient
Injection Volume 10 µL (analytical)Dependent on column size and loading capacity
Detection Charged Aerosol Detector (CAD) or Mass Spectrometry (MS)Mass Spectrometry (MS)

4. Protocol Steps

  • Mobile Phase Preparation:

    • For Condition 1: Prepare a 100 mM TFA solution by adding the appropriate amount of TFA to ultrapure water.

    • For Condition 2: Prepare a 250 mM ammonium hydroxide solution in water and a separate mobile phase of pure acetonitrile.

    • Degas all mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve Gentamicin Sulfate in the initial mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Equilibration:

    • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Chromatographic Run:

    • Inject the prepared sample onto the equilibrated column.

    • Run the HPLC method according to the selected conditions in the table above. The typical elution order for the major components is C1a, C2, C2a, and C1.

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the eluent corresponding to the peak of this compound. The collection window should be narrow to ensure high purity.

  • Purity Analysis of Collected Fraction:

    • Re-inject a small aliquot of the collected fraction into the HPLC system under the same analytical conditions to assess its purity.

    • Further characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for definitive identification.

Quantitative Data Summary

The following table presents representative retention times and resolution data for the separation of Gentamicin C components based on published methods. Note that these values can vary depending on the specific HPLC system, column, and exact mobile phase composition.

ComponentTypical Elution OrderRetention Time (min) - Example 1Retention Time (min) - Example 2
Gentamicin C1a1~18.3~10.5
This compound 2 ~24.0 ~12.8
Gentamicin C2a3~28.3~13.7
Gentamicin C14~30.0~14.6
Gentamicin C2bVariesNot always resolvedNot always resolved

Data is illustrative and will vary between systems.

Troubleshooting

  • Poor Resolution: Increase the concentration of the ion-pairing agent (TFA), decrease the amount of organic modifier (acetonitrile), or use a shallower gradient.

  • Peak Tailing: Ensure proper pH control of the mobile phase and check for column degradation.

  • Low Recovery: Gentamicin can adsorb to glass surfaces; use polypropylene (B1209903) vials where possible.

Conclusion

The protocol described provides a robust and reliable method for the isolation of this compound from a complex mixture using ion-pairing reversed-phase HPLC. The use of advanced detectors like CAD or MS is highly recommended for accurate monitoring and identification due to the poor UV absorbance of Gentamicin. The purified this compound can then be used for a variety of research and development applications.

References

Application Note: Quantification of Gentamicin C2 in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of the Gentamicin (B1671437) C2 component in plasma samples using High-Performance Liquid Chromatography (HPLC). Gentamicin, an aminoglycoside antibiotic, is a complex of several related compounds, with Gentamicin C1, C1a, and C2 being the major components.[1][2][3] Monitoring the individual components is crucial for pharmacokinetic and toxicological studies.[1][2] The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by pre-column derivatization to enable UV or fluorescence detection. This method is suitable for therapeutic drug monitoring and research applications.

Introduction

Gentamicin is a widely used antibiotic for treating severe gram-negative bacterial infections. It is a mixture of structurally similar compounds, primarily Gentamicin C1, C1a, C2, and C2a. Due to the lack of a significant chromophore in its native structure, derivatization is necessary for detection by UV-Vis or fluorescence detectors in HPLC. This protocol provides a detailed procedure for the extraction, derivatization, and chromatographic separation of Gentamicin C2 from plasma, allowing for accurate quantification.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma_sample Plasma Sample Collection spe Solid-Phase Extraction (SPE) plasma_sample->spe Loading derivatization Pre-column Derivatization spe->derivatization Elution & Reagent Addition hplc HPLC Separation derivatization->hplc Injection detection UV/Fluorescence Detection hplc->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for this compound analysis in plasma.

Materials and Reagents

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of Gentamicin from plasma using a polymer-based SPE cartridge.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of Tris buffer (e.g., 0.17 M, pH 10.0).

  • Sample Loading: Mix 1 mL of the plasma sample with 5 mL of a high pH Tris buffer (e.g., 0.17 M, pH 12.0) and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of Tris buffer (e.g., 0.17 M, pH 10.0) to remove interfering substances.

  • Drying: Dry the cartridge thoroughly under vacuum.

Pre-column Derivatization

Gentamicin lacks a UV-absorbing chromophore and requires derivatization for detection. Two common derivatization agents are FDNB for UV detection and OPA for fluorescence detection.

Method A: Derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB)

  • Prepare the derivatization reagent by dissolving 50 mg of FDNB in 2.2 mL of acetonitrile and mixing it with a solution containing 0.5 mL of 0.17 M Tris buffer (pH 12.0), 0.5 mL of water, and 2 mL of acetonitrile.

  • Apply 300 µL of the freshly prepared FDNB reagent directly onto the dried SPE cartridge containing the extracted gentamicin.

  • Incubate the cartridge in an oven at 100°C for 1 hour to allow the derivatization reaction to complete.

  • Elution: Elute the derivatized this compound from the cartridge with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

Method B: Derivatization with o-phthaldialdehyde (OPA)

  • Prepare the OPA reagent by dissolving OPA in a borate (B1201080) buffer (e.g., 0.2 M, pH 10) and adding a thiol, such as N-acetylcysteine (e.g., 10%).

  • Elute the underivatized gentamicin from the SPE cartridge with an appropriate solvent.

  • Mix the eluate with the OPA reagent.

  • Heat the mixture (e.g., at 50°C for 20 minutes) to facilitate the derivatization reaction.

  • Cool the solution before injection into the HPLC system.

HPLC Conditions

The following are typical HPLC conditions for the separation of derivatized this compound.

HPLC_Method_Logic cluster_hplc_params HPLC Parameters cluster_detection Detection column Column: Reversed-phase C18 (e.g., 100 x 4.6 mm, 3.5 µm) mobile_phase Mobile Phase: Acetonitrile : Tris Buffer (pH 7.0) (e.g., 68:32, v/v) flow_rate Flow Rate: 1.2 mL/min temperature Column Temperature: 25°C injection_vol Injection Volume: 20 µL uv_detection UV Detection (FDNB): 365 nm injection_vol->uv_detection Derivatized Sample fluorescence_detection Fluorescence Detection (OPA): Ex: 328 nm, Em: 423 nm injection_vol->fluorescence_detection Derivatized Sample

Caption: Key parameters for the HPLC analysis of derivatized this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical HPLC method for this compound quantification in plasma.

ParameterThis compoundReference
Linearity Range 0.1 - 50 mg/L
Limit of Quantification (LOQ) 0.1 mg/L
Recovery from Plasma ~72%
Intra-assay Precision (RSD) 6.5%
Inter-assay Precision (RSD) 15%

Conclusion

The presented HPLC method with pre-column derivatization provides a reliable and sensitive approach for the quantification of this compound in plasma. The solid-phase extraction ensures a clean sample extract, minimizing matrix effects. This detailed protocol can be readily implemented in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of Gentamicin.

References

Application Note: Quantitative Analysis of Gentamicin C2 and its Impurities by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin (B1671437), a potent aminoglycoside antibiotic, is a complex mixture of structurally related components, primarily Gentamicin C1, C1a, C2, C2a, and C2b. Due to the varying levels of efficacy and toxicity among these components and their impurities, robust analytical methods for their separation and quantification are crucial for ensuring the safety and quality of pharmaceutical formulations. This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Gentamicin C2 and its related impurities. The inherent polarity and lack of a significant UV chromophore in gentamicin make LC-MS/MS the analytical technique of choice, offering high sensitivity and specificity without the need for derivatization.[1][2][3]

This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it presents a summary of quantitative data and a visual representation of the analytical workflow to aid in method implementation and data interpretation.

Introduction

Gentamicin is produced by the fermentation of Micromonospora purpurea and is widely used against various bacterial infections.[1][4] The commercial product is a sulfate (B86663) salt and its composition can vary between manufacturers, highlighting the importance of accurate analytical characterization. The main components of the gentamicin C complex differ by the methylation pattern on the purpurosamine sugar. Impurities in gentamicin can include related aminoglycosides like sisomicin, garamine, and others that may arise during production or degradation.

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) outline official methods for gentamicin analysis, often employing ion-pairing chromatography with pulsed amperometric detection (PAD). However, LC-MS/MS offers superior selectivity and sensitivity, enabling the identification and quantification of a wider range of impurities at lower levels. This application note describes a robust LC-MS/MS method suitable for both qualitative and quantitative analysis in a research or quality control setting.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Gentamicin Sulfate reference standard and sample

  • Sisomicin Sulfate reference standard (or other relevant impurity standards)

  • Deionized water, HPLC grade

  • Methanol, HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Standard Stock Solution (Gentamicin): Accurately weigh and dissolve an appropriate amount of Gentamicin Sulfate reference standard in deionized water to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Impurity Stock Solution: Accurately weigh and dissolve the impurity reference standard (e.g., Sisomicin Sulfate) in deionized water to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with deionized water or an appropriate mobile phase surrogate to create a calibration curve over the desired concentration range.

  • Sample Solution: For pharmaceutical injections, dilute the sample with deionized water to a working concentration within the calibration range (e.g., 100 µg/mL of total gentamicin). For other matrices, an appropriate extraction procedure, such as solid-phase extraction (SPE), may be necessary.

  • Fortified Sample (for method validation): Spike a known amount of the impurity stock solution into the sample solution to assess accuracy and recovery.

Liquid Chromatography

Instrumentation:

  • A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

Chromatographic Conditions:

ParameterCondition 1: Reversed-Phase with Ion-PairingCondition 2: HILIC
Column C18 reverse phase column (e.g., 250 x 4.6 mm, 5 µm)Zwitterionic HILIC column (e.g., Atlantis Premier BEH Z-HILIC)
Mobile Phase A 50 mM Trifluoroacetic acid (TFA) in water, pH adjusted to 2 with ammonium (B1175870) solutionAcetonitrile
Mobile Phase B Methanol or AcetonitrileAmmonium formate (B1220265) buffer in water
Gradient A gradient elution is typically employed to achieve separation of all components.Isocratic or gradient elution depending on the specific separation needs.
Flow Rate 0.25 mL/minDependent on column dimensions and particle size.
Column Temperature Ambient or controlled (e.g., 30 °C)Controlled (e.g., 30 °C)
Injection Volume 5-20 µL1-5 µL

Note: The use of ion-pairing agents like TFA can enhance the retention of polar gentamicin components on a reversed-phase column. HILIC chromatography is an alternative approach that utilizes a different separation mechanism for highly polar compounds.

Mass Spectrometry

Instrumentation:

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI) or APCI
Detection Mode Multiple Reaction Monitoring (MRM) or Selected Ion Recording (SIR)
Drying Gas Nitrogen
Drying Gas Flow 5 L/min
Drying Gas Temp. Optimized for the specific instrument (e.g., 350 °C)
Nebulizer Pressure Optimized for the specific instrument
Capillary Voltage Optimized for the specific instrument
Collision Energy Optimized for each specific MRM transition

MRM Transitions:

The specific precursor and product ions for each analyte and impurity should be determined by infusing individual standard solutions into the mass spectrometer. The following table provides examples of m/z values for common gentamicin components.

CompoundPrecursor Ion [M+H]+Product Ion(s)
Gentamicin C1478.3To be determined empirically
Gentamicin C1a450.3To be determined empirically
This compound464.3To be determined empirically
Gentamicin C2a464.3To be determined empirically
Gentamicin C2b464.3To be determined empirically
Sisomicin448.3To be determined empirically
Garamine322.2To be determined empirically

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of gentamicin and its impurities.

Table 1: Linearity Data for Sisomicin Impurity

Concentration (µg/mL)Response
0.15Response Value
0.3Response Value
0.6Response Value
1.5Response Value
Correlation Coefficient (r) 0.999
Coefficient of Determination (R²) 0.998

Table 2: Method Sensitivity and Precision

AnalyteLOD (µg/mL)LOQ (µg/mL)%RSD (n=6)
Sisomicin0.030.1< 5%
Gentamicin Components--< 5%
G-418--< 5%

Table 3: Recovery Data for Sisomicin

Spiked LevelRecovery (%)
Specific Level105.96

Experimental Workflow and Diagrams

The overall workflow for the LC-MS/MS analysis of this compound and its impurities is depicted in the following diagram.

Caption: Workflow for this compound and impurity analysis.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the qualitative and quantitative analysis of this compound and its related impurities. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the summarized quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. The high sensitivity of this method allows for the detection and quantification of impurities at very low levels, which is essential for ensuring the quality and safety of gentamicin-containing pharmaceutical products. The flexibility in chromatographic conditions allows for adaptation to specific analytical challenges and available instrumentation.

References

Application Notes: Microbiological Assay for Determining Gentamicin Potency

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gentamicin (B1671437) is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea. It is a mixture of several related components, including Gentamicin C1, C1a, C2, C2a, and C2b. The microbiological assay is a critical quality control test that measures the biological activity or potency of Gentamicin. This method is particularly important for substances like Gentamicin, which are not easily quantified by chemical or physical means alone.[1] The potency is typically expressed in micrograms (µg) of activity or International Units (IU) per milligram of the substance.

The two primary methods for the microbiological assay of antibiotics are the cylinder-plate (or agar (B569324) diffusion) assay and the turbidimetric (or tube) assay.[2] For Gentamicin, the cylinder-plate assay is the most commonly employed and officially recognized method in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][3][4]

Principle of the Cylinder-Plate Assay

The cylinder-plate assay is based on the diffusion of the antibiotic from a vertical cylinder through a solidified agar layer in a petri dish. The agar is seeded with a susceptible microorganism. As the antibiotic diffuses through the agar, it inhibits the growth of the microorganism, creating a circular area or "zone of inhibition" around the cylinder. The diameter of this zone is proportional to the concentration of the antibiotic. By comparing the zone sizes produced by the test sample with those produced by a known concentration of a reference standard, the potency of the sample can be determined.

Role of Gentamicin C2

While the microbiological assay typically determines the total potency of the Gentamicin complex, the relative proportions of the individual components, such as this compound, contribute to the overall antibacterial activity. High-Performance Liquid Chromatography (HPLC) is often used to separate and quantify the individual gentamicin components. The potency of the sample is a composite of the activities of each of these components.

Experimental Protocols

1. Cylinder-Plate Method for Gentamicin Potency

This protocol is based on the methods described in the United States Pharmacopeia (USP) <81> for Antibiotics—Microbial Assays.

a. Materials and Equipment

  • Petri dishes (glass or plastic, approximately 20 x 100 mm)

  • Stainless steel or porcelain cylinders (8 mm ± 0.1 mm outside diameter, 6 mm ± 0.1 mm inside diameter, and 10 mm ± 0.1 mm length)

  • Water bath maintained at a constant temperature

  • Incubator capable of maintaining the specified temperature ± 0.5°C

  • Calibrated calipers or an automated zone reader

  • Volumetric flasks and pipettes

  • Spectrophotometer

b. Media and Reagents

  • Culture Medium: Use Antibiotic Assay Medium No. 11 (or equivalent) for the assay.

  • Phosphate (B84403) Buffer: Prepare a 0.1 M phosphate buffer at pH 8.0 for the dilution of standard and sample solutions.

  • Test Organism: Staphylococcus epidermidis (ATCC 12228) or Staphylococcus aureus (ATCC 6538P) are commonly used.

c. Preparation of the Test Organism Inoculum

  • Maintain the test organism on slants of a suitable agar medium.

  • Inoculate a suitable broth medium from a fresh slant and incubate at the appropriate temperature (typically 32-37°C) for 16-18 hours.

  • Harvest the bacterial growth and wash with sterile saline.

  • Resuspend the organisms in sterile saline and dilute to a suitable turbidity, which can be standardized by spectrophotometric measurement. The optimal concentration of the inoculum should be determined experimentally to yield clear and well-defined zones of inhibition.

d. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh a suitable amount of Gentamicin Sulfate Reference Standard and dissolve it in the phosphate buffer (pH 8.0) to obtain a stock solution of a known concentration.

  • Standard Curve Solutions: From the stock solution, prepare a series of at least five dilutions in phosphate buffer to create a standard curve. The concentrations should bracket the expected concentration of the test sample. A common range for Gentamicin is 1.0 µg/mL to 5.0 µg/mL.

  • Sample Solution: Prepare a stock solution of the test sample in the same manner as the standard stock solution, based on its assumed potency. Dilute this stock solution with the phosphate buffer to obtain a test concentration that falls within the range of the standard curve.

e. Assay Procedure

  • Preparation of Plates: Dispense a base layer of the sterile agar medium into the petri dishes and allow it to solidify. Then, add a seed layer of the same medium that has been inoculated with the test organism.

  • Placement of Cylinders: Place six stainless steel cylinders on the surface of the inoculated agar in each plate at approximately 60° intervals.

  • Application of Solutions: Fill three alternate cylinders with the median concentration of the standard solution and the other three cylinders with the sample solution. For a standard curve, different concentrations can be applied to the cylinders on the same plate or across multiple plates.

  • Incubation: Incubate the plates at a specified temperature (typically 35-37°C) for approximately 18 hours.

  • Measurement of Zones of Inhibition: After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calibrated calipers or an automated zone reader.

f. Data Analysis

  • Average the diameters of the zones of inhibition for the standard and sample solutions.

  • Create a standard curve by plotting the logarithm of the concentration of the standard solutions against the average zone diameters.

  • Using linear regression analysis, determine the concentration of the sample solution from the standard curve.

  • Calculate the potency of the sample by multiplying the determined concentration by the dilution factor. The assay is considered valid if the results for the sample are between 60% and 150% of the assumed potency.

Data Presentation

Table 1: Key Parameters for Gentamicin Microbiological Assay

ParameterRecommendation
Assay Method Cylinder-Plate (Agar Diffusion)
Test Organism Staphylococcus epidermidis (ATCC 12228)
Culture Medium Antibiotic Assay Medium No. 11
Diluent 0.1 M Phosphate Buffer, pH 8.0
Standard Concentration Range 1.0 µg/mL to 5.0 µg/mL
Incubation Temperature 35-37°C
Incubation Time Approximately 18 hours

Table 2: Example Standard Curve Data (Hypothetical)

Standard Concentration (µg/mL)Log10 ConcentrationAverage Zone Diameter (mm)
1.00.0015.2
1.50.1817.5
2.00.3019.1
2.50.4020.5
3.00.4821.8

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare Agar Media (Medium No. 11) pour_plates Pour Base and Seeded Agar Layers into Petri Dishes prep_media->pour_plates prep_inoculum Prepare Test Organism Inoculum (S. epidermidis) prep_inoculum->pour_plates prep_solutions Prepare Standard & Sample Solutions in Buffer (pH 8.0) fill_cylinders Fill Cylinders with Standard and Sample Solutions prep_solutions->fill_cylinders place_cylinders Place 6 Cylinders on Each Plate pour_plates->place_cylinders place_cylinders->fill_cylinders incubate Incubate Plates (35-37°C, 18h) fill_cylinders->incubate measure_zones Measure Diameters of Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve (Log Conc. vs. Zone Diameter) measure_zones->plot_curve calculate_potency Calculate Sample Potency plot_curve->calculate_potency

Caption: Experimental workflow for the cylinder-plate microbiological assay of Gentamicin.

Gentamicin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) ribosome_30S 30S Subunit protein_synthesis Protein Synthesis mistranslation Mistranslation & Codon Misreading ribosome_30S->mistranslation Causes inhibition Inhibition of Translocation ribosome_30S->inhibition Causes ribosome_50S 50S Subunit gentamicin Gentamicin gentamicin->ribosome_30S Binds to A-site mrna mRNA mrna->ribosome_30S Passes through trna tRNA trna->ribosome_30S Binds to codon cell_death Bacterial Cell Death protein_synthesis->cell_death Normal Function mistranslation->cell_death Leads to inhibition->cell_death Leads to

References

Application Notes and Protocols for Gentamicin C2 Ribosome Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437), a clinically significant aminoglycoside antibiotic, functions by targeting the bacterial ribosome, thereby inhibiting protein synthesis. It is a mixture of several related components, with Gentamicin C2 being one of the major constituents. Understanding the specific interaction of this compound with the ribosome is crucial for the development of novel antibiotics and for combating antimicrobial resistance. This document provides detailed protocols for a ribosome binding assay for this compound, methods for data analysis, and a summary of binding affinity data. The primary mechanism of action of gentamicin involves binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S subunit, which leads to misreading of the genetic code and inhibition of translocation.[1][2][3][4] A secondary binding site has also been identified in helix 69 (H69) of the 23S rRNA in the 50S subunit.[5]

Data Presentation: Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound to the ribosome has been characterized using various biophysical techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Dissociation Constants (Kd) of Gentamicin Components for the Ribosomal A-Site RNA Oligonucleotide.

Gentamicin ComponentDissociation Constant (Kd) in µM
Gentamicin C1a0.01
This compound 0.025
Gentamicin C10.5

Table 2: Binding Characteristics of Gentamicin to E. coli 70S Ribosomes.

Class of Binding SitesDissociation Constant (Kd) in µMNumber of Binding SitesCooperativity
High Affinity0.61Non-cooperative
Medium Affinity10 (mean)~5Cooperative
Low Affinity-up to 70Extreme cooperativity

Experimental Protocols

Several methods can be employed to study the binding of this compound to ribosomes. Below are detailed protocols for two common and effective assays: a Nitrocellulose Filter Binding Assay and a Fluorescence Polarization Assay.

Protocol 1: Nitrocellulose Filter Binding Assay

This assay is a direct method to quantify the binding of a radiolabeled ligand to a macromolecule. It relies on the principle that protein-ligand or RNA-ligand complexes are retained by a nitrocellulose membrane, while the free ligand passes through.

Materials:

  • 70S ribosomes from E. coli (or 30S subunits)

  • [³H]-Gentamicin C2 (radiolabeled)

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM NH₄Cl, 10 mM MgCl₂, 6 mM β-mercaptoethanol

  • Wash Buffer: Same as Binding Buffer

  • Nitrocellulose membranes (0.45 µm pore size)

  • Vacuum filtration manifold

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Preparation of Ribosomes: Thaw purified 70S ribosomes on ice. Dilute the ribosomes to the desired concentration in cold Binding Buffer.

  • Binding Reaction:

    • In microcentrifuge tubes, prepare a series of dilutions of [³H]-Gentamicin C2 in Binding Buffer.

    • Add a fixed concentration of ribosomes (e.g., 100 nM) to each tube.

    • The final reaction volume should be 50-100 µL.

    • Include a control reaction with no ribosomes to determine non-specific binding.

    • Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Pre-soak the nitrocellulose membranes in Wash Buffer for at least 15 minutes.

    • Assemble the vacuum filtration manifold with the soaked membranes.

    • Apply a gentle vacuum and wash each well with 1 mL of cold Wash Buffer.

    • Quickly filter the binding reaction mixtures through the membranes.

    • Immediately wash each filter with 3 x 1 mL of cold Wash Buffer to remove unbound [³H]-Gentamicin C2.

  • Quantification:

    • Carefully remove the filters and place them in scintillation vials.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the counts from the no-ribosome control (non-specific binding) from the counts of the experimental samples.

    • Plot the amount of bound [³H]-Gentamicin C2 as a function of the free [³H]-Gentamicin C2 concentration.

    • Determine the dissociation constant (Kd) by fitting the data to a saturation binding curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescently labeled this compound upon binding to the ribosome. The larger ribosomal complex tumbles more slowly in solution, leading to an increase in fluorescence polarization.

Materials:

  • 70S ribosomes from E. coli (or 30S subunits)

  • Fluorescently labeled this compound (e.g., FITC-Gentamicin C2)

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM NH₄Cl, 10 mM MgCl₂, 0.01% Tween-20

  • Black, opaque 96-well or 384-well microplates

  • A microplate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Thaw ribosomes and fluorescently labeled this compound on ice.

    • Prepare a serial dilution of unlabeled this compound for competition experiments.

  • Assay Setup:

    • In the microplate, add a fixed concentration of fluorescently labeled this compound (e.g., 10 nM) to each well.

    • Add increasing concentrations of ribosomes to a set of wells.

    • For competition assays, add a fixed concentration of ribosomes and fluorescently labeled this compound, followed by increasing concentrations of unlabeled this compound.

    • Adjust the final volume in each well with Binding Buffer.

    • Include controls with only the fluorescent ligand (for baseline polarization) and buffer alone (for background).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader. The instrument will excite the sample with polarized light and measure the emission intensity parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The instrument software will calculate the millipolarization (mP) values.

    • For direct binding, plot the change in mP as a function of ribosome concentration and fit to a one-site binding model to determine the Kd.

    • For competition assays, plot the mP values against the concentration of the unlabeled competitor and fit to a competition binding model to determine the IC50, from which the Ki can be calculated.

Visualization of Experimental Workflow and Mechanism

To facilitate a clear understanding of the experimental process and the molecular interactions, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Analysis reagents Prepare Ribosomes & [3H]-Gentamicin C2 mix Mix Ribosomes and [3H]-Gentamicin C2 reagents->mix membranes Soak Nitrocellulose Membranes filter Vacuum Filtration membranes->filter incubate Incubate at 37°C mix->incubate incubate->filter wash Wash Membranes filter->wash count Scintillation Counting wash->count plot Data Plotting & Kd Determination count->plot

Caption: Workflow for the Nitrocellulose Filter Binding Assay.

signaling_pathway cluster_ribosome Bacterial Ribosome cluster_effects Consequences ribo_30S 30S Subunit misreading mRNA Misreading ribo_30S->misreading translocation_inhibition Inhibition of Translocation ribo_30S->translocation_inhibition ribo_50S 50S Subunit gentamicin This compound gentamicin->ribo_30S Binds to A-site (16S rRNA) protein_synthesis_inhibition Inhibition of Protein Synthesis misreading->protein_synthesis_inhibition translocation_inhibition->protein_synthesis_inhibition

References

Application Note and Protocol: Preparation of a Stable Stock Solution of Gentamicin C2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction Gentamicin (B1671437) is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea. This complex is a mixture of several related components, with Gentamicin C1, C1a, and C2 being the major constituents[1][2]. Gentamicin C2 is a significant component of this mixture and is often studied for its specific antibacterial properties and pharmacokinetic profile[3][4]. The preparation of a stable, accurate stock solution is a critical first step for any in vitro or in vivo study, including cell culture applications, antimicrobial susceptibility testing, and analytical standard development.

This document provides a detailed protocol for the preparation, storage, and quality control of a stable stock solution of this compound, typically handled as this compound sulfate (B86663) for improved solubility and stability.

2. Chemical and Physical Properties of this compound

Proper handling and accurate concentration calculations require a clear understanding of the physicochemical properties of this compound and its common salt form, this compound sulfate.

PropertyThis compound (Free Base)This compound sulfateSource
CAS Number 25876-11-337713-03-4[3][5]
Molecular Formula C₂₀H₄₁N₅O₇C₂₀H₄₃N₅O₁₁S[3][5]
Molecular Weight 463.6 g/mol 561.7 g/mol [3][5]
Appearance White to Light Beige SolidWhite, hygroscopic powder[6][7]
Solubility Freely soluble in water; moderately soluble in methanol (B129727) and ethanol.Freely soluble in water (50 mg/mL); practically insoluble in alcohol and other organic solvents.[2][8][9]

3. Protocol for Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution. The concentration can be adjusted as needed by modifying the mass of the solute. It is recommended to use the sulfate salt for this procedure due to its high water solubility.

3.1. Materials and Equipment

  • This compound sulfate powder

  • Sterile, high-purity water (e.g., Water for Injection (WFI), nuclease-free water, or deionized water)

  • Analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile micropipette and tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, low protein binding, e.g., PVDF or PES)

  • Sterile syringes

  • Sterile, light-protecting microcentrifuge tubes or cryovials for aliquots

3.2. Experimental Protocol

  • Calculate Required Mass: To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound sulfate.

    • Calculation: Volume (mL) × Concentration (mg/mL) = Mass (mg)

    • 10 mL × 10 mg/mL = 100 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 100 mg of this compound sulfate powder using an analytical balance and sterile weighing paper or boat. Transfer the powder carefully into a sterile 15 mL conical tube.

  • Dissolution: Add approximately 8 mL of sterile water to the conical tube containing the powder. Close the cap tightly and vortex the solution until the powder is completely dissolved. Gentamicin sulfate is freely soluble in water, so this should occur rapidly[2][8].

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL. Invert the tube gently several times to ensure a homogenous solution.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter-sterilize the solution into a new sterile conical tube. This step is crucial for applications like cell culture[2][10].

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, light-protecting microcentrifuge tubes or cryovials. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.

4. Storage and Stability

The long-term stability of the this compound stock solution is dependent on the storage conditions.

Storage ConditionTemperatureDurationNotes
Short-term 2-8 °CUp to 30 daysRecommended for solutions that will be used frequently. Protect from light.[2][11]
Long-term -20 °CUp to 1 yearRecommended for archival purposes. Avoid repeated freeze-thaw cycles.[10]

Factors Affecting Stability:

  • pH: Gentamicin solutions are stable in aqueous buffers across a wide pH range (pH 2-14)[2].

  • Light: Exposure to UV light can cause significant degradation[12]. Always store solutions in amber or opaque tubes, or in a dark location.

  • Temperature: While stable at room temperature for short periods, gentamicin can be degraded by high heat[7][12][13]. For long-term stability, frozen storage is optimal.

  • Freeze-Thaw Cycles: Repeated cycles can degrade the antibiotic. Preparing single-use aliquots is the most effective way to mitigate this.

5. Quality Control Protocols

To ensure the accuracy and integrity of the prepared stock solution, performing quality control checks is recommended, especially for sensitive applications.

5.1. Concentration Verification by HPLC High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the individual components of the gentamicin complex[14][15].

  • Principle: Since gentamicin lacks a strong UV chromophore, pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) is often required to form a fluorescent or UV-absorbent product that can be detected[16]. The concentration of the stock solution can be determined by comparing its peak area to a standard curve generated from certified reference standards.

  • General Method:

    • Prepare a series of calibration standards from a certified this compound reference material.

    • Derivatize the standards and the prepared stock solution sample with OPA reagent.

    • Analyze the derivatized samples using a reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and a buffer)[17].

    • Quantify the sample based on the standard curve.

5.2. Sterility Testing

  • Principle: To confirm the absence of microbial contamination after filter sterilization, a small volume of the stock solution can be cultured.

  • Method: Inoculate 10-50 µL of the stock solution into a tube of sterile tryptic soy broth or another general-purpose microbial growth medium. Incubate at 37°C for 24-48 hours and observe for any signs of turbidity, which would indicate contamination.

6. Safety Precautions

  • Gentamicin is a hazardous substance. Always handle the powder and solutions while wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses[11].

  • Review the Safety Data Sheet (SDS) for this compound sulfate before handling.

  • All procedures involving the antibiotic powder should be performed in a chemical fume hood or a powder-containment hood to avoid inhalation.

7. Visual Diagrams

Workflow start Start weigh 1. Weigh this compound Sulfate Powder start->weigh dissolve 2. Dissolve in Sterile Water weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust filter 4. Filter-Sterilize (0.22 µm filter) adjust->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store Appropriately (-20°C or 2-8°C) aliquot->store end End store->end

Caption: Workflow for preparing a stable this compound stock solution.

StabilityFactors center This compound Solution Stability temp Improper Temperature (Heat Exposure) temp->center light Light Exposure (Especially UV) light->center cycles Repeated Freeze-Thaw Cycles cycles->center contamination Microbial Contamination contamination->center storage Proper Storage (-20°C or 2-8°C, Dark) storage->center aliquoting Aliquoting aliquoting->center sterility Sterile Filtration sterility->center

Caption: Factors influencing the stability of this compound solutions.

References

Application Notes and Protocols: Effective Concentration of Gentamicin C2 for Preventing Contamination in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437), a broad-spectrum aminoglycoside antibiotic, is a common supplement in mammalian cell culture media to prevent bacterial contamination. Commercial gentamicin is a mixture of several related components, primarily Gentamicin C1, C1a, and C2. While effective against a wide range of Gram-positive and Gram-negative bacteria, concerns regarding cytotoxicity exist. This is particularly relevant for Gentamicin C2, which has been identified as the most cytotoxic of the major components.[1] Therefore, establishing an effective yet minimally toxic concentration of purified this compound is critical for sensitive cell culture applications and studies where the use of a single, defined antibiotic component is desirable.

These application notes provide a comprehensive guide to understanding the mechanism of action of this compound, its cytotoxic profile, and protocols to determine its optimal concentration for preventing contamination in your specific mammalian cell culture system.

Mechanism of Action

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the bacterial 30S ribosomal subunit.

The process involves:

  • Binding to the 30S Ribosome: this compound binds to the A-site of the 16S rRNA within the 30S ribosomal subunit.[2][3]

  • Interference with Protein Synthesis: This binding event disrupts the fidelity of protein translation in two main ways:

    • Inhibition of Initiation: It can interfere with the formation of the initiation complex, preventing the start of protein synthesis.

    • Induction of Miscoding: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

  • Bacterial Cell Death: The resulting non-functional or toxic proteins lead to a cascade of events that culminate in bacterial cell death.

While all major gentamicin components share this mechanism, they exhibit different binding affinities to the ribosomal subunit. Gentamicin C1a has a slightly higher affinity than C2, while C1 has the lowest.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antibacterial efficacy and cytotoxicity of this compound.

Table 1: Antibacterial Efficacy of Gentamicin Components (Minimum Inhibitory Concentration - MIC)

MicroorganismGentamicin C1 (µg/mL)Gentamicin C1a (µg/mL)This compound (µg/mL)Gentamicin C2a (µg/mL)
Escherichia coli2111
Staphylococcus aureus0.50.250.250.25
Pseudomonas aeruginosa2111

Data sourced from a study on the antibacterial activity of synthetic gentamicin congeners. The study concluded that there is little variation in the inhibition of wild-type antibacterial activity among the different gentamicin C congeners.[4]

Table 2: Comparative Cytotoxicity of Gentamicin Components

Gentamicin ComponentRelative Cytotoxicity (in human renal proximal tubular cells)
Gentamicin C1aLess cytotoxic
This compound Most cytotoxic
Gentamicin C2aLess cytotoxic

This data is derived from a study comparing the cytotoxic effects of purified gentamicin congeners. The results highlight the increased cytotoxicity of the C2 component.

Experimental Protocols

Due to the heightened cytotoxicity of this compound, it is imperative to determine the optimal, non-toxic working concentration for each specific mammalian cell line. Below are detailed protocols for establishing this concentration.

Protocol for Determining the Optimal Non-Toxic Concentration of this compound

This protocol employs a dose-response experiment to identify the lowest concentration of this compound that effectively prevents bacterial contamination while having a minimal impact on cell viability and proliferation.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Purified this compound stock solution (sterile)

  • Sterile microplates (96-well)

  • Sterile serological pipettes and pipette tips

  • Incubator (37°C, 5% CO₂)

  • Reagents for a cell viability assay (e.g., MTT or Trypan Blue)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, actively growing culture.

    • Seed the cells into a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency after 24 hours.

    • Incubate the plate for 24 hours.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0 µg/mL (control) to 100 µg/mL (e.g., 0, 5, 10, 25, 50, 75, 100 µg/mL).

    • Prepare enough of each concentration to treat triplicate wells.

  • Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the corresponding wells.

    • Return the plate to the incubator.

  • Incubation and Observation:

    • Incubate the cells for a period equivalent to your typical subculture interval (e.g., 48-72 hours).

    • Visually inspect the cells daily under a microscope for any signs of cytotoxicity, such as changes in morphology, detachment, or reduced confluency.

  • Assessment of Cell Viability:

    • At the end of the incubation period, perform a cell viability assay (refer to Protocol 4.2 or 4.3).

  • Determination of Optimal Concentration:

    • Analyze the results of the viability assay. The optimal concentration of this compound will be the highest concentration that does not significantly reduce cell viability compared to the untreated control.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • MTT Addition:

    • Following the treatment period with this compound (from Protocol 4.1), add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Solubilization of Formazan (B1609692) Crystals:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the purple formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control (0 µg/mL this compound).

Protocol for Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is a method for counting viable cells. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.

Materials:

  • Trypan Blue solution (0.4% in PBS)

  • Hemocytometer

  • Microscope

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Following the treatment period with this compound, collect the cells from each well. For adherent cells, this will involve trypsinization.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Staining:

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

    • Incubate for 1-2 minutes at room temperature.

  • Cell Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of live (clear) and dead (blue) cells in the central grid of the hemocytometer.

  • Data Analysis:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of live cells / Total number of cells) x 100

Visualizations

The following diagrams illustrate the key processes described in these application notes.

G cluster_workflow Workflow for Determining Optimal this compound Concentration A 1. Seed Mammalian Cells in a 96-well plate B 2. Prepare Serial Dilutions of this compound C 3. Treat Cells with This compound Dilutions B->C D 4. Incubate for 48-72 hours C->D E 5. Assess Cell Viability (MTT or Trypan Blue Assay) D->E F 6. Analyze Data and Determine Optimal Concentration E->F

Caption: Experimental workflow for determining the optimal concentration of this compound.

G cluster_mechanism Mechanism of Action of this compound Gentamicin_C2 This compound Bacterial_Cell_Wall Bacterial Cell Wall (Gram-negative) Gentamicin_C2->Bacterial_Cell_Wall Enters cell Ribosome_30S 30S Ribosomal Subunit Bacterial_Cell_Wall->Ribosome_30S Binds to Inhibition Inhibition & Miscoding Protein_Synthesis Protein Synthesis mRNA mRNA mRNA->Ribosome_30S Translation Protein_Synthesis->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Signaling pathway of this compound's mechanism of action in bacteria.

Conclusion and Recommendations

The use of purified this compound can be advantageous in specific research contexts where the components of the antibiotic supplement must be precisely defined. However, due to its increased cytotoxicity compared to other gentamicin components, it is crucial to perform a careful dose-response analysis for each cell line.

Key Recommendations:

  • Start with a Low Concentration: Based on the MIC data, a starting concentration of 1-5 µg/mL of this compound is recommended for initial cytotoxicity testing.

  • Routine Monitoring: Regularly monitor cell cultures for any signs of stress or changes in morphology, even when using a previously determined "safe" concentration.

  • Consider Alternatives: For particularly sensitive cell lines, consider using less toxic gentamicin components like C1a or the standard gentamicin sulfate (B86663) mixture at a low, empirically determined concentration.

  • Good Aseptic Technique: The use of antibiotics should not be a substitute for proper aseptic technique, which remains the primary defense against contamination in cell culture.

References

Application Notes and Protocols for Derivatization of Gentamicin C2 for Improved HPLC Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of Gentamicin (B1671437) C2, a major component of the Gentamicin complex, to enhance its detection by High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong UV-absorbing chromophore, direct analysis of Gentamicin by HPLC with UV detection is challenging.[1][2][3] Derivatization introduces a chromophore or fluorophore into the molecule, significantly improving detection sensitivity and enabling accurate quantification.

The following sections detail pre-column derivatization methods using two common reagents: o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). These methods are widely applicable for the analysis of Gentamicin in pharmaceutical formulations and biological matrices.[4][5]

Method 1: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This method utilizes the reaction of OPA with the primary amino groups of Gentamicin in the presence of a thiol compound to form a highly fluorescent isoindole derivative. This allows for sensitive fluorescence detection.

Experimental Protocol

1. Materials and Reagents:

  • Gentamicin C2 standard

  • o-Phthalaldehyde (OPA)

  • N-acetylcysteine (NAC) or 3-mercaptopropionic acid

  • Boric Acid

  • Sodium Hydroxide (B78521)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Glacial Acetic Acid

  • Sodium Heptanesulfonic Acid

2. Preparation of Solutions:

  • Borate (B1201080) Buffer (0.2 M, pH 10.4): Dissolve an appropriate amount of boric acid in water, adjust pH to 10.4 with a concentrated sodium hydroxide solution, and dilute to the final volume with water.

  • Derivatizing Reagent (OPA/NAC): A fresh solution should be prepared. Dissolve 20 mg of OPA in 1.0 mL of methanol. Add 1.0 mL of a 10% (w/v) N-acetylcysteine solution in water. Dilute to 10 mL with the 0.2 M borate buffer (pH 10).

  • Gentamicin Stock Solution: Accurately weigh and dissolve this compound standard in water to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with water to achieve the desired concentration range.

3. Derivatization Procedure:

  • In a suitable vial, mix 100 µL of the Gentamicin standard or sample solution with 100 µL of the freshly prepared OPA/NAC derivatizing reagent.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for a defined period (e.g., 2 minutes) before injection into the HPLC system. The derivative is stable for several hours.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of methanol, water, and glacial acetic acid, often with an ion-pairing agent like sodium heptanesulfonic acid. For example, Methanol:Water:Glacial Acetic Acid (70:25:5 v/v/v) with 3 g/L sodium hexane (B92381) sulfonate.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 418 nm.

  • Injection Volume: 20 µL.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.4 - 12.8 µg/mL
Correlation Coefficient (r)> 0.999
Limit of Quantification (LOQ)0.1 mg/L for this compound
Recovery88.94% - 100.02%

Method 2: Pre-column Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)

FMOC-Cl reacts with both primary and secondary amino groups of Gentamicin to form stable, highly fluorescent derivatives, enabling sensitive detection.

Experimental Protocol

1. Materials and Reagents:

  • This compound standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate Buffer (e.g., 0.1 M, pH 8.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Neomycin (as internal standard, optional)

2. Preparation of Solutions:

  • Borate Buffer (0.1 M, pH 8.0): Prepare as described in Method 1, adjusting the pH as needed.

  • FMOC-Cl Solution: Dissolve FMOC-Cl in acetonitrile to a concentration of, for example, 5 mg/mL. This solution should be prepared fresh.

  • Gentamicin Stock and Calibration Standards: Prepare as described in Method 1.

3. Derivatization Procedure:

  • To 50 µL of plasma sample (or standard solution), add an internal standard if used.

  • Perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • Evaporate the solvent and reconstitute the residue in borate buffer.

  • Add the FMOC-Cl solution and allow the reaction to proceed at room temperature.

  • Stop the reaction by adding an acidic solution, such as hydrochloric acid, to stabilize the derivatives.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 4 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a mixture of 84.5% acetonitrile and 15.5% water.

  • Flow Rate: 2.5 mL/min.

  • Detection: Fluorescence detector with excitation at 260 nm and emission at 315 nm.

  • Injection Volume: 20 µL.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.2 - 20.0 µg/mL
Correlation Coefficient (r)> 0.997
Precision (CV%)< 3.61%
RecoveryHigh efficiency with solid-phase extraction

Visualizations

Experimental Workflow for this compound Derivatization

Derivatization Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample (Standard or Unknown) Dilution Dilution with Water Sample->Dilution Mixing Mix Sample and Reagent Dilution->Mixing Reagent Prepare Derivatizing Reagent (e.g., OPA/NAC) Reagent->Mixing Reaction Incubate (Room Temperature) Mixing->Reaction HPLC HPLC Injection Reaction->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for pre-column derivatization of this compound for HPLC analysis.

Logical Relationship of the Analytical Process

Analytical Process cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome Problem This compound lacks a strong chromophore Derivatization Chemical Derivatization Problem->Derivatization is addressed by OPA OPA/Thiol Derivatization->OPA FMOC FMOC-Cl Derivatization->FMOC ImprovedDetection Enhanced HPLC Detection (UV or Fluorescence) OPA->ImprovedDetection leads to FMOC->ImprovedDetection leads to Quantification Accurate Quantification ImprovedDetection->Quantification

Caption: The logical approach to overcoming HPLC detection challenges for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gentamicin C2 and C2a Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution of Gentamicin (B1671437) C2 and C2a in your High-Performance Liquid Chromatography (HPLC) analyses.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate Gentamicin C2 and C2a?

This compound and C2a are stereoisomers, specifically 6'-C epimers, meaning they differ only in the spatial arrangement of the methyl group at the 6' position of the purpurosamine ring.[1] This subtle structural difference results in very similar physicochemical properties, making their separation by chromatography challenging.

Q2: What is the typical elution order for Gentamicin components in reversed-phase HPLC?

The elution order of gentamicin components can vary depending on the specific chromatographic conditions. However, a commonly reported elution order in ion-pairing reversed-phase HPLC is C1a, C2, C2b, C2a, and C1.[2][3] It is crucial to confirm the identity of each peak using reference standards.

Q3: Is derivatization necessary for the analysis of Gentamicin by HPLC?

Gentamicin and its components lack a strong UV-absorbing chromophore, which makes their detection by standard UV-Vis detectors challenging.[4] To overcome this, pre-column or post-column derivatization is often employed.[5][6] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) which reacts with primary amines to form fluorescent or UV-absorbing derivatives.[6] Alternatively, detectors that do not rely on UV absorbance, such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS), can be used for the analysis of underivatized gentamicin.[2][7]

Q4: What type of HPLC column is best suited for separating this compound and C2a?

Reversed-phase columns, particularly C18 columns, are widely used for the separation of gentamicin components.[7] Specialized columns designed for the analysis of aminoglycosides, which exhibit enhanced stability under acidic mobile phase conditions, are also commercially available and can provide superior resolution.[2][8] For instance, the Thermo Scientific™ Acclaim™ AmG C18 column is specifically designed for this purpose.[2]

Troubleshooting Guide: Improving Resolution of this compound and C2a

Poor resolution between the C2 and C2a peaks is a common issue. This guide provides a systematic approach to troubleshoot and improve their separation.

Issue: Co-elution or Poor Resolution of this compound and C2a Peaks

Potential Cause & Solution Workflow

G cluster_start cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Temperature cluster_flow Flow Rate cluster_end start Start: Poor Resolution of C2 and C2a a1 Adjust Ion-Pairing Agent Concentration start->a1 Primary Adjustment a2 Modify Mobile Phase pH a1->a2 If resolution is still poor a3 Alter Organic Modifier Content a2->a3 Fine-tuning b1 Evaluate Column Chemistry a3->b1 If mobile phase optimization is insufficient b2 Optimize Column Temperature b1->b2 Further refinement c1 Decrease Flow Rate b2->c1 Final adjustment end Achieved Resolution c1->end

Caption: Troubleshooting workflow for improving this compound and C2a resolution.

1. Optimize the Ion-Pairing Agent

  • Action: The type and concentration of the ion-pairing agent are critical for the separation of these highly polar compounds on a reversed-phase column. Trifluoroacetic acid (TFA) is a commonly used volatile ion-pairing agent.

  • Troubleshooting Step: Increase the concentration of TFA in the mobile phase. For example, increasing the TFA concentration from 40 mM to 100 mM has been shown to significantly improve the resolution between gentamicin components.[2][8] This enhancement is due to increased interaction with the stationary phase, leading to longer retention times and better separation.

2. Adjust Mobile Phase pH

  • Action: The pH of the mobile phase affects the ionization state of the multiple amino groups in the gentamicin molecules, which in turn influences their interaction with the stationary phase and the ion-pairing agent.

  • Troubleshooting Step: While acidic conditions are generally required, slight adjustments to the pH can impact selectivity. The pKa values of the amino groups in gentamicin are between 5.5 and 9.[9] Operating at a lower pH ensures consistent protonation. For instance, a mobile phase of 50mM TFA adjusted to pH 2 with an ammonium (B1175870) solution has been successfully used.[7] However, be mindful of the pH stability of your column; silica-based columns can degrade under highly acidic conditions.[2]

3. Modify the Organic Modifier Content

  • Action: The organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase controls the elution strength.

  • Troubleshooting Step: A lower percentage of the organic modifier will generally increase retention times and may improve the resolution between closely eluting peaks. Try decreasing the organic modifier content in small increments. For example, a mobile phase of 100 mM TFA with only 2% acetonitrile can provide a rapid separation while maintaining resolution.[3]

4. Evaluate Column Chemistry

  • Action: Not all C18 columns are the same. The choice of stationary phase can have a significant impact on selectivity.

  • Troubleshooting Step: If resolution is still not optimal, consider trying a different C18 column from another manufacturer or a column with a different stationary phase chemistry, such as a phenyl-hexyl column.[10] As previously mentioned, specialized columns for aminoglycoside analysis are also a good option.[2]

5. Optimize Column Temperature

  • Action: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence chromatographic efficiency and selectivity.

  • Troubleshooting Step: Generally, increasing the column temperature decreases retention times but can also lead to a decrease in resolution.[8] Conversely, lowering the temperature may improve resolution, although it will increase analysis time and backpressure. Experiment with temperatures in the range of 30-60°C to find the optimal balance between resolution and analysis time.[2]

Quantitative Data Summary

The following table summarizes key parameters from various studies that have successfully separated Gentamicin C components, including C2 and C2a.

ParameterCondition 1Condition 2Condition 3
Column Acclaim AmG C18, 3 µm, 3.0 x 150 mm[2]C18, 5 µm, 4.6 x 150 mmReverse Phase C18[7]
Mobile Phase 100 mM Trifluoroacetic Acid (TFA)[2]Methanol/Water/Glacial Acetic Acid/Sodium 1-heptanesulfonate (700:250:50:5 v/v/v/w)50mM Trifluoroacetic Acid (TFA), pH 2 (adjusted with ammonium solution)[7]
Flow Rate 0.425 mL/min[2]1.1 mL/min0.25 mL/min[7]
Temperature 30 °C[2]Not SpecifiedNot Specified
Detection Charged Aerosol Detector (CAD)[2]UV at 330 nm (after pre-column derivatization with o-phthalaldehyde)Mass Spectrometry (MS)[7]
Resolution (C2/C2a) > 3.0[2]Not explicitly stated, but chromatogram shows separationBaseline separation achieved[7]

Detailed Experimental Protocol

This protocol is a synthesized example based on successful methods for the separation of Gentamicin components.

Objective: To achieve baseline resolution of this compound and C2a using ion-pairing reversed-phase HPLC with CAD detection.

1. Materials and Reagents

  • Gentamicin Sulfate reference standard

  • Trifluoroacetic acid (TFA), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • HPLC system with a pump, autosampler, column oven, and Charged Aerosol Detector (CAD)

  • Acclaim AmG C18 column (3 µm, 3.0 x 150 mm) or equivalent

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase: Prepare a 100 mM TFA solution by adding the appropriate amount of TFA to HPLC-grade water. Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve Gentamicin Sulfate in the mobile phase to a final concentration of 1 mg/mL.

3. HPLC Method Parameters

  • Column: Acclaim AmG C18, 3 µm, 3.0 x 150 mm

  • Mobile Phase: 100 mM TFA

  • Flow Rate: 0.425 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detector: CAD (e.g., Evaporation Temp = 35 °C, Data Rate = 5 Hz)[2]

  • Run Time: Approximately 60 minutes

4. System Suitability

  • Inject the standard solution five times.

  • The resolution between the this compound and C2a peaks should be greater than 1.5.

  • The relative standard deviation (RSD) for the peak areas of the major components should be less than 2.0%.

5. Analysis

  • Inject the prepared samples and standards.

  • Identify the peaks based on the retention times of the reference standard components. The typical elution order is C1a, C2, C2b, C2a, and C1.[2]

This comprehensive guide should equip you with the necessary knowledge and tools to effectively troubleshoot and improve the resolution of this compound and C2a in your HPLC analyses.

References

Degradation of Gentamicin C2 in acidic or alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of Gentamicin C2 under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability?

A1: The optimal pH range for the stability of the Gentamicin complex is generally considered to be between 4.5 and 7.0. Significant degradation can be expected to occur outside of this range, particularly in strongly acidic or alkaline environments.

Q2: Which condition is more detrimental to this compound stability, acidic or alkaline pH?

A2: Based on available data for the Gentamicin complex, alkaline conditions appear to be significantly more detrimental than acidic conditions, leading to a greater extent of degradation.

Q3: What is the primary degradation pathway for this compound under acidic or alkaline conditions?

A3: The primary degradation pathway is believed to be the hydrolysis of the glycosidic bonds linking the amino sugar rings of the molecule. This results in the cleavage of the molecule into its constituent parts, such as garamine (B8066852) and purpurosamine derivatives.

Q4: Can the degradation of this compound be monitored by UV spectrophotometry?

A4: While UV spectrophotometry can indicate a change in the sample, it is not a specific method for monitoring the degradation of this compound. Gentamicin and its degradation products lack strong UV chromophores. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required for accurate quantification of this compound and its degradation products.

Q5: Are there validated HPLC methods for separating this compound from its degradation products?

A5: Yes, several HPLC methods have been developed for the separation of Gentamicin congeners. These are typically ion-pairing reversed-phase chromatography methods that can be adapted and validated to serve as stability-indicating assays for monitoring the degradation of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No degradation of this compound is observed under stress conditions. Insufficient stress duration or temperature. Incorrect pH of the stress solution.Increase the duration of exposure to the stress condition. Increase the temperature of the reaction (e.g., to 60-80°C). Verify the pH of the acidic and alkaline solutions before starting the experiment.
Complete degradation of this compound in the initial time point. Stress conditions are too harsh.Reduce the concentration of the acid or base (e.g., from 1M to 0.1M or 0.01M). Reduce the temperature of the reaction. Take earlier time points for analysis.
Poor peak shape or resolution in the HPLC chromatogram. Inappropriate mobile phase composition or pH. Column degradation.Optimize the concentration of the ion-pairing agent (e.g., TFA) in the mobile phase. Ensure the mobile phase pH is suitable for the column. Use a new or different type of C18 column, preferably one designed for aminoglycoside analysis.
Appearance of multiple unknown peaks in the chromatogram. Formation of various degradation products. Contamination of the sample or mobile phase.Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. Ensure all glassware is clean and use high-purity solvents and reagents.
Inconsistent or non-reproducible results. Inaccurate sample preparation. Fluctuation in instrument parameters (e.g., temperature, flow rate). Instability of derivatization agent (if used).Ensure precise and consistent pipetting and dilutions. Calibrate and verify the performance of the HPLC system. Prepare fresh derivatization solutions as required by the method.

Quantitative Data on this compound Degradation

The following table summarizes hypothetical data for the degradation of this compound under forced acidic and alkaline conditions, as determined by a stability-indicating HPLC method.

ConditionTime (hours)This compound Remaining (%)Total Degradation Products (%)
0.1 M HCl at 60°C 0100.00.0
295.24.8
688.511.5
1279.120.9
2465.334.7
0.1 M NaOH at 60°C 0100.00.0
270.829.2
645.154.9
1222.677.4
248.991.1

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.

  • Acidic Degradation:

    • Mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Degradation:

    • Mix equal volumes of the this compound stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M NaOH.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at the same time points as the acidic degradation study.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized samples with the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3 µm (e.g., Acclaim AmG C18)

  • Mobile Phase: 100 mM Trifluoroacetic Acid (TFA) in water

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Charged Aerosol Detector (CAD) or Mass Spectrometry (MS)

  • Run Time: Approximately 30 minutes

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock This compound Stock (1 mg/mL in Water) Acid_Mix Mix with 0.2 M HCl Stock->Acid_Mix Base_Mix Mix with 0.2 M NaOH Stock->Base_Mix Acid_Stress Incubate at 60°C (0.1 M HCl) Acid_Mix->Acid_Stress Base_Stress Incubate at 60°C (0.1 M NaOH) Base_Mix->Base_Stress Sampling Withdraw Aliquots (0, 2, 6, 12, 24h) Acid_Stress->Sampling Base_Stress->Sampling Neutralize Neutralize Samples Sampling->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC HPLC-CAD/MS Analysis Dilute->HPLC

Caption: Experimental workflow for forced degradation of this compound.

G Gentamicin_C2 This compound Intermediate Protonated/Deprotonated Intermediate Gentamicin_C2->Intermediate  Acid (H+) or Base (OH-) Products Degradation Products Intermediate->Products  Hydrolysis of Glycosidic Bonds Garamine Garamine Derivative Products->Garamine Purpurosamine Purpurosamine C2 Derivative Products->Purpurosamine

Caption: Postulated degradation pathway of this compound.

Common impurities found in commercial Gentamicin C2 preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities found in commercial Gentamicin (B1671437) C2 preparations.

Frequently Asked Questions (FAQs)

Q1: What is Gentamicin C2 and why is it important to consider its purity?

Gentamicin is a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea. Commercial gentamicin is a complex mixture of several related components, with the major active constituents being Gentamicin C1, C1a, C2, C2a, and C2b. This compound is one of the key components of this complex. The purity of a this compound preparation is critical because the different components and impurities can have varying biological activities and toxicities, leading to variability and potential misinterpretation of experimental results.[1][2] Lot-to-lot variation in the composition of commercial gentamicin has been observed and can impact microbiological activity and nephrotoxicity.[3][4][5]

Q2: What are the most common impurities found in commercial this compound preparations?

Commercial this compound preparations can contain several related substances as impurities. These include:

  • Other Gentamicin C components: Gentamicin C1, C1a, C2a, and C2b are often present alongside this compound.

  • Sisomicin (B1680986): A structurally similar aminoglycoside that can be a significant impurity.

  • Garamine: A degradation product of gentamicin.

  • Other Gentamicin-related substances: Gentamicin A, B, B1, and G-418 are also known to be present in smaller amounts.

  • Process-related impurities: These can include residual solvents and starting materials from the manufacturing process.

  • Degradation products: Improper storage or handling can lead to the formation of various degradation products.

Q3: How can these impurities affect my experimental results?

The presence of impurities in this compound preparations can significantly impact various in vitro and in vivo experiments:

  • Variability in Antibacterial Activity: Different gentamicin components and related impurities like sisomicin exhibit varying potencies against different bacterial strains. This can lead to inconsistent results in minimum inhibitory concentration (MIC) assays and other antimicrobial susceptibility tests. For instance, sisomicin has been shown to be more active than gentamicin against certain strains of Pseudomonas aeruginosa and Proteus mirabilis.

  • Altered Cytotoxicity and Toxicity Profiles: The individual components of the gentamicin complex have different toxicological profiles. For example, some studies suggest that certain components may be more nephrotoxic or ototoxic than others. The presence of these impurities can therefore confound studies on the toxicity of this compound.

  • Inconsistent Results and Poor Reproducibility: Lot-to-lot variability in the impurity profile of commercial gentamicin is a major source of inconsistent results, making it difficult to reproduce experiments and compare data across different studies.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis and use of this compound.

Analytical Troubleshooting

Q4: I am seeing broad or split peaks for this compound in my HPLC chromatogram. What could be the cause and how can I fix it?

Broad or split peaks in HPLC analysis of gentamicin can arise from several factors:

  • Column Overload: Injecting too much sample can saturate the column, leading to peak broadening.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like gentamicin.

    • Solution: Ensure the mobile phase pH is appropriately buffered and is at least 2 pH units away from the pKa of gentamicin to ensure it is in a single ionic form.

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shape.

    • Solution: If the problem persists with a new mobile phase and appropriate sample concentration, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q5: I have an unexpected peak in my chromatogram. How can I identify it?

Identifying unknown peaks is crucial for understanding the purity of your this compound preparation.

  • Mass Spectrometry (MS): The most powerful technique for identifying unknown impurities is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can often deduce its molecular weight.

  • Tandem Mass Spectrometry (MS/MS): To further confirm the identity, you can perform tandem mass spectrometry (MS/MS). The fragmentation pattern of the unknown peak can be compared to the fragmentation patterns of known gentamicin-related compounds and impurities.

  • Use of Reference Standards: Injecting commercially available reference standards of common impurities (e.g., sisomicin, garamine) can help to confirm the identity of unknown peaks by comparing their retention times.

Experimental Troubleshooting

Q6: My MIC assay results for this compound are inconsistent between different batches. What could be the reason?

Inconsistent MIC results are often due to lot-to-lot variability in the composition of the gentamicin preparation.

  • Impurity Profiling: It is highly recommended to perform an analytical characterization (e.g., by HPLC-MS) of each new batch of this compound to determine the relative abundance of the major components and key impurities like sisomicin.

  • Use of a Reference Standard: Include a well-characterized reference standard of this compound in your assays to normalize the results and account for batch-to-batch variations.

  • Source from a Reliable Supplier: Obtain gentamicin from a reputable supplier that provides a detailed certificate of analysis with information on the composition of the specific lot.

Q7: I am observing higher than expected cytotoxicity in my cell-based assay with this compound. Could impurities be the cause?

Yes, impurities can contribute to the overall cytotoxicity of a gentamicin preparation.

  • Component Toxicity: Different gentamicin components have been shown to have varying levels of cytotoxicity. For example, some studies suggest that certain minor components might be more toxic than the major components.

  • Presence of Toxic Impurities: Impurities such as sisomicin may have their own cytotoxic effects that add to the observed toxicity.

  • Mitigation Strategy: If you suspect that impurities are affecting your results, it is advisable to purify the this compound component of interest using techniques like preparative HPLC. This will allow you to test the biological activity of the pure compound.

Quantitative Data Summary

The following table summarizes the typical composition and impurity limits for gentamicin sulfate (B86663) as specified by the United States Pharmacopeia (USP). Researchers should be aware that these are for pharmaceutical-grade material and research-grade reagents may have different specifications.

Component/ImpurityUSP Specification
Gentamicin C125.0% - 50.0%
Gentamicin C1a10.0% - 35.0%
This compound + C2a25.0% - 55.0%

Experimental Protocols

Protocol for Impurity Profiling of this compound by HPLC-MS/MS

This protocol provides a general method for the separation and identification of this compound and its common impurities.

1. Sample Preparation:

  • Dissolve the this compound preparation in a suitable solvent, such as water or the initial mobile phase, to a concentration of approximately 1 mg/mL.

  • For analysis of gentamicin in complex matrices like cell culture media, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for aminoglycosides.

  • MS Scan Mode: Full scan mode to detect all ions within a specified mass range.

  • MS/MS Analysis: For identification, perform product ion scans on the m/z values of interest corresponding to gentamicin components and expected impurities.

4. Data Analysis:

  • Identify the peaks for this compound and other gentamicin components based on their retention times and m/z values.

  • Identify impurity peaks by comparing their retention times and mass spectra with those of reference standards or by interpreting their fragmentation patterns from MS/MS data.

Visualizations

This compound Analysis Workflow

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Interpretation prep Dissolve this compound in appropriate solvent hplc HPLC Separation (Reversed-Phase C18) prep->hplc Inject ms Mass Spectrometry (ESI+) hplc->ms Elute identification Peak Identification (Retention Time & m/z) ms->identification Acquire Data quantification Impurity Quantification identification->quantification Confirm Identity

Caption: Workflow for the analysis of impurities in this compound preparations.

Signaling Pathway of Gentamicin-Induced Nephrotoxicity

Gentamicin Nephrotoxicity Pathway gentamicin Gentamicin uptake Uptake by Proximal Tubule Cells gentamicin->uptake accumulation Lysosomal Accumulation uptake->accumulation ros Increased Reactive Oxygen Species (ROS) accumulation->ros er_stress Endoplasmic Reticulum Stress accumulation->er_stress mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction necrosis Necrosis ros->necrosis inflammation Inflammation ros->inflammation er_stress->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis renal_injury Renal Tubular Injury apoptosis->renal_injury necrosis->renal_injury inflammation->renal_injury

Caption: Key signaling events in gentamicin-induced nephrotoxicity.

Signaling Pathway of Gentamicin-Induced Ototoxicity

Gentamicin Ototoxicity Pathway gentamicin Gentamicin hair_cell_uptake Uptake into Hair Cells gentamicin->hair_cell_uptake ros_ototoxicity Increased Reactive Oxygen Species (ROS) hair_cell_uptake->ros_ototoxicity jnk_activation JNK Pathway Activation ros_ototoxicity->jnk_activation pi3k_akt_inhibition PI3K-Akt Pathway Inhibition ros_ototoxicity->pi3k_akt_inhibition caspase_activation Caspase Activation jnk_activation->caspase_activation pi3k_akt_inhibition->caspase_activation (less inhibition) apoptosis_ototoxicity Hair Cell Apoptosis caspase_activation->apoptosis_ototoxicity hearing_loss Hearing Loss apoptosis_ototoxicity->hearing_loss

Caption: Signaling cascade leading to gentamicin-induced ototoxicity.

References

Troubleshooting poor recovery of Gentamicin C2 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the solid-phase extraction (SPE) of Gentamicin (B1671437) C2. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to poor recovery of this specific gentamicin component during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might be encountering with your SPE protocol for Gentamicin C2.

Q1: My recovery for this compound is significantly lower than for other gentamicin components (C1, C1a). What are the likely causes?

Poor and differential recovery of this compound can stem from subtle differences in its chemical structure compared to other components and how it interacts with the SPE sorbent. The primary difference between gentamicin components is their methylation pattern. This compound has a methyl group at the 6' position of the purpurosamine ring, while C1a lacks this methylation and C1 has an additional N-methyl group. These small structural changes can influence the molecule's interaction with the sorbent.

Potential Causes & Solutions:

  • Suboptimal pH during Sample Loading: Gentamicin components are basic compounds with multiple amine groups. For cation exchange SPE, the sample pH must be low enough to ensure all amine groups are positively charged, facilitating strong binding to the sorbent. If the pH is too high, this compound might not be fully protonated, leading to reduced retention and breakthrough during the loading step.

    • Troubleshooting Step: Ensure your sample is acidified to a pH at least 1.5 to 2 units below the pKa of the gentamicin amine groups. A pH of around 4.0-5.0 is often effective.

  • Inappropriate Wash Solvent Strength: Your wash solvent might be too strong, causing premature elution of this compound. While structurally similar, slight differences in polarity between the components could make C2 more susceptible to elution by a wash solvent with a higher organic content.

    • Troubleshooting Step: Decrease the percentage of organic solvent in your wash step or switch to a less eluotropic solvent. Collect the wash fraction and analyze it for the presence of this compound to confirm if this is the issue.

  • Insufficient Elution Solvent Strength: Conversely, your elution solvent may not be strong enough to fully desorb this compound from the sorbent. Complete elution in cation exchange SPE typically requires a high concentration of a competing cation or a significant increase in pH to neutralize the analyte.

    • Troubleshooting Step: Increase the concentration of the basic modifier (e.g., ammonium (B1175870) hydroxide) in your elution solvent. A common elution solvent is a mixture of methanol (B129727) and aqueous ammonia. Ensure the pH of the elution solvent is at least 1.5 to 2 units above the pKa of the gentamicin amines.

Q2: What type of SPE cartridge is best suited for this compound extraction?

Given that gentamicin is a strongly basic and polar compound, the most effective SPE mechanisms are cation exchange and polymeric reversed-phase .

  • Weak Cation Exchange (WCX): This is a common choice. The sorbent is typically charged at a neutral pH and gentamicin is loaded at an acidic pH where it is fully protonated. Elution is achieved by increasing the pH to neutralize the analyte.

  • Strong Cation Exchange (SCX): This can also be effective, offering strong retention. Elution requires a solvent with a high ionic strength or a significantly high pH to disrupt the strong ionic interaction. A study using a strong cation-exchange cartridge (PCX) reported high recoveries of 88% to 106% for all four major gentamicin components in animal tissues.[1]

  • Polymeric Sorbents (e.g., Polymeric Reversed-Phase): These sorbents can retain polar compounds like gentamicin. One study utilized a polymer phase for extraction from plasma and urine, achieving recoveries of 72% and 98%, respectively, for the individual components.[2][3]

Q3: I'm seeing inconsistent recoveries for this compound between samples. What could be causing this variability?

Inconsistent recoveries often point to a lack of precise control over the SPE procedure.

  • Variable Sample pH: Small variations in the initial sample pH can lead to significant differences in retention on an ion-exchange sorbent.

  • Inconsistent Flow Rates: If the sample is loaded too quickly, there may not be sufficient time for the analyte-sorbent interaction to reach equilibrium, causing breakthrough. Eluting too quickly can lead to incomplete recovery.

  • Sorbent Drying: For silica-based sorbents, allowing the sorbent bed to dry out after conditioning and before sample loading can drastically reduce recovery.[4] Polymeric sorbents are generally less susceptible to this issue.

  • Matrix Effects: If you are working with complex biological matrices like plasma or tissue homogenates, other endogenous compounds can interfere with the binding of this compound to the sorbent.

Q4: Can you provide a starting point for an SPE protocol with reported recovery data?

Yes, below are summaries of published methods that have demonstrated good recovery for gentamicin components, including C2.

Data Presentation: Gentamicin SPE Recovery

The following tables summarize recovery data from published literature for different SPE methods and matrices.

Table 1: Recovery of Gentamicin Components using Polymeric SPE

ComponentMatrixAverage Recovery (%)
Gentamicin C1Plasma72%
Gentamicin C1aPlasma72%
This compoundPlasma72%
Gentamicin C1Urine98%
Gentamicin C1aUrine98%
This compoundUrine98%
Source: Adapted from a study on the determination of gentamicins in plasma and urine by HPLC.[2][3]

Table 2: Recovery of Gentamicin Components using Strong Cation Exchange (PCX) SPE

ComponentMatrixAverage Recovery (%)
Gentamicin C1Goat Meat88-106%
Gentamicin C1aGoat Meat88-106%
This compoundGoat Meat88-106%
Gentamicin C2aGoat Meat88-106%
Gentamicin C1Goat Liver88-106%
Gentamicin C1aGoat Liver88-106%
This compoundGoat Liver88-106%
Gentamicin C2aGoat Liver88-106%
Source: Adapted from a study on the determination of gentamicin components in animal tissues.[1]

Experimental Protocols

Here are detailed methodologies for key experiments cited in this guide.

Protocol 1: Gentamicin Extraction from Plasma/Urine using Polymeric SPE

This protocol is based on the method described by Isoherranen et al. (2000).[2][3]

  • SPE Cartridge: Polymeric phase.

  • Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 0.17 mol/L Tris buffer (pH 10.0).

  • Sample Preparation & Loading:

    • To 1.0 mL of plasma or urine, add 5.0 mL of 0.17 mol/L Tris buffer (pH adjusted to 12.0 with NaOH).

    • Vortex-mix the sample.

    • Load the entire sample onto the conditioned SPE cartridge at a flow rate of <0.3 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 0.17 mol/L Tris buffer (pH 10.0).

    • Dry the cartridge thoroughly under vacuum.

  • Elution:

    • Note: In this specific published method, a derivatization step was performed directly on the cartridge. For a standard elution, a basic organic solvent would be used. A typical elution solvent for a polymeric phase would be 1-2 mL of methanol containing 2-5% ammonium hydroxide (B78521).

Protocol 2: Gentamicin Extraction from Animal Tissues using Strong Cation Exchange (PCX) SPE

This protocol is based on the method described by Li et al. (2018).[1]

  • SPE Cartridge: Strong Cation Exchange (PCX).

  • Sample Preparation:

    • Homogenize 1g of tissue with an appropriate extraction buffer (e.g., acidic buffer to ensure gentamicin is protonated).

    • Centrifuge to pellet solids and collect the supernatant.

  • Conditioning:

    • Wash the PCX cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

  • Sample Loading:

    • Load the sample supernatant onto the cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M hydrochloric acid.

    • Wash the cartridge with 3 mL of methanol.

    • Dry the cartridge thoroughly.

  • Elution:

    • Elute the gentamicin components with 5 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting poor this compound recovery.

G cluster_gentamicin Gentamicin C Components cluster_spe Cation Exchange SPE Sorbent C1a C1a (R1=H, R2=H) sorbent Negatively Charged Sorbent Surface (e.g., -COO⁻) C1a->sorbent Ionic Interaction C2 C2 (R1=CH3, R2=H) C2->sorbent Ionic Interaction C1 C1 (R1=CH3, R2=CH3) C1->sorbent Ionic Interaction caption Fig 1. Gentamicin components interacting with a cation exchange sorbent.

Caption: Fig 1. Gentamicin components interacting with a cation exchange sorbent.

Troubleshooting_Workflow start Start: Poor this compound Recovery check_fractions Step 1: Analyze all fractions (Load, Wash, Elution) start->check_fractions c2_in_load Is C2 in the Load/Wash Fraction? check_fractions->c2_in_load Analyte Loss During Loading/Washing c2_not_eluted Is C2 absent from all fractions? check_fractions->c2_not_eluted Analyte Retained on Cartridge c2_in_elution Is C2 in the Elution Fraction (but recovery is low)? check_fractions->c2_in_elution Incomplete Elution or Post-Elution Loss solution_load Potential Solutions: 1. Decrease sample pH (e.g., pH 4-5). 2. Use a weaker wash solvent. 3. Decrease loading/washing flow rate. c2_in_load->solution_load solution_not_eluted Potential Solutions: 1. Increase elution solvent strength. (e.g., higher % of NH4OH). 2. Increase elution volume. 3. Ensure sorbent did not dry out. c2_not_eluted->solution_not_eluted solution_elution Potential Solutions: 1. Increase elution volume. 2. Check for analyte degradation post-elution. 3. Optimize evaporation/reconstitution steps. c2_in_elution->solution_elution

Caption: Fig 2. A logical workflow for troubleshooting poor this compound recovery.

References

Optimizing mobile phase for Gentamicin C2 separation by ion-pairing chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the mobile phase for Gentamicin (B1671437) C2 separation by ion-pairing chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is ion-pairing chromatography necessary for the separation of Gentamicin components?

A1: Gentamicin and its components (C1, C1a, C2, C2a, and C2b) are highly polar, basic compounds.[1][2] In reversed-phase chromatography, these characteristics lead to poor retention on non-polar stationary phases. Ion-pairing reagents are added to the mobile phase to form neutral ion pairs with the positively charged gentamicin molecules. This increases their hydrophobicity, allowing for better retention and separation on a C18 or similar reversed-phase column.[3][4]

Q2: What are the common ion-pairing reagents used for Gentamicin analysis?

A2: Common ion-pairing reagents for gentamicin separation include trifluoroacetic acid (TFA), heptafluorobutyric acid (HFBA), and sodium alkyl sulfonates like sodium 1-heptanesulfonate.[1][3][5] TFA is widely used and effective for separating the main components.[6][7] HFBA can improve the retention of smaller, related degradation products.[3] Sodium 1-heptanesulfonate has also been successfully used to improve the separation of gentamicin components.[1]

Q3: Does Gentamicin require derivatization for HPLC analysis?

A3: Gentamicin lacks a strong UV-absorbing chromophore, which makes UV detection challenging without derivatization.[1][2] Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) can be performed to introduce a chromophore, enabling UV or fluorescence detection.[8][9] However, direct detection methods using Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) do not require derivatization.[3][6][10]

Q4: What is the typical elution order of the major Gentamicin C components?

A4: The elution order can vary depending on the specific chromatographic conditions. However, a commonly reported elution order in reversed-phase ion-pairing chromatography is C1a, C2, C2b, C2a, and C1.[3][10] Another frequently cited order is C1, C1a, C2a, and C2. It is crucial to confirm the identity of each peak using reference standards.

Troubleshooting Guides

Issue 1: Poor resolution between Gentamicin C2 and other components.

  • Q: My chromatogram shows broad, overlapping peaks for the Gentamicin components, especially C2. How can I improve the resolution?

  • A:

    • Optimize Ion-Pairing Reagent Concentration: The concentration of the ion-pairing reagent is critical. Start with a low concentration (e.g., 0.1% TFA) and gradually increase it. Higher concentrations can improve retention and resolution up to a certain point.[6][11]

    • Adjust Mobile Phase pH: The pH of the mobile phase affects the ionization of both the analyte and the stationary phase. For basic compounds like gentamicin, a low pH (around 2-3) ensures they are fully protonated and available for ion-pairing.[7][11]

    • Modify Organic Modifier Content: The percentage of organic solvent (typically acetonitrile (B52724) or methanol) in the mobile phase influences the retention times. A lower organic content generally increases retention and can improve separation. Try a gradient elution with a shallow gradient to enhance resolution.[10][12]

    • Change the Ion-Pairing Reagent: If TFA does not provide adequate separation, consider using a different ion-pairing reagent like HFBA, which can offer different selectivity.[3][12]

    • Lower the Column Temperature: Reducing the column temperature can sometimes improve resolution between closely eluting peaks.[3]

Issue 2: Tailing or asymmetric peak shapes for this compound.

  • Q: The peak for this compound is showing significant tailing. What could be the cause and how can I fix it?

  • A:

    • Secondary Interactions: Peak tailing can be caused by secondary interactions between the basic gentamicin molecules and residual silanol (B1196071) groups on the silica-based stationary phase. Ensure the mobile phase pH is low enough to suppress silanol activity.

    • Column Choice: Using a column with end-capping or a specialty column designed for basic compounds can minimize these secondary interactions. Some modern C18 columns are more resistant to low pH and perform better for such separations.[10]

    • Ion-Pairing Reagent Purity: Ensure the ion-pairing reagent is of high purity. Impurities can interfere with the chromatography and lead to poor peak shapes.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Issue 3: Inconsistent retention times.

  • Q: The retention times for my Gentamicin peaks are shifting between injections. What should I check?

  • A:

    • Column Equilibration: Ion-pairing chromatography requires a longer column equilibration time compared to standard reversed-phase methods. Ensure the column is thoroughly equilibrated with the mobile phase containing the ion-pairing reagent before starting the analysis.[11]

    • Mobile Phase Stability: Prepare fresh mobile phase daily. The concentration of the ion-pairing reagent and the pH can change over time, affecting retention.

    • Pump Performance: Check for fluctuations in the HPLC pump flow rate and ensure the system is delivering a consistent mobile phase composition.

    • Temperature Control: Use a column oven to maintain a constant column temperature, as temperature fluctuations can cause retention time shifts.[10]

Experimental Protocols & Data

Table 1: Example Mobile Phase Compositions for Gentamicin C Separation
Ion-Pairing ReagentOrganic ModifierAqueous PhasepHReference
Trifluoroacetic Acid (TFA)Acetonitrile100 mM TFA in Water~2.0[10][13]
Heptafluorobutyric Acid (HFBA) / TFAAcetonitrileGradient with Mobile Phase A: 0.025% HFBA in 5% ACN and Mobile Phase B: 0.3% TFA in 5% ACN~2.0[3]
Sodium 1-heptanesulfonateMethanolWater, Glacial Acetic AcidNot specified[1]
Trifluoroacetic Acid (TFA)Methanol/Acetonitrile55 mM TFA in WaterNot specified[6]
Detailed Methodologies

Method 1: Ion-Pairing with TFA and CAD Detection (No Derivatization)

This method is suitable for the direct analysis of Gentamicin components.

  • Column: Acclaim AmG C18 (3 µm, 4.6 x 150 mm) or equivalent.[10]

  • Mobile Phase: 100 mM Trifluoroacetic Acid (TFA) in HPLC-grade water.[10] A small percentage of acetonitrile (e.g., 2%) can be added to reduce the analysis time.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Injection Volume: 5 µL.[10]

  • Detection: Charged Aerosol Detector (CAD).[10]

  • Procedure:

    • Prepare the mobile phase by adding the appropriate amount of TFA to HPLC-grade water.

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Prepare gentamicin standards and samples in the mobile phase.

    • Inject the samples and analyze the chromatogram.

Method 2: Pre-column Derivatization with DNFB and UV Detection

This method is used when UV detection is the only available option.

  • Derivatization Reagent: 1-fluoro-2,4-dinitrobenzene (DNFB).[8][9]

  • Extraction: Extract gentamicin from the sample matrix using a suitable solid-phase extraction (SPE) protocol.[8][9]

  • Derivatization Step: Perform the derivatization reaction with DNFB in the SPE cartridge.[8][9]

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Acetonitrile and a buffer (e.g., Tris buffer at pH 7.0).[8][9]

  • Flow Rate: 1.2 mL/min.[8][9]

  • Detection: UV at 365 nm.[8][9]

  • Procedure:

    • Follow a validated SPE and derivatization protocol.

    • Prepare the mobile phase and equilibrate the column.

    • Inject the derivatized samples for analysis.

Visual Guides

MobilePhaseOptimization cluster_input Initial Problem cluster_parameters Key Mobile Phase Parameters cluster_actions Troubleshooting Actions cluster_output Desired Outcome PoorResolution Poor Resolution of This compound IPR_Conc Ion-Pair Reagent Concentration PoorResolution->IPR_Conc Investigate pH Mobile Phase pH PoorResolution->pH Investigate Organic Organic Modifier Content PoorResolution->Organic Investigate IPR_Type Ion-Pair Reagent Type PoorResolution->IPR_Type Investigate Adjust_IPR_Conc Increase/Decrease Concentration IPR_Conc->Adjust_IPR_Conc Adjust_pH Lower pH (e.g., 2-3) pH->Adjust_pH Adjust_Organic Decrease Organic % or Use Gradient Organic->Adjust_Organic Change_IPR Switch from TFA to HFBA IPR_Type->Change_IPR GoodResolution Improved Resolution & Peak Shape Adjust_IPR_Conc->GoodResolution Leads to Adjust_pH->GoodResolution Leads to Adjust_Organic->GoodResolution Leads to Change_IPR->GoodResolution Leads to

Caption: Troubleshooting workflow for poor resolution.

ExperimentalWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Gentamicin Standard/Sample Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase (Aqueous + Organic + Ion-Pair Reagent) Equilibration Equilibrate Column (min. 30-60 min) MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detect Analytes (CAD, MS, or UV post-derivatization) Separation->Detection Integration Integrate Peaks Detection->Integration Quantification Quantify this compound Integration->Quantification

Caption: General experimental workflow for Gentamicin analysis.

References

Identifying and minimizing Gentamicin C2 degradation products in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing Gentamicin C2 degradation products in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several key factors:

  • pH: Gentamicin is most stable in the pH range of 4.5 to 7.0.[1] Solutions with pH values outside this range, particularly alkaline conditions, can lead to significant degradation through hydrolysis.[1]

  • Temperature: Elevated temperatures accelerate the chemical degradation of this compound.[1] Conversely, extremely low temperatures can reduce its solubility.[1] For optimal stability, refrigerated storage between 2°C and 8°C is recommended.[1]

  • Light: Exposure to light, especially ultraviolet (UV) rays, can induce photochemical reactions that degrade this compound molecules.

  • Oxidizing Agents: Oxidative conditions can lead to the degradation of this compound, resulting in the formation of various byproducts.

  • Humidity: In solid form, Gentamicin is susceptible to hydrolytic degradation in the presence of excess moisture.

Q2: What are the major degradation products of this compound?

A2: The primary degradation products of this compound are its corresponding gentamines. Specifically, the cleavage of the purpurosamine ring from the 2-deoxystreptamine (B1221613) core results in the formation of gentamine C2. Under forced degradation conditions, gentamines C1 and C1a have also been identified as major degradants of the Gentamicin complex.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize this compound degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of your solution within the optimal range of 4.5 to 7.0. Use appropriate buffer systems to ensure pH stability.

  • Temperature Management: Store stock solutions and experimental samples at refrigerated temperatures (2°C to 8°C). Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.

  • Use of Antioxidants: For formulations where oxidative degradation is a concern, the inclusion of an antioxidant such as sodium metabisulfite (B1197395) may be beneficial.

  • Proper Storage of Solid Compound: Store solid this compound in a cool, dark, and dry place to prevent degradation from heat, light, and humidity.

Troubleshooting Guides

HPLC Analysis of this compound and Its Degradation Products

Problem: Poor peak shape (tailing or fronting) for this compound and its degradation products.

Possible Causes and Solutions:

  • Cause 1: Secondary Interactions with Residual Silanols: The basic amine groups of Gentamicin and its degradation products can interact with acidic silanol (B1196071) groups on the surface of silica-based C18 columns, leading to peak tailing.

    • Solution:

      • Use a mobile phase with a low pH (e.g., pH 2) containing an ion-pairing agent like trifluoroacetic acid (TFA) to suppress the ionization of silanol groups and improve peak shape.

      • Employ a column with a highly inert stationary phase or an end-capped column specifically designed for the analysis of basic compounds.

      • Consider using a polymer-based column that is more resistant to extreme pH values.

  • Cause 2: Inappropriate Mobile Phase Composition: The choice and concentration of the ion-pairing agent and organic modifier can significantly impact peak shape.

    • Solution:

      • Optimize the concentration of the ion-pairing agent (e.g., TFA). Increasing the concentration can sometimes improve peak symmetry.

      • Adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) gradient to ensure proper elution and peak focusing.

  • Cause 3: Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution:

      • Dilute the sample and reinject.

      • If sensitivity is an issue, consider using a column with a larger internal diameter.

Problem: Poor resolution between this compound and other Gentamicin components or degradation products.

Possible Causes and Solutions:

  • Cause 1: Suboptimal Mobile Phase Conditions: The elution strength and selectivity of the mobile phase may not be adequate for separating structurally similar compounds.

    • Solution:

      • Adjust the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks.

      • Experiment with different ion-pairing agents (e.g., heptafluorobutyric acid - HFBA) which can offer different selectivity.

      • Varying the concentration of the ion-pairing agent can also affect selectivity.

  • Cause 2: Inefficient Column: The column may have lost its efficiency due to aging or contamination.

    • Solution:

      • Flush the column with a strong solvent to remove any contaminants.

      • If the problem persists, replace the column with a new one of the same type.

      • Ensure that the column temperature is controlled using a column oven, as temperature fluctuations can affect retention times and resolution.

  • Cause 3: Extra-column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and reduced resolution.

    • Solution:

      • Use tubing with the smallest possible internal diameter and length.

      • Ensure all fittings are properly connected to minimize dead volume.

Quantitative Data on Gentamicin Degradation

The following table summarizes the extent of Gentamicin degradation under various stress conditions. Note that these values are indicative and can vary based on the specific experimental conditions.

Stress ConditionReagent/ParameterDurationTemperature% Degradation of GentamicinReference
Acid Hydrolysis 0.1 N HCl30 minutesRoom Temperature152.47% (as increased availability)
Base Hydrolysis 0.1 N NaOH30 minutesRoom Temperature1063.47% (as increased availability)
Thermal Degradation Water30 minutes50°C77.91%
Photodegradation UV Light (243 nm)30 minutesRoom Temperature42.14%
Oxidative Degradation 3% H₂O₂3 hours80°C~100%

Note: The reported percentages in the acid and base hydrolysis from the cited source are expressed as "increased availability," which likely corresponds to the formation of degradation products that have a higher molar absorptivity at the detection wavelength used in their study (UV 202 nm). These values indicate significant degradation under these conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for subjecting a this compound solution to various stress conditions to induce degradation.

1. Materials:

  • This compound reference standard
  • Hydrochloric acid (HCl), 1 N and 0.1 N
  • Sodium hydroxide (B78521) (NaOH), 1 N and 0.1 N
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • High-purity water (Milli-Q or equivalent)
  • pH meter
  • Thermostatic water bath
  • Photostability chamber with UV and visible light sources
  • Volumetric flasks and pipettes
  • HPLC vials

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at room temperature for 30 minutes.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at room temperature for 30 minutes.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer 2 mL of the stock solution to a sealed vial.

    • Place the vial in a water bath set at 50°C for 30 minutes.

    • Allow the solution to cool to room temperature.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate the solution at room temperature for 3 hours.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Transfer 2 mL of the stock solution to a quartz cuvette or a photostable vial.

    • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.

    • After exposure, dilute both the exposed and control samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with high-purity water to the same final volume as the stressed samples.

3. Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC Method for the Analysis of this compound and Its Degradation Products

This protocol describes a typical reversed-phase HPLC method for the separation and quantification of this compound and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and a column oven.
  • Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a UV detector following pre-column derivatization.
  • Column: A C18 reversed-phase column with high inertness (e.g., 4.6 x 150 mm, 3.5 µm).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
  • High-purity water and HPLC-grade acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 20 | 50 | | 25 | 95 | | 30 | 95 | | 31 | 5 | | 40 | 5 |

4. Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) with Mobile Phase A to a final concentration within the linear range of the detector.
  • Filter the samples through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and its degradation products based on their retention times relative to a control sample.
  • Quantify the amount of each component by integrating the peak areas.
  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.

Visualizations

Gentamicin_C2_Degradation_Pathway cluster_stress Stress Conditions Acid Acid (H+) Gentamicin_C2 This compound Base Base (OH-) Heat Heat (Δ) Light Light (hν) Oxidation Oxidation ([O]) Degradation_Products Degradation Products Gentamicin_C2->Degradation_Products Gentamine_C2 Gentamine C2 Degradation_Products->Gentamine_C2 Hydrolysis Other_Degradants Other Oxidized and H hydrolyzed Products Degradation_Products->Other_Degradants Oxidation, Hydrolysis

Caption: Major degradation pathway of this compound under various stress conditions.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress_application Stress Application cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid_Stress Acid Hydrolysis (0.1 N HCl) Stock_Solution->Acid_Stress Base_Stress Base Hydrolysis (0.1 N NaOH) Stock_Solution->Base_Stress Thermal_Stress Thermal Stress (50°C) Stock_Solution->Thermal_Stress Oxidative_Stress Oxidative Stress (3% H2O2) Stock_Solution->Oxidative_Stress Photo_Stress Photolytic Stress (UV/Vis Light) Stock_Solution->Photo_Stress Neutralization Neutralization (for Acid/Base) Acid_Stress->Neutralization Base_Stress->Neutralization Dilution Dilution Thermal_Stress->Dilution Oxidative_Stress->Dilution Photo_Stress->Dilution Neutralization->Dilution HPLC_Analysis HPLC-CAD/ELSD Analysis Dilution->HPLC_Analysis Data_Analysis Data Analysis and Degradation Quantification HPLC_Analysis->Data_Analysis Troubleshooting_Logic Start HPLC Troubleshooting Problem Identify Problem: Poor Peak Shape or Resolution Start->Problem Check_Mobile_Phase Check Mobile Phase (pH, Composition, Ion-Pair Agent) Problem->Check_Mobile_Phase Is mobile phase optimal? Check_Column Check Column (Efficiency, Contamination, Type) Problem->Check_Column Is column performing well? Check_System Check HPLC System (Connections, Flow Rate, Temperature) Problem->Check_System Is the system functioning correctly? Optimize_Method Optimize Method (Gradient, Injection Volume) Check_Mobile_Phase->Optimize_Method Check_Column->Optimize_Method Check_System->Optimize_Method Resolved Problem Resolved Optimize_Method->Resolved

References

Technical Support Center: Gentamicin C2 Stability and Impact in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Gentamicin (B1671437) C2 in cell culture media and troubleshooting for related experimental issues.

Frequently Asked Questions (FAQs)

Q1: How stable is Gentamicin in cell culture medium at 37°C?

A: Gentamicin exhibits good overall stability in aqueous solutions at 37°C for extended periods. One study demonstrated that gentamicin in a saline solution maintained its stability for over six weeks at 37°C[1]. However, it is important to note that gentamicin is a mixture of several components (C1, C1a, C2, C2a, and C2b), and their individual stability can vary[2][3].

Q2: Is Gentamicin C2 particularly sensitive to temperature?

A: Yes, studies have indicated that the Gentamicin C components can degrade under heat stress. For instance, a significant reduction in the relative amount of this compound was observed when a gentamicin-containing coating was stored at 60°C[4]. While degradation at 37°C is slower, it is a factor to consider in long-term experiments.

Q3: What are the primary degradation products of this compound?

A: The major degradation products of gentamicin C components are the corresponding gentamines. For this compound, the degradation product would be gentamine C2[5].

Q4: Can the degradation of this compound affect my cell culture experiments?

A: Yes. This compound has been shown to be the most cytotoxic of the major gentamicin components to mammalian cells, such as human renal proximal tubular cells. Any alteration in the composition of the gentamicin mixture in your culture medium due to differential degradation could potentially impact cellular health and experimental outcomes.

Q5: What is the recommended storage temperature for Gentamicin stock solutions?

A: To minimize degradation, it is recommended to store gentamicin stock solutions at 2-8°C.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased or unexpected cytotoxicity in long-term cultures. Differential degradation of gentamicin components, leading to a relative increase in the concentration of the more toxic this compound.1. Prepare fresh cell culture medium with gentamicin from a refrigerated stock solution for long-term experiments. 2. Consider performing a dose-response experiment to determine the optimal non-toxic concentration of your specific batch of gentamicin for your cell line. 3. If the issue persists, consider using an alternative, more stable antibiotic.
Variability in experimental results between batches of gentamicin. The composition of gentamicin, including the percentage of C2, can vary between manufacturers and even between batches.1. If possible, purchase larger quantities from a single batch for a series of related experiments. 2. Perform a quality control check on new batches of gentamicin to assess its impact on your specific cell line before use in critical experiments.
Loss of antibiotic efficacy over time. Gradual degradation of gentamicin components in the cell culture medium at 37°C.1. For experiments lasting several weeks, replenish the medium with freshly prepared gentamicin-containing medium periodically. 2. Ensure that the initial concentration of gentamicin is sufficient for the duration of the experiment.

Quantitative Data on Gentamicin Stability and Composition

Table 1: Stability of Gentamicin in Aqueous Solution at 37°C

Time Point Remaining Gentamicin Concentration (%)
Initial100
6 weeks>95

Source: Adapted from a study on the long-term stability of antibiotics in aqueous solution at 37°C. Note that this represents the stability of the entire gentamicin complex, not individual components.

Table 2: Typical Composition of Gentamicin Sulfate

Component Percentage Range (USP Standards)
Gentamicin C125 - 50%
Gentamicin C1a10 - 35%
This compound + C2a25 - 55%

Source: United States Pharmacopeia (USP) standards for gentamicin drug products.

Experimental Protocols

Protocol: Stability Testing of this compound in Cell Culture Medium using HPLC

This protocol outlines a method to assess the stability of this compound in your specific cell culture medium under incubation conditions.

1. Sample Preparation:

  • Prepare a stock solution of gentamicin in sterile deionized water at a known concentration (e.g., 50 mg/mL).

  • Supplement your cell culture medium with gentamicin to your typical working concentration (e.g., 50 µg/mL).

  • Dispense aliquots of the gentamicin-containing medium into sterile, sealed containers.

  • Place the containers in a 37°C incubator.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove an aliquot and store it at -80°C until analysis.

2. HPLC Analysis:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV detector is required.

  • Derivatization: As gentamicin lacks a strong UV chromophore, a pre-column derivatization step is necessary. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as N-acetylcysteine.

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, glacial acetic acid, and a pairing agent like sodium 1-heptane sulfonate. The exact composition may need optimization for your specific column and system.

  • Detection: The derivatized gentamicin components can be detected by UV absorbance, typically around 330-365 nm.

  • Quantification: Create a standard curve using purified this compound standard. Calculate the concentration of this compound in your samples at each time point by comparing their peak areas to the standard curve.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis HPLC Analysis cluster_results Data Interpretation prep_stock Prepare Gentamicin Stock Solution prep_media Supplement Cell Culture Medium prep_stock->prep_media aliquot Aliquot and Incubate at 37°C prep_media->aliquot sampling Collect Samples at Defined Time Points aliquot->sampling storage Store Samples at -80°C sampling->storage derivatization Pre-column Derivatization (e.g., with OPA) storage->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc detection UV Detection hplc->detection quantification Quantify this compound against Standard Curve detection->quantification degradation_curve Plot Degradation Curve (Concentration vs. Time) quantification->degradation_curve

Caption: Workflow for assessing this compound stability.

Signaling Pathways Affected by Gentamicin in Eukaryotic Cells

While the primary target of gentamicin is the bacterial ribosome, at concentrations used in cell culture and in clinical settings, it can have off-target effects on mammalian cells. The toxicity of gentamicin, particularly nephrotoxicity and ototoxicity, is linked to its interaction with mitochondrial ribosomes, which share similarities with bacterial ribosomes. This interaction can lead to mitochondrial dysfunction and the activation of cellular stress pathways.

Gentamicin_Signaling_Pathway Potential Cellular Pathways Affected by Gentamicin Gentamicin Gentamicin Mitochondrial_Ribosome Mitochondrial Ribosome Gentamicin->Mitochondrial_Ribosome Binds to HIF1a Upregulation of HIF1α Gentamicin->HIF1a Protein_Synthesis_Inhibition Inhibition of Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Protein_Synthesis_Inhibition ROS Increased Reactive Oxygen Species (ROS) Protein_Synthesis_Inhibition->ROS JNK_Pathway JNK Signaling Pathway Activation ROS->JNK_Pathway ROS->HIF1a May contribute to DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Apoptosis Apoptosis JNK_Pathway->Apoptosis Glycolysis Increased Aerobic Glycolysis HIF1a->Glycolysis DNA_Damage->Apoptosis

Caption: Gentamicin's impact on eukaryotic cell pathways.

References

Technical Support Center: Overcoming Bacterial Resistance to Gentamicin C2 in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Gentamicin (B1671437) C2, particularly in the context of bacterial resistance.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1: High Minimum Inhibitory Concentration (MIC) Values for Gentamicin C2 Against Known Susceptible Strains

If you are observing higher than expected MIC values for this compound against bacterial strains that are supposed to be susceptible, consider the following possibilities:

Potential CauseRecommended Action
Inaccurate Inoculum Density An inoculum that is too dense can lead to falsely elevated MIC values. Ensure your bacterial suspension is standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1][2]
Media Composition The composition of your Mueller-Hinton Broth (MHB), particularly cation concentrations (Ca²⁺ and Mg²⁺), can affect the activity of aminoglycosides. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency.[2]
This compound Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature (-20°C or lower).
Contamination The presence of a contaminating resistant organism can lead to growth at higher antibiotic concentrations. Streak your inoculum on an agar (B569324) plate to check for purity.

Issue 2: Inconsistent or Non-reproducible Results in Checkerboard Synergy Assays

Checkerboard assays are powerful but can be prone to variability. If you are facing inconsistent results, review the following:

Potential CauseRecommended Action
Pipetting Errors Small volume inaccuracies during the serial dilution process can lead to significant errors in the final concentrations. Use calibrated pipettes and ensure proper mixing at each dilution step.[3]
Inadequate Mixing Ensure the bacterial inoculum is homogenously mixed with the antibiotics in each well of the microtiter plate.
Subjective Interpretation of Growth The visual determination of "no growth" can be subjective. Use a microplate reader to measure optical density (OD) for a more quantitative assessment. Consider using a growth indicator dye like resazurin.
Calculation Errors Double-check your calculations for the Fractional Inhibitory Concentration (FIC) index. Ensure you are using the correct MIC values for each drug alone and in combination.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: The most common mechanisms of resistance to gentamicin and other aminoglycosides are:

  • Enzymatic Modification: Bacteria produce aminoglycoside-modifying enzymes (AMEs) that alter the structure of the antibiotic, preventing it from binding to its ribosomal target. These enzymes can be acetyltransferases, phosphotransfertransferases, or nucleotidyltransferases.

  • Target Site Alteration: Mutations in the bacterial 16S rRNA, the binding site for gentamicin on the 30S ribosomal subunit, can reduce the binding affinity of the drug.

  • Reduced Uptake and Efflux: Bacteria can reduce the amount of gentamicin that enters the cell or actively pump it out using efflux pumps.

Q2: How can I overcome this compound resistance in my experiments?

A2: Several strategies can be employed to overcome gentamicin resistance:

  • Combination Therapy: Using this compound in combination with other antibiotics, such as β-lactams, can have a synergistic effect. The β-lactam can damage the bacterial cell wall, facilitating the entry of gentamicin.

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the antibiotic from enzymatic degradation and improve its delivery to the bacterial cells.

  • Efflux Pump Inhibitors (EPIs): Although still largely in the research phase, using an EPI can block the efflux pumps from removing gentamicin from the cell, thereby increasing its intracellular concentration.

Q3: What is the Fractional Inhibitory Concentration (FIC) index and how is it interpreted?

A3: The FIC index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination. It is calculated using the following formula:

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The results are typically interpreted as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Q4: I am observing "skipped wells" in my broth microdilution assay. What does this mean?

A4: "Skipped wells" refer to a situation where you observe bacterial growth at a higher antibiotic concentration, while there is no growth at a lower concentration. This can be caused by contamination of a single well, pipetting errors leading to an incorrect drug concentration in a well, or inadequate mixing of the inoculum. It is recommended to repeat the assay, paying close attention to aseptic technique and proper pipetting.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a bacterial strain.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The exact concentration will depend on the expected MIC range.

  • Preparation of Microtiter Plate:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except for a sterility control well).

    • Include a growth control well containing only the inoculum and broth.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is for assessing the synergistic effect of this compound with another antimicrobial agent (Agent B).

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound and Agent B in a suitable solvent, then prepare intermediate dilutions in CAMHB at four times the highest final concentration to be tested.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (columns), create serial dilutions of this compound.

    • Along the y-axis (rows), create serial dilutions of Agent B.

    • The final plate should contain varying concentrations of both agents, as well as wells with each agent alone to determine their individual MICs.

  • Inoculum Preparation and Inoculation:

    • Prepare the bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).

    • Inoculate each well with 100 µL of the prepared inoculum.

  • Incubation and Interpretation:

    • Incubate the plate at 35-37°C for 18-24 hours.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC index to determine the nature of the interaction (synergy, additive, etc.).

Protocol 3: Preparation of Gentamicin-Loaded PLGA Nanoparticles

This protocol describes a common method for encapsulating gentamicin in PLGA nanoparticles.

  • Emulsion Formation (Solid-in-Oil-in-Water - s/o/w):

    • Dissolve a specific amount of this compound sulfate (B86663) in a small volume of water.

    • Add this aqueous solution to a solution of PLGA dissolved in an organic solvent like acetone (B3395972). The diffusion of water into the acetone will cause the formation of solid gentamicin nanoparticles.

    • This solid-in-oil (s/o) phase is then added to a larger volume of an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Nanoparticle Formation:

    • The diffusion of the acetone into the aqueous PVA solution results in the coating of the gentamicin with PLGA, forming the nanoparticles.

  • Purification and Collection:

    • The nanoparticles are then collected by centrifugation and washed to remove any unencapsulated drug and excess PVA.

    • The final product can be lyophilized (freeze-dried) for long-term storage.

Quantitative Data Summary

Table 1: Synergistic Effects of Gentamicin in Combination with Other Antimicrobials

Bacterial StrainCombinationMIC of Gentamicin Alone (µg/mL)MIC of Gentamicin in Combination (µg/mL)FIC IndexOutcomeReference
P. aeruginosaGentamicin + Plectasin5 mg/kg (in vivo)8 mg/kg Plectasin + 5 mg/kg GentamicinNot ApplicableSynergy
S. aureus (MRSA)Gentamicin + Plectasin5 mg/kg (in vivo)8 mg/kg Plectasin + 5 mg/kg GentamicinNot ApplicableSynergy
E. coliGentamicin + Ampicillin>648≤ 0.5Synergy
E. coliGentamicin + Cefotaxime>6416≤ 0.5Synergy

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Gentamicin MIC

Bacterial StrainEPIMIC of Gentamicin Alone (µg/mL)MIC of Gentamicin with EPI (µg/mL)Fold Reduction in MICReference
P. aeruginosaPAβN (25 mg/L)40.2516
Burkholderia spp.F. japonica DCM fraction (125 µg/mL)1644

Visualizations

experimental_workflow_mic prep_genta Prepare this compound Stock Solution prep_plate Prepare 96-well Plate with Serial Dilutions prep_genta->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental Workflow for MIC Determination.

resistance_mechanisms cluster_cell Bacterial Cell ribosome 30S Ribosome protein_synthesis Protein Synthesis Inhibition & Cell Death ribosome->protein_synthesis Inhibits Protein Synthesis ame Aminoglycoside-Modifying Enzymes (AMEs) genta_mod Modified this compound ame->genta_mod Inactivation efflux Efflux Pump genta_out This compound efflux->genta_out Expulsion genta_in This compound genta_in->ribosome Binds to 16S rRNA genta_in->ame genta_in->efflux genta_mod->ribosome Binding Blocked genta_ext External this compound genta_ext->genta_in Uptake

Caption: Mechanisms of this compound Resistance.

synergy_logic beta_lactam β-Lactam Antibiotic cell_wall Bacterial Cell Wall beta_lactam->cell_wall Damages synergy Synergistic Bactericidal Effect beta_lactam->synergy gentamicin This compound ribosome Bacterial Ribosome gentamicin->ribosome Inhibits Protein Synthesis cell_wall->gentamicin Increases Permeability to ribosome->synergy

Caption: Logic of β-Lactam and Gentamicin Synergy.

References

Technical Support Center: Mass Spectrometric Analysis of Gentamicin C2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Gentamicin (B1671437) C2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why is mass spectrometry the preferred method for Gentamicin C2 analysis?

A1: Gentamicin and its components, including C2, are aminoglycoside antibiotics that lack a UV-absorbing chromophore. This makes traditional detection methods like UV-Vis spectroscopy insensitive for quantitative analysis. Mass spectrometry (MS) offers high sensitivity and specificity, allowing for the accurate detection and quantification of this compound and other components without the need for derivatization.[1]

Q2: What are the major components of Gentamicin, and why is it important to analyze them separately?

A2: Gentamicin is a mixture of several related components, with the five major ones being C1, C1a, C2, C2a, and C2b.[1] These components differ slightly in their methylation patterns, which can affect their potency, toxicity (nephrotoxicity and ototoxicity), and efficacy against different bacterial strains.[2] Therefore, individual quantification is crucial for safety and efficacy assessments of gentamicin-based drugs.

Q3: What is a "matrix effect" in the context of this compound analysis?

A3: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[3][4] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy and reproducibility of quantitative results. Electrospray ionization (ESI) is particularly susceptible to these effects.

Q4: How can I determine if my analysis is affected by matrix effects?

A4: The presence of matrix effects can be assessed by comparing the peak area of this compound in a standard solution (neat solvent) with the peak area of a post-extraction spiked sample (blank matrix extract spiked with the same concentration of this compound). A significant difference in peak areas indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guide: Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.

Problem: Poor Signal Intensity or High Signal Variability for this compound

Possible Cause 1: Ion Suppression from the Sample Matrix

  • How to Diagnose:

    • Perform a post-extraction spike experiment as described in FAQ 4. A significantly lower signal in the matrix compared to the neat solution confirms ion suppression.

    • Use post-column infusion of a standard this compound solution while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting interfering compounds.

  • Solutions:

    • Optimize Sample Preparation: The goal is to remove interfering matrix components.

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Ion-exchange SPE, in particular, has been shown to produce clean extracts for gentamicin analysis in plasma.

      • Liquid-Liquid Extraction (LLE): Can be used to separate this compound from interfering substances based on their differential solubility in immiscible solvents.

      • Protein Precipitation (PPT): A simpler but less clean method suitable for some matrices. It may not be sufficient for removing all interfering components.

    • Chromatographic Separation: Improve the separation of this compound from matrix components.

      • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from interfering peaks.

      • Column Chemistry: Use a different column chemistry (e.g., a pentafluorophenyl (PFP) column instead of a standard C18) to alter selectivity.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification (LOQ). This approach is feasible if the assay has high sensitivity.

    • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structurally similar compound that co-elutes can be used, but with caution.

Possible Cause 2: Ion Suppression from Mobile Phase Additives

  • How to Diagnose:

    • Ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are often used to improve the chromatography of polar compounds like gentamicin. However, these can cause significant ion suppression.

  • Solutions:

    • Reduce Ion-Pairing Agent Concentration: Use the lowest concentration of the ion-pairing agent that still provides acceptable chromatography. Very low concentrations of HFBA have been used successfully.

    • Use a More MS-Friendly Additive: Formic acid or ammonium (B1175870) formate (B1220265) are generally more compatible with mass spectrometry and cause less ion suppression than TFA or HFBA.

    • Alternative Chromatography: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a different separation mechanism and may not require ion-pairing agents.

Quantitative Data Summary

The following table summarizes the expected level of matrix effects for this compound in different biological matrices and the relative effectiveness of various sample preparation techniques in mitigating these effects.

Biological MatrixExpected Severity of Matrix EffectSample Preparation MethodEffectiveness in Mitigating Matrix Effects
Plasma/Serum HighProtein Precipitation (PPT)Low to Medium
Liquid-Liquid Extraction (LLE)Medium
Solid-Phase Extraction (SPE)High
Urine Medium to HighDilute-and-ShootLow
SPEHigh
Tissue Homogenate HighPPT followed by LLE or SPEMedium to High
Homogenization followed by SPEHigh
Pharmaceutical Formulations LowSimple DilutionHigh

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE) for Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treat Plasma: To 100 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • Centrifuge: Centrifuge the sample at 10,000 x g for 5 minutes to precipitate proteins.

  • Condition SPE Cartridge: Use a cation-exchange SPE cartridge. Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This is an example method and parameters should be optimized for your instrument.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example): Precursor and product ions for this compound should be determined by infusing a standard solution. For example, for this compound (m/z 464.3), a potential product ion could be m/z 322.3.

    • Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Acid) Sample->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Elution Elution & Reconstitution SPE->Elution LC LC Separation (Reversed-Phase) Elution->LC Inject MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor Signal or High Variability CheckMatrixEffect Perform Post-Extraction Spike Experiment Start->CheckMatrixEffect MatrixEffectPresent Matrix Effect Confirmed? CheckMatrixEffect->MatrixEffectPresent OptimizeSamplePrep Optimize Sample Prep (e.g., use SPE) MatrixEffectPresent->OptimizeSamplePrep Yes NoMatrixEffect Check Instrument Performance & Mobile Phase MatrixEffectPresent->NoMatrixEffect No OptimizeChromo Optimize Chromatography OptimizeSamplePrep->OptimizeChromo UseIS Use Stable Isotope-Labeled Internal Standard OptimizeChromo->UseIS

Caption: A logical workflow for troubleshooting matrix effects.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Gentamicin C2 and C1a

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activities of two major components of the gentamicin (B1671437) complex, Gentamicin C2 and C1a. This analysis is supported by experimental data from peer-reviewed studies.

Gentamicin, a widely used aminoglycoside antibiotic, is a mixture of several related components, with the "C" series being the most significant contributor to its antibacterial potency. Among these, Gentamicin C1a, C2, and C1 are the major constituents. While the gentamicin complex as a whole is effective against a broad spectrum of bacteria, understanding the individual contributions and potential differences in the activity of its components is crucial for optimizing therapeutic strategies and developing next-generation antibiotics. This guide focuses on a direct comparison of the antibacterial activity of this compound and C1a, leveraging available in vitro data.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and C1a against a panel of clinically relevant bacteria, including Escherichia coli and the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Bacterial StrainGentamicin C1a (μg/mL)This compound (μg/mL)
E. coli11
E. faecalis1616
S. aureus0.50.5
A. baumannii22
P. aeruginosa22
K. pneumoniae11
E. cloacae11

Data Interpretation: The presented data indicates that this compound and C1a exhibit largely comparable in vitro antibacterial activity against the tested wild-type Gram-negative and Gram-positive pathogens.[1] Studies have shown little variation in the inhibition of wild-type bacterial activity among the different gentamicin C congeners.[2] This similarity in potency is consistent with their shared mechanism of action, which involves binding to the 30S subunit of the bacterial ribosome and disrupting protein synthesis.[3]

It is important to note that while their activity against wild-type strains is similar, differences can emerge against bacteria possessing specific aminoglycoside-modifying enzymes. For instance, some studies have investigated how modifications to the gentamicin structure can affect susceptibility to these resistance mechanisms.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The data presented in this guide was primarily generated using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test bacterium is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. All values are typically determined in at least duplicate to ensure accuracy.[1][2]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare two-fold serial dilutions of this compound and C1a C Inoculate microtiter plates with bacterial suspension and antibiotic dilutions A->C B Prepare standardized bacterial inoculum B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect plates for bacterial growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

Mechanism of Action: A Shared Pathway

Both this compound and C1a, as components of the gentamicin complex, are bactericidal antibiotics that function by irreversibly binding to the 30S subunit of the bacterial ribosome.[3] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins. Ultimately, this disruption of essential protein synthesis results in bacterial cell death.

G cluster_entry Cellular Entry cluster_binding Ribosomal Binding cluster_inhibition Protein Synthesis Inhibition cluster_outcome Cellular Outcome A This compound/C1a crosses the bacterial cell wall B Binds to the 30S ribosomal subunit A->B C Blocks initiation of protein synthesis B->C D Causes mRNA misreading B->D E Production of non-functional proteins C->E D->E F Bacterial cell death E->F

Caption: Simplified signaling pathway of this compound and C1a.

Conclusion

Based on the available in vitro data, this compound and C1a demonstrate comparable antibacterial activity against a range of common bacterial pathogens. Their shared mechanism of action, targeting the bacterial ribosome, results in similar MIC values for wild-type strains. This suggests that for infections caused by susceptible bacteria, both components contribute significantly and similarly to the overall efficacy of the gentamicin complex. Further research is warranted to explore potential differences in their activity against bacterial strains with specific resistance mechanisms, as well as their respective pharmacokinetic and pharmacodynamic profiles in vivo.

References

Nephrotoxicity comparison of Gentamicin C2 versus other gentamicin congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gentamicin (B1671437), a widely used aminoglycoside antibiotic, is a complex mixture of several related compounds known as congeners. While effective against a broad spectrum of bacterial infections, its clinical use is often limited by nephrotoxicity. Emerging research suggests that the individual gentamicin congeners may possess different toxicity profiles. This guide provides a comparative analysis of the nephrotoxicity of Gentamicin C2 versus other major gentamicin congeners, supported by experimental data, to inform future research and drug development efforts.

Comparative Nephrotoxicity of Gentamicin Congeners

The nephrotoxicity of gentamicin congeners, particularly C1, C1a, C2, and C2a, has been investigated in various in vitro and in vivo models. However, the findings have been inconsistent across studies, highlighting the complexity of gentamicin toxicology. Some studies suggest that this compound is a major contributor to the nephrotoxicity of the commercial gentamicin mixture, while other research indicates it may be less toxic than other congeners.

In Vitro Cytotoxicity Studies

In vitro studies using renal cell lines, such as LLC-PK1 (porcine kidney epithelial) and HK-2 (human kidney epithelial), are common models for assessing the direct cytotoxic effects of drugs on renal tubular cells. These studies often measure cell viability and markers of apoptosis.

Table 1: Comparative In Vitro Cytotoxicity of Gentamicin Congeners

Cell LineGentamicin CongenerEndpointResultReference
HK-2C1a, C2, C2aCell Viability (CellTiter-Glo)C2 was the most cytotoxic, followed by C1a and C2a.[1]
HK-2C1a, C2, C2aHmox-1 TranscriptionC2 induced the highest increase in the cytotoxicity marker Hmox-1.[1]
LLC-PK1Gentamicin (unspecified congeners)Apoptosis (Flow Cytometry)Time and concentration-dependent increase in apoptosis.[2][3][4]
MDCKGentamicin (unspecified congeners)ApoptosisTime and concentration-dependent increase in apoptosis.
In Vivo Animal Studies

Animal models, primarily in rats, are crucial for evaluating the overall nephrotoxic potential of substances in a physiological context. Key indicators of kidney damage, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, are monitored.

Table 2: Comparative In Vivo Nephrotoxicity of Gentamicin Congeners in Rats

Gentamicin CongenerDosing RegimenKey FindingsReference
C1, C1a, C2Not specifiedC2 showed early, preferential renal accumulation and was the primary contributor to nephrotoxicity.
C25-day repeat-dose studyFound to be the least cytotoxic congener in vitro in this particular study.
Gentamicin (mixture)100 mg/kg/day for 8 daysInduced proximal tubule necrosis.
Gentamicin (mixture)40 mg/kg/day for 14 daysProduced renal failure and proximal tubular necrosis.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for assessing gentamicin nephrotoxicity based on published studies.

In Vitro Cytotoxicity Assay (CellTiter-Glo)

This protocol is based on the methodology for assessing cell viability.

  • Cell Culture: Human renal proximal tubular cells (HK-2) are seeded in 96-well plates at a density of 2 x 10³ cells/well in keratinocyte serum-free medium supplemented with human recombinant epidermal growth factor and bovine pituitary extract.

  • Treatment: Cells are exposed to varying concentrations of individual gentamicin congeners (e.g., C1a, C2, C2a) or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • Cell Viability Assessment: The CellTiter-Glo Luminescent Cell Viability Assay is performed according to the manufacturer's instructions. This assay quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The results are expressed as a percentage of the viability of control cells.

Rat Model of Gentamicin Nephrotoxicity

This protocol outlines a general procedure for inducing and evaluating gentamicin nephrotoxicity in rats.

  • Animal Model: Male Sprague-Dawley or Wistar rats are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Treatment Groups: Rats are divided into groups, including a control group receiving saline and experimental groups receiving daily intraperitoneal (i.p.) injections of specific gentamicin congeners or the gentamicin complex at a defined dosage (e.g., 40-100 mg/kg/day).

  • Duration: The treatment is carried out for a specified period, typically ranging from 7 to 21 days.

  • Monitoring: Body weight and water intake are monitored daily. Blood samples are collected at regular intervals (e.g., baseline, day 7, day 14) for the measurement of serum creatinine and BUN levels.

  • Tissue Collection: At the end of the study, animals are euthanized, and kidneys are harvested for histopathological examination and quantification of gentamicin congeners in the renal cortex.

  • Histopathology: Kidney sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and examined for signs of tubular necrosis, inflammation, and other pathological changes.

Visualizing the Mechanisms of Nephrotoxicity

The following diagrams illustrate key pathways and workflows involved in the study of gentamicin-induced nephrotoxicity.

Gentamicin_Uptake_and_Toxicity cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell Gentamicin Gentamicin Megalin Megalin Gentamicin->Megalin Binds to Endosome Endosome Megalin->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Mitochondrion Mitochondrion Lysosome->Mitochondrion Disruption & Release Apoptosis Apoptosis Mitochondrion->Apoptosis ROS & Cytochrome C release

Caption: Cellular uptake and initial toxic events of gentamicin in renal proximal tubule cells.

Experimental_Workflow In Vitro Studies In Vitro Studies Cell_Culture Renal Cell Lines (LLC-PK1, HK-2) In Vitro Studies->Cell_Culture In Vivo Studies In Vivo Studies Animal_Models Rat Models (Sprague-Dawley, Wistar) In Vivo Studies->Animal_Models Treatment Exposure to Gentamicin Congeners Cell_Culture->Treatment Animal_Models->Treatment Cytotoxicity_Assays Cell Viability (e.g., MTT, CellTiter-Glo) Treatment->Cytotoxicity_Assays In Vitro Apoptosis_Assays TUNEL, Caspase Activity Treatment->Apoptosis_Assays In Vitro Biochemical_Analysis Serum Creatinine, BUN Treatment->Biochemical_Analysis In Vivo Histopathology H&E Staining of Kidney Tissue Treatment->Histopathology In Vivo Data_Analysis Data_Analysis Cytotoxicity_Assays->Data_Analysis Apoptosis_Assays->Data_Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: A general workflow for the comparative assessment of gentamicin congener nephrotoxicity.

Apoptosis_Signaling_Pathway Gentamicin Gentamicin Mitochondrial_Stress Mitochondrial Stress (ROS Generation) Gentamicin->Mitochondrial_Stress Bcl2_Family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) Mitochondrial_Stress->Bcl2_Family Cytochrome_C Cytochrome C Release Bcl2_Family->Cytochrome_C Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Comparative Ototoxicity of Gentamicin C2 and C2a: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the ototoxic profiles of two gentamicin (B1671437) isomers, Gentamicin C2 and C2a. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of aminoglycoside ototoxicity and the development of safer antibiotic alternatives. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and illustrates the cellular pathways implicated in gentamicin-induced ototoxicity.

Executive Summary

Gentamicin, a widely used aminoglycoside antibiotic, is a mixture of several related components, including the C-isomers. Recent research has demonstrated that subtle stereochemical differences between these isomers can significantly impact their ototoxic potential without substantially altering their antibacterial efficacy. Notably, this compound has been shown to be significantly more ototoxic than its epimer, Gentamicin C2a. This guide will delve into the experimental evidence supporting this difference.

Quantitative Data Comparison

An in vitro study utilizing a rat cochlear hair cell damage model provided quantitative evidence of the differential ototoxicity between this compound and C2a. The half-maximal effective concentration (EC50), which represents the concentration of the drug that causes 50% of the maximum hair cell damage, was determined for each isomer.

CompoundEC50 (µM)Relative Ototoxicity
This compound 403 ± 23~50% more ototoxic than C2a
Gentamicin C2a 656 ± 36-

Data sourced from a study on rat cochlear explants.[1][2]

The data clearly indicates that a lower concentration of this compound is required to induce significant hair cell damage compared to Gentamicin C2a, establishing C2 as the more ototoxic of the two isomers.[1][2]

Experimental Protocols

The following is a detailed description of the in vitro methodology used to assess the ototoxicity of this compound and C2a.

In Vitro Cochlear Explant Culture and Hair Cell Damage Assessment:

  • Animal Model: Postnatal day 3 or 4 Sprague-Dawley rats were used for cochlear explant cultures.

  • Dissection and Culture: The cochleae were dissected from the temporal bones. The organ of Corti from the apical turn of the cochlea was isolated and cultured in a four-well dish.

  • Drug Exposure: The cochlear explants were exposed to varying concentrations of purified this compound and C2a for 48 hours.

  • Hair Cell Staining and Visualization: Following drug exposure, the explants were fixed and stained with fluorescently-labeled phalloidin (B8060827) to visualize the actin-rich stereocilia of the hair cells. This allowed for the identification and quantification of surviving hair cells.

  • Quantification of Hair Cell Loss: The number of surviving outer hair cells (OHCs) was counted for a defined length of the organ of Corti. The data was then normalized to the number of surviving hair cells in control cultures (not exposed to the drug) to determine the percentage of hair cell loss at each drug concentration.

  • Dose-Response Analysis: Dose-response curves were generated by plotting the percentage of hair cell loss against the drug concentration. These curves were then fitted with a Hill function to calculate the EC50 value for each compound.

Signaling Pathways in Aminoglycoside Ototoxicity

The ototoxicity of aminoglycosides like gentamicin is a complex process involving multiple cellular pathways. While the precise signaling differences between this compound and C2a are still under investigation, the general mechanism involves entry into the hair cell followed by the activation of apoptotic pathways.

Aminoglycosides are known to enter the sensory hair cells of the inner ear primarily through mechanotransducer (MET) channels located at the tips of the stereocilia.[2] Once inside the cell, they can trigger a cascade of events leading to cell death. One of the key mechanisms is the generation of reactive oxygen species (ROS), which induces oxidative stress.[3] This oxidative stress can then activate downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is a critical mediator of apoptosis.[4][5] The activation of the JNK pathway ultimately leads to the activation of caspases, a family of proteases that execute the apoptotic program, resulting in the demise of the hair cell.[5]

Ototoxicity_Pathway cluster_extracellular Extracellular Space cluster_cell Inner Hair Cell Gentamicin This compound/C2a MET MET Channel Gentamicin->MET Entry ROS Reactive Oxygen Species (ROS) Generation MET->ROS Intracellular Accumulation JNK JNK Pathway Activation ROS->JNK Oxidative Stress Caspases Caspase Activation JNK->Caspases Apoptosis Apoptosis & Hair Cell Death Caspases->Apoptosis

Caption: General signaling pathway for gentamicin-induced ototoxicity.

Conclusion

The available experimental data robustly demonstrates that this compound is a more potent ototoxic agent than its isomer, Gentamicin C2a. This difference is attributed to stereochemical variations between the two molecules.[1][2] The elucidation of such structure-activity relationships is crucial for the rational design of new aminoglycoside antibiotics with improved safety profiles. Researchers and drug developers are encouraged to consider the differential ototoxicity of gentamicin isomers in their ongoing work to mitigate the debilitating side effects of this important class of antibiotics.

References

Comparative In Vitro Efficacy of Gentamicin C2 Against Clinical Isolates of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of Gentamicin (B1671437) C2 and other major components of the Gentamicin complex against Pseudomonas aeruginosa. The data presented is intended to inform researchers, scientists, and drug development professionals on the differential activity of these aminoglycoside congeners.

Comparative Efficacy of Gentamicin Components

The antibacterial potency of the individual components of the Gentamicin complex (C1, C1a, C2, C2a, and C2b) against Pseudomonas aeruginosa exhibits subtle but potentially significant differences. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these components against a wild-type strain of P. aeruginosa, which carries a chromosomal APH(3') gene.[1][2] This intrinsic resistance mechanism should be considered when interpreting the MIC data.

ComponentChemical StructureMIC (µg/mL) against P. aeruginosa
Gentamicin C1 C₂₁H₄₃N₅O₇2
Gentamicin C1a C₁₉H₃₉N₅O₇2
Gentamicin C2 C₂₀H₄₁N₅O₇1
Gentamicin C2a C₂₀H₄₁N₅O₇0.5
Gentamicin C2b C₂₁H₄₃N₅O₇2
Gentamicin Complex Mixture1

Data sourced from a study by J. D. D. D. et al., published in ACS Infectious Diseases.[1][2] The study notes that the variations in antibacterial activity among the C1 and C2 congeners were not substantial.[1][2]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro efficacy of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of Gentamicin components against P. aeruginosa.

Broth Microdilution MIC Assay Protocol

This protocol is adapted from established methodologies for antimicrobial susceptibility testing.

  • Preparation of Bacterial Inoculum:

    • Streak a culture of the P. aeruginosa clinical isolate onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar).

    • Incubate at 35°C ± 2°C for 18-24 hours.

    • Select several well-isolated colonies and suspend them in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of each Gentamicin component (C1, C1a, C2, C2a, C2b) and the Gentamicin complex in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC of each component.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will bring the final volume in each well to 200 µL.

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action of Gentamicin, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate P. aeruginosa Isolate Culture Culture on Agar Isolate->Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum PlateInoculation Inoculate Microtiter Plate Inoculum->PlateInoculation SerialDilution Serial Dilution of Gentamicin Components SerialDilution->PlateInoculation Incubation Incubate 16-20h at 35°C PlateInoculation->Incubation ReadMIC Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC

Workflow for Minimum Inhibitory Concentration (MIC) testing.

Gentamicin exerts its bactericidal effect by disrupting protein synthesis in bacteria. The primary mechanism involves binding to the 30S ribosomal subunit. However, its action against Gram-negative bacteria like P. aeruginosa also involves disruption of the outer membrane.[3][4]

Gentamicin_Mechanism Mechanism of Action of Gentamicin in P. aeruginosa cluster_membrane Outer Membrane Disruption cluster_synthesis Protein Synthesis Inhibition Gentamicin Gentamicin OuterMembrane Outer Membrane Gentamicin->OuterMembrane Initial interaction CationDisplacement Displaces Mg2+/Ca2+ OuterMembrane->CationDisplacement Permeabilization Increased Permeability CationDisplacement->Permeabilization Uptake Gentamicin Uptake Permeabilization->Uptake Ribosome Binds to 30S Ribosomal Subunit Uptake->Ribosome Mistranslation mRNA Mistranslation Ribosome->Mistranslation NonfunctionalProteins Non-functional Proteins Mistranslation->NonfunctionalProteins CellDeath Bacterial Cell Death NonfunctionalProteins->CellDeath

Gentamicin's mechanism of action against P. aeruginosa.

References

A Head-to-Head Comparison: HPLC vs. Microbiological Assay for Gentamicin C2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of individual gentamicin (B1671437) components is critical for ensuring product quality, safety, and efficacy. This guide provides a detailed, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and microbiological assays for the specific quantification of Gentamicin C2, a key component of the gentamicin complex.

Gentamicin, an aminoglycoside antibiotic, is a complex mixture of several related components, primarily C1, C1a, C2, C2a, and C2b.[1] The microbiological assay has traditionally been used to determine the overall potency of gentamicin. However, this method cannot distinguish between the individual congeners, which may differ in their antibacterial activity and toxicity.[2] High-Performance Liquid Chromatography (HPLC) offers a more specific analytical approach, capable of separating and quantifying the individual components of the gentamicin complex.[3] This guide will delve into a head-to-head comparison of these two methodologies for the quantification of this compound, presenting experimental protocols and performance data to aid in the selection of the most appropriate method for specific research and quality control needs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

The quantification of this compound by HPLC typically involves a pre-column derivatization step, as gentamicin and its components lack a strong UV-absorbing chromophore.[4] A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amino groups of gentamicin to form a fluorescent product.

Sample Preparation and Derivatization:

  • A stock solution of the gentamicin sample is prepared in water.

  • For derivatization, an aliquot of the gentamicin solution is mixed with a solution of o-phthalaldehyde in methanol (B129727) and a boric acid buffer (pH 10.4).

  • The mixture is heated in a water bath at 60°C for 15 minutes and then cooled.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, glacial acetic acid, and sodium hexane (B92381) sulfonate.

  • Detection: Fluorescence detection is used, with excitation and emission wavelengths appropriate for the OPA-derivatized gentamicin.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the C2 component in the sample chromatogram to a standard curve generated from known concentrations of a this compound reference standard.

A visual representation of the HPLC workflow is provided below:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Gentamicin Sample StockSolution Prepare Stock Solution in Water Sample->StockSolution Derivatization Derivatization with OPA StockSolution->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Area for C2 Chromatogram->PeakIntegration Quantification Quantify against Standard Curve PeakIntegration->Quantification

Figure 1. Experimental workflow for HPLC quantification of this compound.
Microbiological Assay

The microbiological assay for gentamicin is typically a cylinder-plate or cup-plate method that measures the inhibition of bacterial growth. This method determines the total antimicrobial potency of the gentamicin sample.

Preparation of Media and Inoculum:

  • A suitable assay medium, such as Antibiotic Assay Medium No: 11, is prepared and sterilized.

  • The medium is cooled to 45-50°C and inoculated with a standardized suspension of a susceptible test organism, commonly Staphylococcus epidermidis or Bacillus pumilus.

  • The inoculated medium is poured into petri plates and allowed to solidify.

Assay Procedure:

  • Cylinders or wells are placed on the surface of the solidified agar.

  • A series of dilutions of the gentamicin sample and a reference standard are prepared.

  • The wells are filled with the different dilutions of the sample and the standard.

  • The plates are incubated under appropriate conditions (e.g., 18 hours at 35-37°C).

  • After incubation, the diameters of the zones of inhibition are measured.

Potency Calculation:

The potency of the sample is calculated by comparing the mean zone diameter of the sample to the mean zone diameter of the standard.

A visual representation of the microbiological assay workflow is provided below:

Microbio_Workflow cluster_prep Assay Plate Preparation cluster_assay Assay Execution cluster_data Data Analysis PrepareMedia Prepare & Sterilize Assay Medium InoculateMedia Inoculate with Test Organism PrepareMedia->InoculateMedia PourPlates Pour Inoculated Agar Plates InoculateMedia->PourPlates FillWells Fill Wells with Dilutions PourPlates->FillWells PrepareDilutions Prepare Sample & Standard Dilutions PrepareDilutions->FillWells Incubate Incubate Plates FillWells->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones CalculatePotency Calculate Potency vs. Standard MeasureZones->CalculatePotency

Figure 2. Experimental workflow for the microbiological assay of Gentamicin.

Head-to-Head Comparison

The choice between HPLC and microbiological assay for gentamicin quantification depends on the specific analytical needs. HPLC excels in providing component-specific data, which is crucial for understanding the composition of the gentamicin complex. In contrast, the microbiological assay provides a measure of the overall biological activity.

FeatureHPLCMicrobiological Assay
Specificity High; can separate and quantify individual components like this compound.Low; measures the total antimicrobial activity of all components combined.
Precision High; typically shows low relative standard deviation (RSD) values, often <3%.Lower; can have higher variability, with RSD values that can be higher than HPLC.
Accuracy High; recovery values are generally within a narrow range, often 98-102%.Good; recovery is generally acceptable, for instance, around 100.53% with an RSD of 0.43%.
Sensitivity High; can achieve low limits of quantification (LOQ), for example, 0.1 mg/L for this compound.High; can quantify very low concentrations of the antibiotic.
Analysis Time Rapid; a single analysis can be completed in less than 30 minutes.Slow; requires an incubation period of 4 to 24 hours.
Throughput High; suitable for automation and analyzing a large number of samples.Low; less amenable to high-throughput screening.
Information Provided Quantitative data on the concentration of individual gentamicin components.A measure of the overall biological potency of the gentamicin complex.
Cost & Complexity Higher initial instrument cost and requires skilled operators.Lower cost and relatively simpler to perform.

Quantitative Data Summary

The following tables summarize key quantitative performance parameters for both HPLC and microbiological assays based on published data.

Table 1: HPLC Performance Data for this compound Quantification

ParameterReported ValueReference
Linearity (r²)0.998 - 1.000
Accuracy (% Recovery)98.87% - 101.67%
Precision (% RSD)< 3%
Limit of Quantification (LOQ)0.1 mg/L

Table 2: Microbiological Assay Performance Data for Gentamicin Quantification

ParameterReported ValueReference
Linearity (r²)≥ 0.98
Accuracy (% Recovery)~100.53%
Precision (% RSD)< 2% (in some validated methods)
Correlation with HPLCGood (r² = 0.954 in one study)

Conclusion

Both HPLC and microbiological assays are valuable tools for the analysis of gentamicin. The choice of method should be guided by the specific analytical objective.

Use HPLC when:

  • The quantification of individual components, such as this compound, is required.

  • High precision, accuracy, and throughput are essential.

  • A detailed compositional analysis of the gentamicin complex is necessary for quality control or research purposes.

Use a microbiological assay when:

  • A measure of the overall biological potency of the gentamicin is sufficient.

  • A simple, low-cost method is preferred.

  • The primary concern is the overall antimicrobial effect of the product.

For comprehensive characterization of gentamicin products, a dual approach that utilizes both HPLC for component-specific quantification and a microbiological assay for potency determination is often the most effective strategy. This ensures both the chemical composition and the biological activity of the drug are well-defined, leading to safer and more effective therapeutic products.

References

Relative binding affinity of Gentamicin C1a, C2, and C1 to the 30S ribosomal subunit

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the binding affinities of Gentamicin (B1671437) C1a, C2, and C1 to the bacterial 30S ribosomal subunit, supported by experimental data and methodologies.

Gentamicin, a potent aminoglycoside antibiotic, functions by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit, leading to protein synthesis inhibition and bacterial cell death. The commercially available gentamicin is a mixture of several related compounds, primarily Gentamicin C1a, C2, and C1. While structurally similar, subtle variations among these components lead to significant differences in their binding affinities for the ribosomal target, impacting their antibacterial efficacy. This guide provides a comparative analysis of the binding affinities of these three major gentamicin components.

Relative Binding Affinity

Experimental evidence demonstrates a clear hierarchy in the binding of gentamicin C components to the 30S ribosomal subunit. Gentamicin C1a exhibits the highest affinity, followed closely by Gentamicin C2, while Gentamicin C1 shows a markedly weaker interaction.[1] This differential binding is attributed to the specific chemical structures of each component and their interactions with the ribosomal RNA.[1]

Quantitative analysis using a model 27-nucleotide A-site RNA oligomer has provided dissociation constants (Kd) that confirm this trend. At 4°C, Gentamicin C1a and C2 bind with similar high affinities, while the affinity of Gentamicin C1 is 20- to 50-fold weaker.[1]

Gentamicin ComponentDissociation Constant (Kd) at 4°C (µM)Relative Binding Affinity
Gentamicin C1a 0.01Highest
This compound 0.025High
Gentamicin C1 0.5Lowest

Data sourced from Yoshizawa et al., The EMBO Journal.[1]

Experimental Protocols

The determination of these binding affinities involved a combination of qualitative and quantitative methodologies.

Chemical Probing with Dimethyl Sulfate (B86663) (DMS)

This technique was employed to qualitatively assess the binding of each gentamicin component to the intact 30S ribosomal subunit.[1]

Principle: DMS methylates adenine (B156593) (N1) and guanine (B1146940) (N7) bases in RNA that are not protected by protein or other ligand binding. By comparing the methylation pattern of the 16S rRNA in the presence and absence of gentamicin, the binding site and relative affinity can be inferred. A stronger protection at a lower ligand concentration indicates a higher binding affinity.

Methodology:

  • Purified 30S ribosomal subunits (100 nM) were incubated with varying concentrations of purified Gentamicin C1a, C2, or C1.

  • The ribosome-antibiotic complexes were then treated with dimethyl sulfate (DMS) at pH 7.2.

  • The modified 16S rRNA was extracted and subjected to reverse transcription.

  • The sites of methylation, which block reverse transcriptase, were identified by analyzing the resulting cDNA fragments on a sequencing gel.

  • The concentration of each gentamicin component required to observe protection at specific bases, such as G1494 and A1408, was used to qualitatively compare their binding affinities. For instance, a weak footprint was observed at 1 µM for Gentamicin C1a, 10 µM for this compound, and 100 µM for Gentamicin C1, indicating the order of binding strength.

experimental_workflow cluster_sample_prep Sample Preparation cluster_binding_reaction Binding Reaction cluster_probing Chemical Probing cluster_analysis Analysis 30S_Subunits Purified 30S Ribosomal Subunits Incubation Incubation of 30S Subunits with Gentamicin Components 30S_Subunits->Incubation Gentamicins Purified Gentamicin C1a, C2, C1 Gentamicins->Incubation DMS_Treatment DMS Treatment Incubation->DMS_Treatment RNA_Extraction RNA Extraction DMS_Treatment->RNA_Extraction Rev_Transcription Reverse Transcription RNA_Extraction->Rev_Transcription Gel_Electrophoresis Gel Electrophoresis Rev_Transcription->Gel_Electrophoresis Footprint_Analysis Footprint Analysis Gel_Electrophoresis->Footprint_Analysis

Workflow for DMS Chemical Probing.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was utilized for the quantitative determination of the dissociation constant (Kd) for the binding of gentamicin components to a model A-site RNA oligonucleotide.

Principle: The chemical shifts of protons in the RNA molecule are sensitive to their local electronic environment. Upon binding of a ligand like gentamicin, changes in the chemical shifts of specific RNA protons can be observed and monitored. By titrating the RNA with the ligand and fitting the changes in chemical shifts to a binding isotherm, the dissociation constant can be calculated.

Methodology:

  • A 27-nucleotide RNA oligonucleotide mimicking the A-site of the 16S rRNA was synthesized and purified.

  • A series of NMR spectra (specifically 1H-15N HSQC) were acquired for the RNA oligonucleotide in the presence of increasing concentrations of each gentamicin component.

  • The chemical shift changes of specific imino proton resonances of the RNA were monitored as a function of the antibiotic concentration.

  • The data were then fit to a binding model to determine the dissociation constant (Kd) for each gentamicin-RNA complex. A 1:1 complex was observed for Gentamicin C1a with the A-site RNA.

Logical Relationship of Binding Affinities

The experimental data consistently support a clear hierarchical relationship in the binding affinities of the three gentamicin C components to the 30S ribosomal A-site.

binding_affinity_relationship C1a Gentamicin C1a C2 This compound C1a->C2 C1 Gentamicin C1 C2->C1 >> (Significantly Higher Affinity)

Relative Binding Affinity Hierarchy.

References

A Comparative Analysis of the Nephrotoxic Profiles of Gentamicin and Tobramycin

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the differential renal toxicity of two common aminoglycoside antibiotics.

Gentamicin (B1671437) and tobramycin (B1681333), both potent bactericidal aminoglycoside antibiotics, are indispensable in treating severe Gram-negative infections. However, their clinical utility is often hampered by the risk of nephrotoxicity. This guide provides a comprehensive comparison of the nephrotoxic profiles of gentamicin and tobramycin, supported by experimental data from both preclinical and clinical studies. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions and designing future studies.

Executive Summary

Numerous studies have consistently demonstrated that while both gentamicin and tobramycin can induce renal injury, gentamicin exhibits a significantly higher nephrotoxic potential than tobramycin . This difference is observed across various experimental models and clinical settings. The underlying mechanisms of toxicity are similar, primarily involving accumulation in the proximal renal tubules, leading to cellular damage through oxidative stress, inflammation, and apoptosis. However, the degree to which these pathways are activated appears to differ between the two drugs.

Data Presentation: Quantitative Comparison of Nephrotoxicity

The following tables summarize key quantitative data from comparative studies, highlighting the differential nephrotoxic effects of gentamicin and tobramycin.

Table 1: Comparative Nephrotoxicity in Preclinical (Rat) Models

ParameterGentamicinTobramycinStudy Reference
Dosage 40 mg/kg/day40 mg/kg/day[1][2]
Duration 10-14 days10-14 days[1][2]
Serum Creatinine (B1669602) Progressive and significant increaseMinimal to no increase[1]
Blood Urea (B33335) Nitrogen (BUN) Progressive and significant increaseMinimal to no increase
Morphological Changes Widespread proximal tubular necrosisMinimal focal tubular necrosis
Urine Osmolality Significant decreaseModerate decrease

Table 2: Comparative Nephrotoxicity in Clinical Studies

ParameterGentamicinTobramycinStudy Reference
Incidence of Nephrotoxicity (Pharmacokinetic Analysis) 24% (29/120 courses)10% (12/120 courses)
Incidence of Clinical Nephrotoxicity (≥0.5 mg/dL increase in Serum Creatinine) 26% (19/72 patients)12% (9/74 patients)
Incidence of Renal Failure (≥1/3 reduction in renal function) 55.2% (16/29 patients)15% (5/33 patients)
Increase in Urinary N-acetyl-β-D-glucosaminidase (NAG) Excretion Significantly higher average daily increaseLower average daily increase

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the comparative data. Below are detailed summaries of representative experimental protocols.

Preclinical Study Protocol: Rat Model

A frequently cited preclinical model for comparing the nephrotoxicity of gentamicin and tobramycin involves the following protocol:

  • Animal Model: Fischer 344 rats are commonly used due to their consistent response to aminoglycoside-induced nephrotoxicity.

  • Drug Administration:

    • Gentamicin is administered subcutaneously at a dose of 40 mg/kg per day.

    • Tobramycin is administered subcutaneously at a dose of 40 mg/kg per day. In some studies, a higher dose of 120 mg/kg/day for tobramycin is also used to assess dose-dependent effects.

  • Treatment Duration: The treatment period typically ranges from 10 to 14 days.

  • Assessment of Nephrotoxicity:

    • Biochemical Analysis: Serum creatinine and blood urea nitrogen (BUN) levels are measured at baseline and at specified intervals throughout the study.

    • Urinalysis: Urine osmolality and the presence of casts are monitored.

    • Histopathology: At the end of the treatment period, kidneys are harvested, fixed, and stained for light and electron microscopy to evaluate morphological changes, particularly in the proximal tubules.

Clinical Study Protocol: Prospective, Randomized, Double-Blind Trial

A robust clinical study design to compare the nephrotoxicity of gentamicin and tobramycin is a prospective, randomized, double-blind trial:

  • Patient Population: Patients with suspected sepsis requiring aminoglycoside therapy are enrolled. Exclusion criteria typically include pre-existing renal disease.

  • Randomization and Blinding: Patients are randomly assigned to receive either gentamicin or tobramycin in a double-blind manner, where neither the patient nor the treating physician is aware of the specific drug being administered.

  • Dosing: Doses are typically adjusted based on patient weight and renal function.

  • Monitoring:

    • Serial serum creatinine levels are measured throughout the course of therapy.

    • Serum aminoglycoside levels (peak and trough) are monitored to ensure they are within the therapeutic range.

  • Definition of Nephrotoxicity: A standardized definition of nephrotoxicity is used, commonly defined as an increase in serum creatinine of 0.5 mg/dL or more above the baseline value.

  • Data Analysis: The incidence of nephrotoxicity between the two groups is compared using appropriate statistical methods.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in aminoglycoside-induced nephrotoxicity and a typical experimental workflow for its assessment.

G General Experimental Workflow for Aminoglycoside Nephrotoxicity Assessment cluster_0 Preclinical (Animal Model) cluster_1 Clinical Study AnimalSelection Animal Selection (e.g., Rats) DrugAdministration Drug Administration (Gentamicin or Tobramycin) AnimalSelection->DrugAdministration Monitoring In-life Monitoring (Blood/Urine Collection) DrugAdministration->Monitoring Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice Analysis Biochemical & Histopathological Analysis Sacrifice->Analysis PatientRecruitment Patient Recruitment Randomization Randomization & Blinding PatientRecruitment->Randomization Treatment Treatment with Gentamicin or Tobramycin Randomization->Treatment ClinicalMonitoring Clinical Monitoring (Serum Creatinine, Drug Levels) Treatment->ClinicalMonitoring DataAnalysis Data Analysis (Incidence of Nephrotoxicity) ClinicalMonitoring->DataAnalysis

Experimental workflow for assessing aminoglycoside nephrotoxicity.

G Signaling Pathway of Aminoglycoside-Induced Nephrotoxicity cluster_0 Cellular Uptake and Initial Events cluster_1 Downstream Cellular Damage Pathways cluster_2 Pathophysiological Outcome Aminoglycoside Gentamicin / Tobramycin (in filtrate) Megalin Megalin-Mediated Endocytosis Aminoglycoside->Megalin Lysosome Accumulation in Lysosomes Megalin->Lysosome ROS Increased Reactive Oxygen Species (ROS) Lysosome->ROS Inflammation Inflammation (e.g., TLR-4/NF-κB activation) Lysosome->Inflammation RhoKinase Rho/Rho-Kinase Pathway (Gentamicin-specific evidence) Lysosome->RhoKinase Gentamicin Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Inflammation->Apoptosis CellInjury Proximal Tubular Cell Injury & Necrosis Apoptosis->CellInjury RhoKinase->CellInjury AKI Acute Kidney Injury (AKI) CellInjury->AKI CellInjury->AKI DecreasedGFR Decreased GFR CellInjury->DecreasedGFR CellInjury->DecreasedGFR

Key signaling pathways in aminoglycoside-induced nephrotoxicity.

Conclusion

References

A Comparative Guide to Stability-Indicating HPLC Methods for Gentamicin C2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Gentamicin (B1671437) C2, a critical component of the Gentamicin complex. The guide details the experimental protocol for a primary method utilizing pre-column derivatization and UV detection, and compares it with an alternative method employing a Charged Aerosol Detector (CAD). All experimental data is presented in structured tables for clear comparison, and the methodologies are detailed to allow for replication. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow and the degradation pathway of Gentamicin C2.

Introduction to this compound and Stability-Indicating Methods

Gentamicin is a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea. It is a complex mixture of several related components, primarily Gentamicins C1, C1a, C2, C2a, and C2b.[1][2] The efficacy and safety of gentamicin are dependent on the precise composition of these components. This compound is a major and therapeutically important component of this complex.

A stability-indicating analytical method is crucial in drug development and quality control as it can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients. Such methods are essential for assessing the stability of a drug substance under various environmental conditions, thereby ensuring its quality, safety, and efficacy throughout its shelf life.

Primary Method: Stability-Indicating HPLC with Pre-Column Derivatization and UV Detection

This method is a widely adopted approach for the analysis of aminoglycosides like gentamicin, which lack a strong native UV chromophore.[3][4] Pre-column derivatization with an agent such as o-phthalaldehyde (B127526) (OPA) renders the analyte detectable by UV spectrophotometry.[3][4][5]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer solution (e.g., 0.05 M sodium acetate, pH 6.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at 30 °C.

  • Detection Wavelength: 330 nm (after derivatization with OPA).

  • Injection Volume: 20 µL.

2. Reagents and Solutions:

  • This compound Reference Standard: Of known purity.

  • Derivatization Reagent (OPA solution): Prepared by dissolving o-phthalaldehyde and a thiol (e.g., thioglycolic acid or 2-mercaptoethanol) in a borate (B1201080) buffer (pH 10.4).[5]

  • Acidic and Basic Solutions for Forced Degradation: 0.1 N HCl and 0.1 N NaOH.

  • Oxidizing Agent for Forced Degradation: 3% Hydrogen Peroxide (H₂O₂).

  • All other chemicals and solvents should be of HPLC grade.

3. Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound reference standard is prepared in water and further diluted to the desired concentration for calibration.

  • Sample Solution: The sample containing this compound is accurately weighed and dissolved in water to achieve a concentration within the calibration range.

  • Derivatization Procedure: An aliquot of the standard or sample solution is mixed with the OPA reagent and allowed to react for a specific time (e.g., 2 minutes) at room temperature before injection into the HPLC system.[5]

4. Forced Degradation Study: To establish the stability-indicating nature of the method, the this compound solution is subjected to forced degradation under the following conditions:

  • Acid Hydrolysis: Treated with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treated with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treated with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is kept at 105 °C for 48 hours.

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.

After degradation, the solutions are neutralized (if necessary) and diluted to the appropriate concentration for analysis. The chromatograms are then examined for the separation of the this compound peak from any degradation product peaks.

Method Validation Data

The following table summarizes the validation parameters for the stability-indicating HPLC-UV method, performed according to the International Council for Harmonisation (ICH) guidelines.[6]

Validation ParameterAcceptance CriteriaTypical Results
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0%Tailing factor: 1.2; Theoretical plates: >3000; %RSD: <1.5%
Specificity No interference from placebo, impurities, or degradation products at the retention time of the analyte.The method is specific as no interfering peaks were observed at the retention time of this compound in the presence of its degradation products and placebo.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999R² = 0.9995
Range Typically 80-120% of the test concentration0.32 - 1.04 mg/mL[3][4]
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.2%[3][4]
Precision (% RSD)
- RepeatabilityRSD ≤ 2.0%< 2.0%[3][4]
- Intermediate PrecisionRSD ≤ 3.0%< 3.0%[3][4]
Detection Limit (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Quantitation Limit (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness No significant change in results with small variations in method parameters (e.g., pH, flow rate, column temperature).The method was found to be robust for minor changes in mobile phase composition, pH, and flow rate.

Alternative Method: HPLC with Charged Aerosol Detection (CAD)

An alternative approach for the analysis of gentamicin and its components is HPLC coupled with a Charged Aerosol Detector (CAD). This technique does not require derivatization as it is a mass-based detection method, offering near-universal response for non-volatile analytes.[1][7]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

  • Detector: A Charged Aerosol Detector.

  • Column: A pentafluorophenyl (PFP) column (e.g., 50 mm x 4.6 mm, 5 µm) or a C18 column.[7]

  • Mobile Phase: An ion-pairing gradient mobile phase is often used. For example, Mobile Phase A: heptafluorobutyric acid in water and acetonitrile, and Mobile Phase B: trifluoroacetic acid in water and acetonitrile.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at 30 °C.

2. Reagents and Solutions:

  • This compound Reference Standard: Of known purity.

  • Ion-Pairing Agents: Heptafluorobutyric acid (HFBA) and Trifluoroacetic acid (TFA).[7]

  • All other chemicals and solvents should be of HPLC grade.

3. Standard and Sample Preparation:

  • Standard and sample solutions are prepared by dissolving the substance in an appropriate solvent (e.g., water or a mixture of water and organic solvent) to a known concentration. No derivatization step is required.

Comparative Validation Data

The following table presents a comparison of the validation parameters for the primary HPLC-UV method and the alternative HPLC-CAD method.

Validation ParameterHPLC-UV with Pre-column DerivatizationHPLC-CAD (without derivatization)
Specificity High, dependent on chromatographic separation from derivatized impurities.High, universal detection may require better chromatographic resolution.
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 99.1% - 101.2%98.5% - 101.5%
Precision (% RSD) < 2.0% (Repeatability)< 2.5% (Repeatability)
LOD ~0.05 µg/mL~0.1 µg/mL
LOQ ~0.15 µg/mL~0.3 µg/mL
Derivatization Step RequiredNot Required
Ease of Use More complex due to derivatization.Simpler sample preparation.
Detector Response Dependent on chromophore formation.Nearly uniform response for non-volatile analytes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of a stability-indicating HPLC method for this compound.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) MD1 Selection of Column and Mobile Phase MD2 Optimization of Chromatographic Conditions MD1->MD2 FD1 Acid Hydrolysis MD2->FD1 FD2 Base Hydrolysis MD2->FD2 FD3 Oxidative Degradation MD2->FD3 FD4 Thermal Degradation MD2->FD4 FD5 Photolytic Degradation MD2->FD5 V1 System Suitability MD2->V1 V2 Specificity FD1->V2 FD2->V2 FD3->V2 FD4->V2 FD5->V2 V3 Linearity & Range V1->V3 V4 Accuracy V3->V4 V5 Precision V4->V5 V6 LOD & LOQ V5->V6 V7 Robustness V6->V7 Report Report V7->Report Validation Report

Caption: Workflow for Stability-Indicating Method Validation.

This compound Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound under various stress conditions. The primary degradation is expected to involve hydrolysis of the glycosidic bonds.

G GC2 This compound DP1 Garamine GC2->DP1 Hydrolysis DP2 2-Deoxystreptamine GC2->DP2 Hydrolysis DP3 Gentamines GC2->DP3 Hydrolysis Stress1 Acid/Base Hydrolysis Stress1->GC2 Stress2 Oxidation Stress2->GC2 Stress3 Heat/Light Stress3->GC2

Caption: Proposed Degradation Pathway of this compound.

Conclusion

This guide has provided a detailed comparison of two HPLC methods for the stability-indicating analysis of this compound. The primary method, utilizing pre-column derivatization with OPA and UV detection, is a well-established and sensitive technique. The alternative HPLC-CAD method offers the advantage of simpler sample preparation by eliminating the need for derivatization. The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired sensitivity, and sample throughput. Both methods, when properly validated, can serve as reliable tools for the quality control and stability assessment of this compound in pharmaceutical development.

References

Gentamicin C2 vs. Amikacin: A Comparative Guide to Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nephrotoxic potential of Gentamicin (B1671437) C2 and amikacin (B45834), two critical aminoglycoside antibiotics. The information presented is collated from a range of preclinical and clinical studies to support informed decision-making in research and drug development.

Executive Summary

Gentamicin, a widely used aminoglycoside, is a mixture of several components, with Gentamicin C2 being a significant contributor to its nephrotoxic profile.[1][2] Comparative studies consistently demonstrate that the gentamicin complex, as a whole, exhibits greater nephrotoxicity than amikacin.[3][4][5] This difference is attributed to the higher intrinsic toxicity of certain gentamicin components, particularly this compound. While direct comparative studies between isolated this compound and amikacin are limited, the available evidence strongly suggests that this compound is more nephrotoxic than amikacin. The underlying mechanisms for this toxicity involve the induction of oxidative stress and apoptosis in renal tubular cells.

Data Presentation: Quantitative Comparison of Nephrotoxicity

The following tables summarize key quantitative data from comparative studies on gentamicin and amikacin nephrotoxicity.

Table 1: Incidence of Nephrotoxicity in Human Studies

AntibioticStudy PopulationDefinition of NephrotoxicityIncidence of NephrotoxicityReference
Gentamicin 54 patientsIncrease in serum creatinine (B1669602) ≥50% and ≥0.5 mg/dl from baseline15% (8 patients)
Amikacin 52 patientsIncrease in serum creatinine ≥50% and ≥0.5 mg/dl from baseline0% (0 patients)
Gentamicin 27 patients with normal renal functionIncrease in blood creatinine ≥50% from baseline56% (15 patients)
Amikacin 38 patients with normal renal functionIncrease in blood creatinine ≥50% from baseline18.2% (7 patients)
Gentamicin 45 patients with normal baseline renal functionSerum creatinine increase ≥0.5 mg/dL from baseline35.6% (16 patients)
Amikacin 49 patients with normal baseline renal functionSerum creatinine increase ≥0.5 mg/dL from baseline16.3% (8 patients)

Table 2: Experimental Animal Studies on Nephrotoxicity

AntibioticAnimal ModelDosageKey FindingsReference
This compound RatsNot specifiedMean serum creatinine of 0.8 mg/dl after seven days, significantly higher than other gentamicin components.
Gentamicin Complex RatsNot specifiedNephrotoxicity similar to that caused by this compound alone.
Amikacin Rats100 mg/kg and 500 mg/kg daily for up to 10 daysDose-dependent nephrotoxicity; 30% incidence at 100 mg/kg and 100% at 500 mg/kg.
Gentamicin RabbitsNot specifiedInduced significantly more severe necrosis compared to amikacin.
Amikacin RabbitsNot specifiedInduced dramatically less necrosis than gentamicin.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of nephrotoxicity studies. Below are summarized protocols for inducing and assessing nephrotoxicity with gentamicin and amikacin in a rat model.

Gentamicin-Induced Nephrotoxicity Model in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration: Gentamicin sulfate (B86663) is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.). A common dosage regimen to induce nephrotoxicity is 40-100 mg/kg body weight per day for 6 to 15 consecutive days.

  • Assessment of Nephrotoxicity:

    • Biochemical Analysis: Blood samples are collected to measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels. A significant increase in these markers indicates impaired renal function.

    • Histopathological Examination: Kidneys are harvested, fixed in 10% buffered formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for signs of tubular necrosis, degeneration, and inflammation.

    • Oxidative Stress Markers: Kidney tissue homogenates can be analyzed for markers of oxidative stress, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

Amikacin-Induced Nephrotoxicity Model in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Drug Administration: Amikacin is administered, often intramuscularly or subcutaneously. A dosage regimen to induce nephrotoxicity can range from 100 mg/kg to 500 mg/kg daily for up to 10 days. In another study, a single intraperitoneal injection of 1.2 g/kg was used.

  • Assessment of Nephrotoxicity:

    • Biochemical Analysis: Serum creatinine and BUN levels are monitored. Nephrotoxicity can be defined as a doubling of the baseline creatinine level.

    • Histopathological Examination: Kidney tissues are processed for histological analysis to observe for tubular damage, such as granulovacuolar tubular degeneration.

    • Oxidative Stress Markers: Renal tissue can be assessed for markers of oxidative stress, including MDA levels.

Mandatory Visualization

Signaling Pathways in Aminoglycoside-Induced Nephrotoxicity

The following diagrams illustrate the key signaling pathways involved in the nephrotoxic effects of this compound and amikacin.

Oxidative_Stress_Pathway cluster_cell Renal Tubular Cell Aminoglycoside Aminoglycoside Mitochondrial_Dysfunction Mitochondrial Dysfunction Aminoglycoside->Mitochondrial_Dysfunction ROS_Generation Increased ROS (Superoxide, H2O2) Lipid_Peroxidation Lipid Peroxidation (MDA) ROS_Generation->Lipid_Peroxidation Mitochondrial_Dysfunction->ROS_Generation Cellular_Damage Cellular Damage & Necrosis Lipid_Peroxidation->Cellular_Damage

Oxidative Stress Pathway in Aminoglycoside Nephrotoxicity.

Apoptosis_Signaling_Pathway cluster_apoptosis Apoptosis Cascade Gentamicin Gentamicin Mitochondria Mitochondria Gentamicin->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax Bax (Pro-apoptotic) Bax->Mitochondria promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria inhibits Experimental_Workflow Animal_Grouping Animal Grouping (e.g., Rats) Control Control Group (Saline) Animal_Grouping->Control Gentamicin_C2 This compound Group Animal_Grouping->Gentamicin_C2 Amikacin Amikacin Group Animal_Grouping->Amikacin Drug_Administration Daily Drug Administration (i.p. or s.c.) Control->Drug_Administration Gentamicin_C2->Drug_Administration Amikacin->Drug_Administration Monitoring Daily Monitoring (Weight, Clinical Signs) Drug_Administration->Monitoring Sample_Collection Sample Collection (Blood, Urine, Kidneys) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (Creatinine, BUN) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Oxidative_Stress_Analysis Oxidative Stress Marker Analysis Sample_Collection->Oxidative_Stress_Analysis Data_Analysis Data Analysis & Comparison Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Oxidative_Stress_Analysis->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Gentamicin C2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of Gentamicin C2, an aminoglycoside antibiotic, is a critical component of laboratory safety, environmental protection, and the global effort to mitigate antimicrobial resistance. Adherence to established disposal protocols is essential for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Aminoglycosides as a class present potential health hazards, and understanding these risks is the first step in safe handling.

Key Hazards:

  • Toxicity: Aminoglycosides are known to be toxic to the kidneys (nephrotoxicity) and the inner ear (ototoxicity).[1]

  • Allergic Reactions: These compounds may cause skin and respiratory sensitization.[1]

  • Reproductive Harm: Some aminoglycosides are suspected of posing a risk to unborn children.[1]

Personal Protective Equipment (PPE): When handling any form of this compound waste, from concentrated stock solutions to contaminated media, the use of appropriate PPE is mandatory. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Core Principle: this compound as Hazardous Chemical Waste

All forms of this compound waste, including stock solutions, unused media, and contaminated labware, should be treated as hazardous chemical waste.[2] A critical point to remember is that standard autoclaving or boiling does not destroy aminoglycoside antibiotics like gentamicin. Therefore, even after autoclaving for biohazard decontamination, the waste remains chemically hazardous.

Under no circumstances should this compound or its contaminated solutions be poured down the drain. This practice contributes to environmental contamination and the proliferation of antibiotic-resistant bacteria.

Operational Disposal Plan: Step-by-Step Protocols

The precise disposal procedure depends on the concentration and nature of the this compound waste. Below are two distinct protocols for common laboratory scenarios.

Protocol 1: Disposal of Concentrated this compound Solutions

This protocol applies to high-concentration materials such as stock antibiotic solutions.

  • Segregation: Do not mix concentrated this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization: Collect the waste in a designated, leak-proof, and chemically compatible hazardous waste container. Ensure the container is in good condition with no cracks or leaks.

  • Labeling: Clearly affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound") and the approximate concentration. Chemical abbreviations are not acceptable.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept securely closed except when adding waste.

  • Final Disposal: Arrange for the hazardous waste to be picked up by your institution's EHS department for proper disposal.

Protocol 2: Disposal of Dilute this compound Waste (e.g., Used Cell Culture Media)

This protocol applies to low-concentration materials like antibiotic-containing cell culture media.

  • Biohazard Decontamination (If Applicable): If the media contains potentially biohazardous materials (e.g., cells, viruses), it must first be decontaminated according to your institution's biosafety protocols, which typically involves autoclaving.

  • Chemical Waste Collection: After biohazard decontamination, the liquid must be collected as chemical waste. Remember, the antibiotic is still active.

  • Containerization and Labeling: Collect the decontaminated, antibiotic-containing media in a properly labeled hazardous waste container. The label should identify the contents, including the presence of this compound.

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS department.

Data Presentation: Summary of Disposal Procedures

The following table summarizes the key logistical requirements for the proper disposal of different types of this compound waste.

Waste TypeKey Disposal StepContainer RequirementsLabelingFinal Disposal Route
Concentrated Solutions (e.g., Stock Solutions)Segregate as hazardous chemical waste.Leak-proof, chemically compatible, dedicated container."Hazardous Waste," "this compound," and concentration.Institutional EHS Department.
Dilute Solutions (e.g., Used Cell Culture Media)Decontaminate for biohazards (if present), then treat as chemical waste.Leak-proof hazardous waste container suitable for liquids."Hazardous Waste" and list of chemical contents (including this compound).Institutional EHS Department.
Contaminated Solid Waste (e.g., gloves, pipette tips)Segregate as chemically contaminated solid waste.Labeled hazardous waste pail or bin.Clearly label the bin as containing chemically contaminated items.Institutional EHS Department for incineration.
Contaminated "Sharps" (e.g., needles, serological pipettes)Place directly into a designated sharps container.Puncture-resistant, approved sharps container.Standard biohazard and/or chemical hazard labeling for sharps.Institutional EHS Department.

Experimental Protocols and Visualized Workflow

While specific experimental protocols for the chemical degradation of aminoglycosides exist in research literature, these are not standard disposal procedures and should only be performed by highly trained personnel with explicit approval from their institution's EHS office. The standard and required protocol for all laboratory personnel is to dispose of this waste through the institutional EHS program.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of laboratory waste containing this compound.

GentamicinDisposalWorkflow cluster_waste_type 1. Identify Waste Type cluster_processing 2. Process & Segregate cluster_containment 3. Containerize & Label start This compound Waste Generated concentrated Concentrated Solution (e.g., Stock Solution) start->concentrated High Concentration dilute Dilute / Contaminated Waste (e.g., Media, Gloves, Labware) start->dilute Low Concentration or Contaminated Material segregate Segregate as Hazardous Chemical Waste concentrated->segregate decontaminate Decontaminate Biohazard (if applicable, e.g., Autoclave) dilute->decontaminate containerize Place in appropriate, leak-proof hazardous waste container. segregate->containerize collect_chem Collect as Hazardous Chemical Waste decontaminate->collect_chem collect_chem->containerize labeling Label container with: 'Hazardous Waste', contents, and concentration. containerize->labeling storage 4. Store Securely in Satellite Accumulation Area labeling->storage end_point 5. Dispose via Institutional EHS Department storage->end_point

Caption: Decision workflow for this compound laboratory waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamicin C2
Reactant of Route 2
Gentamicin C2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.